molecular formula C7H11ClN2O2S B092276 (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride CAS No. 17852-67-4

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Cat. No.: B092276
CAS No.: 17852-67-4
M. Wt: 222.69 g/mol
InChI Key: QVCMFSJTNVQJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylsulfonylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMFSJTNVQJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17852-67-4
Record name 4-(Methylsulfonyl)phenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

This compound is a versatile hydrazine derivative that has emerged as a crucial intermediate in pharmaceutical research and development.[1] While its name may be complex, its role is often elegant and direct: serving as a foundational scaffold for the synthesis of biologically active molecules.[1] Its utility is primarily anchored in its bifunctional nature—the reactive hydrazine group, a cornerstone for forming heterocyclic systems, and the methylsulfonyl moiety, which can enhance properties like solubility and biological interactions.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the creation of targeted therapeutics.

Core Properties and Characterization

Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. This compound is typically supplied as an off-white or slightly yellowish solid powder.[2]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 17852-67-4 (also cited as 877-66-7) [3]
Molecular Formula C₇H₁₁ClN₂O₂S or C₇H₁₀N₂O₂S·HCl [4][5]
Molecular Weight 222.69 g/mol [5]
Melting Point ~202°C (decomposes) [4]
Physical Form Solid Powder
Purity Typically ≥95% [5][6]

| Storage | Store in a cool, dry place (0-8°C recommended) |[1][7] |

Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. Standard analytical techniques are employed to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Spectral data are available through chemical databases.[8]

  • Infrared (IR) Spectroscopy: IR analysis helps identify characteristic functional groups present in the molecule.[8]

  • Mass Spectrometry (MS): MS is used to verify the molecular weight and fragmentation pattern.[8]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound begins with 4-(methylsulfonyl)aniline. The process involves a classical diazotization reaction followed by reduction. The causality behind this choice is the ready availability of the starting aniline and the high efficiency of this well-established synthetic route.

Experimental Protocol: Synthesis from 4-(Methylsulfonyl)aniline

This protocol is based on a standard procedure for converting an aniline to a phenylhydrazine hydrochloride.[9]

Step 1: Diazotization of 4-(Methylsulfonyl)aniline

  • Add 100 mL of concentrated hydrochloric acid to a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cool the acid to -10°C or lower using an ice-salt bath.

  • Slowly add 10.27 g (0.06 mol) of 4-(methylsulfonyl)aniline to the cold acid while stirring, ensuring the temperature does not rise above -10°C.[9]

  • Separately, prepare a solution of sodium nitrite. Dissolve an equimolar amount of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 1 hour, maintaining the temperature strictly at or below -10°C. This forms the intermediate diazonium salt. The rigorous temperature control is critical to prevent decomposition of the unstable diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • Immediately following the diazotization, prepare a solution of 67.7 g (0.30 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 60 mL of concentrated hydrochloric acid.[9]

  • Add the tin chloride solution dropwise to the diazonium salt solution over 1 hour, again maintaining the reaction temperature at or below -10°C.[9] Tin(II) chloride is a robust and effective reducing agent for this transformation.

Step 3: Isolation and Purification

  • Upon completion of the addition, allow the reaction to proceed for a designated time until completion is confirmed (e.g., by TLC analysis).

  • The solid product, this compound, will precipitate from the reaction mixture.

  • Collect the solid product by filtration through a Buchner funnel.

  • Wash the filter cake with a small amount of cold water or a non-aqueous solvent to remove residual starting materials and inorganic salts.[10][11]

  • Dry the product in a vacuum oven at 60°C for 12 hours to yield the final compound.[9]

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product Aniline 4-(Methylsulfonyl)aniline Diazotization Step 1: Diazotization (NaNO₂, HCl, T < -10°C) Aniline->Diazotization Reduction Step 2: Reduction (SnCl₂·2H₂O, HCl, T < -10°C) Diazotization->Reduction Product (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride Reduction->Product

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate.

Synthesis of COX-2 Inhibitors: The Celecoxib Case Study

Perhaps the most prominent application is its use as a key precursor in the synthesis of Celecoxib (Celebrex®), a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[12] Pyrazole rings are a common feature in many pharmaceuticals, and their synthesis is often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13][14]

In the synthesis of Celecoxib, (4-sulfonamidophenyl)hydrazine hydrochloride (a closely related analog) or its precursors react with the diketone 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[12][15] The reaction proceeds via a cyclocondensation to form the specific 1,5-diarylpyrazole regioisomer that constitutes the core of the Celecoxib molecule.[14] The use of the hydrazine hydrochloride salt under acidic or refluxing alcohol conditions helps control the regioselectivity of the reaction.[14]

G r1 (4-(Methylsulfonyl)phenyl)hydrazine (or related sulfonamide analog) plus + r2 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione process Cyclocondensation (e.g., EtOH, reflux) r2->process product Celecoxib Core Structure (1,5-Diarylpyrazole) process->product caption Fig. 2: Synthesis of the Celecoxib pyrazole core.

Caption: General scheme for pyrazole formation in COX-2 inhibitor synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for creating indole rings, which are ubiquitous scaffolds in natural products and pharmaceuticals.[16][17] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and an aldehyde or ketone.[16][18]

This compound is an ideal substrate for this reaction, enabling the synthesis of indoles bearing a methylsulfonyl group on the benzene ring. This substituent can modulate the electronic and pharmacological properties of the resulting indole derivative, making it a valuable tool for structure-activity relationship (SAR) studies in drug development.[19]

G Hydrazine (4-(MeSO₂)phenyl)hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone Acid Catalyst Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole 5-(Methylsulfonyl)indole Derivative Cyclization->Indole

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Broader Synthetic Utility

Beyond these specific examples, this reagent is used in a wider array of chemical research areas:

  • Anti-cancer Agents: It serves as a building block for novel compounds screened for anti-cancer activity.[1]

  • Analytical Chemistry: It can be used to develop reagents for detecting and quantifying specific biomolecules.[1]

  • Agrochemicals: The compound is explored for its potential in creating new pesticides and crop protection agents.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated, but it is classified as an irritant.[4][7]

  • Hazards: May cause skin (H315), eye (H319), and respiratory tract irritation (H335).

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

  • Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

  • First Aid: In case of contact, flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7][20]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its straightforward synthesis and high reactivity, particularly in forming foundational heterocyclic structures like pyrazoles and indoles, have solidified its importance in the drug discovery pipeline. For researchers aiming to synthesize novel compounds with tailored biological activities, a thorough understanding of this reagent's properties, reactivity, and handling is a prerequisite for success.

References

  • Chemsrc. (n.d.). [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.
  • Al-Ostoot, F. H., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Di Mola, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports. [Link]
  • Reddy, M. S., et al. (2011). Process for preparation of celecoxib. U.S. Patent No. 7,919,633 B2.
  • Unknown. (2012). Synthesis method of celecoxib. Chinese Patent No. CN102391184A.
  • Unknown. (2022). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Chinese Patent No. CN110872242B.
  • Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Archibald, T. G., & Barnard, J. C. (2003). Process for 4-sulfonamidophenyl hydrazines. European Patent No. EP0919546B1.
  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
  • Philipp, A., et al. (1993). Process for the preparation of indoles. U.S. Patent No. 5,179,211A.
  • European Patent Office. (1998). Process for 4-sulfonamidophenyl hydrazines. EP 0919546 B1. [Link]

Sources

An In-Depth Technical Guide to (4-Mesylphenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of reagents available to the synthetic chemist, substituted hydrazines represent a cornerstone class of intermediates, prized for their nucleophilic character and their ability to facilitate the construction of essential heterocyclic scaffolds. (4-Mesylphenyl)hydrazine, also known as [4-(methylsulfonyl)phenyl]hydrazine, has emerged as a particularly valuable synthon. The presence of the electron-withdrawing methylsulfonyl (mesyl) group imparts unique electronic properties and serves as a key pharmacophoric element in several important drug molecules.

This technical guide provides an in-depth exploration of (4-mesylphenyl)hydrazine, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide field-proven insights into its core properties, a detailed examination of its synthesis and characterization, and a thorough analysis of its primary application in the construction of pyrazole-based pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.

Physicochemical and Safety Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. (4-Mesylphenyl)hydrazine is typically supplied and used as its more stable hydrochloride salt to prevent aerial oxidation.

Core Properties

The key physicochemical properties of (4-mesylphenyl)hydrazine and its hydrochloride salt are summarized below. It is important to note that some reported values, such as melting point, can vary between suppliers, likely due to differences in purity or crystalline form.

PropertyValueSource(s)
Chemical Name [4-(Methylsulfonyl)phenyl]hydrazine[1][2]
Synonyms (4-Mesylphenyl)hydrazine, 1-[4-(methylsulfonyl)phenyl]hydrazine[2][3]
CAS Number 877-66-7 (HCl salt); 17852-67-4 (Free Base)[1][2]
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol (Free Base); 222.70 g/mol (HCl salt)[2][4]
Appearance Off-white to brown or yellow powder[5]
Melting Point ~202 °C (HCl salt)[5]
Solubility Soluble in water (HCl salt)[1]
pKb 9.49 (HCl salt)[1]
Safety and Handling

Hydrazine derivatives as a class require careful handling due to their potential toxicity.[6] (4-Mesylphenyl)hydrazine hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

  • Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment :

    • Eyes/Face : Wear chemical safety goggles or a face shield.[9]

    • Skin : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[8]

    • Respiratory : If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[8]

  • Handling Practices : Avoid generating dust.[7] Wash hands thoroughly after handling.[8] Avoid contact with eyes, skin, and clothing.[8] Keep containers tightly closed when not in use.[7]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][9] Recommended storage temperature is often between 2-8°C.[9]

  • First Aid :

    • Inhalation : Move to fresh air immediately. Seek medical attention.[1]

    • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[1]

Synthesis and Characterization

The reliable synthesis of (4-mesylphenyl)hydrazine is critical for its application in multi-step drug development campaigns. The most common and logical route begins with the commercially available 4-(methylsulfonyl)aniline. The process involves a classical diazotization of the primary aniline followed by a controlled reduction of the resulting diazonium salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis Nitro 1-Methanesulfonyl-4-nitrobenzene Aniline 4-(Methylsulfonyl)aniline Nitro->Aniline  Pd/C, H2  Methanol Diazonium Diazonium Salt Intermediate Aniline->Diazonium  NaNO2, HCl  0-5 °C Hydrazine (4-Mesylphenyl)hydrazine Hydrochloride Diazonium->Hydrazine  SnCl2·2H2O, HCl  Reduction Knorr_Mechanism Hydrazine (4-Mesylphenyl)hydrazine (Nucleophile) Attack Nucleophilic Attack at Carbonyl Hydrazine->Attack Diketone 1,3-Diketone (Electrophile) Diketone->Attack Hydrazone Hydrazone/ Enamine Intermediate Attack->Hydrazone  Forms C=N bond Cyclization Intramolecular Cyclization Hydrazone->Cyclization Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Pyrazole Pyrazole Product (e.g., Celecoxib) Dehydration->Pyrazole  Aromatization

Sources

An In-Depth Technical Guide to [4-(Methylsulfonyl)phenyl]hydrazine and its Hydrochloride Salt (CAS 877-66-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of [4-(Methylsulfonyl)phenyl]hydrazine and its hydrochloride salt, registered under CAS number 877-66-7. This compound is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. This document delves into its molecular structure, spectroscopic profile, reactivity, and provides detailed, field-proven experimental protocols for its synthesis and application in key chemical transformations. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

[4-(Methylsulfonyl)phenyl]hydrazine and its more commonly handled hydrochloride salt are off-white to light yellow crystalline powders. The presence of the methylsulfonyl group significantly influences the molecule's polarity and reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 877-66-7[1]
Chemical Name [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride[1]
Synonyms 4-(Methylsulfonyl)phenylhydrazine HCl, 1-(4-Methanesulfonylphenyl)hydrazine hydrochloride[2]
Molecular Formula C₇H₁₁ClN₂O₂S[3]
Molecular Weight 222.69 g/mol [3]
Appearance Off-white to light yellow crystalline powder[3][4]
Melting Point 202 °C (decomposes)[5]
Solubility Soluble in water.[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[3]

Chemical Structure:

The molecular structure of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is characterized by a phenyl ring substituted with a hydrazine hydrochloride group and a methylsulfonyl group at the para position.

Caption: 2D structure of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is essential for its identification and quality control in research and manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the hydrazinium group. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methyl protons would present as a singlet around 3 ppm. The hydrazinium protons would likely be broad and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with the carbon attached to the electron-withdrawing sulfonyl group appearing further downfield. The carbon of the methyl group would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride include:

  • N-H stretching: Broad bands in the region of 3200-2600 cm⁻¹ corresponding to the ammonium hydrochloride group (NH₃⁺).

  • S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

The interpretation of IR spectra should be done in conjunction with other analytical data for unambiguous identification.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule of the free base, [C₇H₁₀N₂O₂S + H]⁺, at m/z 187.05. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SO₂, and CH₃. Analysis of the fragmentation can provide further confirmation of the molecular structure.[11][12][13]

Chemical Reactivity and Applications in Synthesis

The reactivity of [4-(Methylsulfonyl)phenyl]hydrazine is primarily dictated by the nucleophilic nature of the hydrazine moiety. This makes it a key reagent in reactions involving carbonyl compounds and in the construction of heterocyclic systems.

Synthesis of Celecoxib: A Case Study in Drug Development

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is a critical starting material in the industrial synthesis of Celecoxib, a selective COX-2 inhibitor.[14] The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, to form the pyrazole ring of Celecoxib.[15]

G A [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride C Condensation/ Cyclization A->C B 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione B->C D Celecoxib C->D

Caption: Synthetic pathway to Celecoxib.

Experimental Protocol: Synthesis of Celecoxib [4][15]

  • Reaction Setup: To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as methanol or aqueous medium, add [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride (1 to 1.1 equivalents).[4][15]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for several hours (typically 5-10 hours) with stirring.[4][15][16]

  • Work-up and Isolation: After cooling the reaction mixture, the product often precipitates. The solid can be collected by filtration. If the reaction is performed in an organic solvent, the solvent may be removed under reduced pressure, and the residue can be taken up in a solvent like ethyl acetate and washed with water.[16]

  • Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of an aromatic hydrocarbon and an aliphatic ketone, to yield the final product with high purity.[4][16]

The causality behind these choices lies in the need for an acid catalyst (provided by the hydrochloride salt or added acid) to facilitate the initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization to form the stable pyrazole ring. The choice of solvent and temperature is optimized to ensure complete reaction while minimizing side products.

Fischer Indole Synthesis

[4-(Methylsulfonyl)phenyl]hydrazine is a suitable substrate for the Fischer indole synthesis, a powerful method for constructing indole rings.[17][18] This reaction involves the acid-catalyzed reaction of the hydrazine with an aldehyde or a ketone.[19]

G A [4-(Methylsulfonyl)phenyl]hydrazine C Acid Catalyst (e.g., Acetic Acid, HCl) A->C B Aldehyde or Ketone (e.g., Cyclohexanone) B->C D Hydrazone Formation C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F G Substituted Indole F->G

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis [18][20]

  • Hydrazone Formation: Equimolar amounts of [4-(Methylsulfonyl)phenyl]hydrazine (or its hydrochloride salt) and the desired aldehyde or ketone are dissolved in a suitable solvent, often ethanol or acetic acid. The mixture is typically warmed to facilitate the formation of the phenylhydrazone intermediate.[20]

  • Indolization: An acid catalyst (e.g., glacial acetic acid, hydrochloric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture containing the hydrazone.[17][19] The mixture is then heated, often to reflux, for a period sufficient to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude indole product. The solid is collected by filtration and washed with water. Purification is typically achieved by recrystallization from an appropriate solvent.

The choice of acid catalyst and reaction conditions can significantly influence the yield and regioselectivity of the Fischer indole synthesis, especially with unsymmetrical ketones.[18]

Safety and Handling

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water. While comprehensive toxicological data is not available, it is prudent to treat this compound as potentially hazardous.

Stability and Storage:

The compound is stable under normal temperatures and pressures.[4] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3]

Conclusion

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride (CAS 877-66-7) is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its chemical properties, particularly the reactivity of the hydrazine group, make it an essential precursor for the synthesis of important heterocyclic compounds like pyrazoles and indoles. This guide has provided a detailed overview of its properties, spectroscopic characteristics, and key synthetic applications, along with practical experimental protocols. A thorough understanding of this compound's chemistry and proper handling procedures will enable researchers and drug development professionals to effectively utilize it in their synthetic endeavors.

References

  • US7919633B2 - Process for preparation of celecoxib - Google P
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (URL: [Link])
  • solid-state forms of celecoxib - ResearchG
  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])
  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
  • Fischer indole synthesis - Wikipedia. (URL: [Link])
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])
  • Article - Semantic Scholar. (URL: [Link])
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchG
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride - Oakwood Chemical. (URL: [Link])
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Phenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])
  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry - PubMed. (URL: [Link])
  • (PDF)
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchG
  • 4,4'-Methylenebis(phenylhydrazine)
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. (URL: [Link])
  • 1-Methyl-1-phenyl-hydrazine sulf

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-(Methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical characteristics of 4-(Methylsulfonyl)phenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. It is important to note that the provided CAS number, 17852-67-4, corresponds to this compound and not to 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole. This guide will focus exclusively on the compound associated with the specified CAS number.

As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the selective COX-2 inhibitor Celecoxib, a thorough understanding of the physical properties of 4-(Methylsulfonyl)phenylhydrazine hydrochloride is paramount for process development, quality control, and formulation.[1][2][3][4] This document, authored from the perspective of a Senior Application Scientist, is designed to provide not just data, but also the scientific rationale behind the characterization methods, ensuring a robust and applicable understanding for professionals in the field.

Core Physical and Chemical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. The following table summarizes the key properties of 4-(Methylsulfonyl)phenylhydrazine hydrochloride.

PropertyValueSource(s)
CAS Number 17852-67-4[5][6][7][8][9]
Molecular Formula C₇H₁₁ClN₂O₂S[6][9]
Molecular Weight 222.69 g/mol [5][6]
Physical Form Crystalline Powder / Solid-Powder[5][6][7]
Color Off-white to light yellow[6][10]
Melting Point 202 °C (decomposes)[5][6][7][10]
Water Solubility Soluble[6]
IUPAC Name (4-methylsulfonylphenyl)hydrazine;hydrochloride
InChI Key QVCMFSJTNVQJFG-UHFFFAOYSA-N[5]
SMILES CS(=O)(=O)C1=CC=C(C=C1)NN.Cl

Solubility Profile: A Key Parameter for Synthetic Utility

The solubility of 4-(Methylsulfonyl)phenylhydrazine hydrochloride is a critical factor in its application in organic synthesis, influencing reaction kinetics, purification strategies, and formulation development. The presence of both a polar sulfonyl group and a hydrochloride salt functionality suggests a degree of solubility in polar solvents.

SolventExpected SolubilityRationale
Water SolubleThe hydrochloride salt form significantly increases aqueous solubility.[6]
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO) SolubleHighly polar aprotic solvent.
Acetone Slightly SolubleLess polar than alcohols and water.
Dichloromethane Sparingly SolubleNon-polar solvent.
Hexane InsolubleNon-polar solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of 4-(Methylsulfonyl)phenylhydrazine hydrochloride in a given solvent.

Objective: To determine the equilibrium solubility of the compound at a specified temperature.

Materials:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 4-(Methylsulfonyl)phenylhydrazine hydrochloride to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 15 minutes.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-(Methylsulfonyl)phenylhydrazine hydrochloride. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the solid nature of the compound, it is typically dissolved in a deuterated solvent like DMSO-d₆ for analysis.

Expected ¹H NMR (DMSO-d₆) Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group will be deshielded and appear downfield compared to the protons ortho to the hydrazine group. The coupling constant (J) between these adjacent protons will be in the range of 8-9 Hz.

  • Methyl Protons: A singlet corresponding to the three protons of the methylsulfonyl group (SO₂CH₃), typically appearing around δ 3.0-3.5 ppm.

  • Hydrazine Protons (NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on concentration, temperature, and residual water in the solvent. The hydrochloride form will likely show these protons at a more downfield position.

Expected ¹³C NMR (DMSO-d₆) Spectral Features:

  • Aromatic Carbons: Four distinct signals for the aromatic carbons. The carbon attached to the sulfonyl group (ipso-carbon) will be significantly downfield. The other aromatic carbons will appear in the typical range of δ 110-150 ppm.

  • Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, typically in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically obtained from a KBr pellet or a Nujol mull of the solid sample.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)VibrationExpected Intensity
3400-3200N-H stretching (hydrazine)Medium, broad
3200-3000Aromatic C-H stretchingMedium
2900-2800Aliphatic C-H stretching (methyl)Weak to medium
~1600, ~1500C=C stretching (aromatic ring)Medium to strong
1350-1300S=O asymmetric stretching (sulfonyl)Strong
1160-1120S=O symmetric stretching (sulfonyl)Strong
850-800C-H out-of-plane bending (para-substituted ring)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For the hydrochloride salt, ESI is often preferred.

Expected Mass Spectrum (ESI+): The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule (M+H)⁺ of the free base at m/z 187.05.

Expected Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the N-N bond, loss of the SO₂CH₃ group, and fragmentation of the aromatic ring.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive characterization of a new batch or sample of 4-(Methylsulfonyl)phenylhydrazine hydrochloride. The following diagram illustrates a typical workflow.

Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Primary Characterization cluster_2 Structural Elucidation & Purity cluster_3 Data Analysis & Reporting start Sample Receipt & Visual Inspection (Color, Form) melting_point Melting Point Determination (Capillary Method) start->melting_point Proceed if visually acceptable solubility Solubility Screening (Qualitative) start->solubility nmr NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) melting_point->nmr Proceed if melting point is within specification solubility->nmr ir IR Spectroscopy (KBr Pellet) nmr->ir ms Mass Spectrometry (ESI-MS) ir->ms hplc HPLC-UV (Purity Assessment) ms->hplc analysis Data Interpretation & Structural Confirmation hplc->analysis report Certificate of Analysis (CoA) Generation analysis->report

Sources

The Synthetic Heart of Modern Therapeutics: A Technical Guide to (4-(methylsulfonyl)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the pivotal role of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride as a cornerstone in contemporary drug discovery and development. While not a therapeutic agent in its own right, its unique chemical architecture serves as a critical starting point for the synthesis of potent and selective therapeutic molecules. We will explore the chemical rationale behind its utility, its most notable application in the synthesis of the blockbuster anti-inflammatory drug Celecoxib, and its broader potential in generating novel bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this essential chemical intermediate.

The Strategic Importance of a Versatile Intermediate

This compound is a highly valued building block in medicinal chemistry. Its utility stems from a combination of factors inherent to its molecular structure. The hydrazine moiety (-NHNH2) is a reactive functional group that readily participates in condensation reactions, particularly with dicarbonyl compounds, to form stable heterocyclic rings—a common scaffold in many drug molecules.

Furthermore, the presence of the methylsulfonyl (-SO2CH3) group confers advantageous physicochemical properties. This electron-withdrawing group can influence the reactivity of the phenyl ring and the hydrazine group, while also enhancing the solubility and metabolic stability of the final synthesized compounds. It is this strategic combination of a reactive handle and a modulating functional group that makes this compound a preferred starting material for complex chemical syntheses.

The Keystone of COX-2 Inhibition: Synthesis of Celecoxib

The most prominent application of this compound is in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its therapeutic effect, offering anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The Paal-Knorr Pyrazole Synthesis: A Validated Protocol

The synthesis of Celecoxib from this compound is a classic example of a Paal-Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of Celecoxib

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: To this solution, add this compound (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product. Collect the solid by filtration and wash with a cold solvent. The crude Celecoxib can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product with high purity.

  • Characterization: Confirm the structure and purity of the synthesized Celecoxib using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

The causality behind this experimental design lies in the nucleophilic nature of the hydrazine nitrogen atoms and the electrophilic nature of the dicarbonyl carbons. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the stable pyrazole ring of the Celecoxib molecule.

Synthesis_of_Celecoxib cluster_reactants Starting Materials cluster_reaction Paal-Knorr Pyrazole Synthesis cluster_product Final Product A (4-(methylsulfonyl)phenyl)hydrazine hydrochloride C Condensation Reaction (Ethanol, Reflux) A->C B 4,4,4-trifluoro-1-(4-methylphenyl) -1,3-butanedione B->C D Celecoxib C->D Cyclization & Dehydration COX2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Conversion cluster_downstream Downstream Effects cluster_inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid (from cell membrane) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib.

Broader Horizons: A Scaffold for Novel Therapeutics

The utility of this compound extends beyond the synthesis of Celecoxib. Its core structure, the "4-methylsulfonylphenyl scaffold," is being actively explored for the development of other novel therapeutic agents. The hydrazine group provides a versatile handle for the construction of a wide array of heterocyclic systems, such as pyrazolines, indoles, and triazoles, many of which are known to possess diverse biological activities.

Recent research has demonstrated that pyrazoline derivatives synthesized from this scaffold exhibit promising anti-tumor properties through the inhibition of key signaling molecules like EGFR, HER2, and VEGFR2. This highlights the potential of this compound as a starting point for the discovery of new drug candidates in oncology and other therapeutic areas.

Quantitative Data Summary

CompoundTarget(s)IC50/EC50Therapeutic Area
CelecoxibCOX-2~0.04 µM (in vitro)Anti-inflammatory, Analgesic
Pyrazoline Derivative 18gHER2, VEGFR20.496 µM, 0.168 µMAnti-cancer
Pyrazoline Derivative 18hEGFR, HER2, VEGFR20.574 µM, 0.253 µM, 0.135 µMAnti-cancer

Note: IC50/EC50 values are approximate and can vary depending on the specific assay conditions.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

This compound stands as a testament to the critical role of well-designed chemical intermediates in modern drug discovery. While it does not exhibit a direct mechanism of action on its own, its strategic combination of a reactive hydrazine moiety and a property-modulating methylsulfonyl group makes it an invaluable building block for the synthesis of complex and highly effective therapeutic agents. Its central role in the production of Celecoxib has solidified its importance, and ongoing research continues to unveil its potential in the creation of the next generation of targeted therapies. The continued exploration of this versatile scaffold promises to yield novel drug candidates with improved efficacy and safety profiles, further underscoring its significance in the field of medicinal chemistry.

References

  • Celecoxib - StatPearls - NCBI Bookshelf.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
  • Celecoxib - Wikipedia.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx.
  • What is the mechanism of Celecoxib? - Patsnap Synapse.
  • Mechanisms of cyclooxygenase‐2 (COX‐2) inhibition are illustrated.... - ResearchGate.
  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC - PubMed Central.
  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.
  • solid-state forms of celecoxib - ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo.
  • COX Inhibitors - StatPearls - NCBI Bookshelf.
  • CN102391184A - Synthesis method of celecoxib - Google Patents.
  • Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. - ResearchGate.

A Technical Guide to the Solubility of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a pivotal intermediate in medicinal chemistry, recognized for its role in the synthesis of biologically active molecules, including anti-cancer agents.[1] The solubility of this and other active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and process chemistry.[2] This guide serves as an in-depth technical resource for researchers, chemists, and formulation scientists. It provides a detailed analysis of the physicochemical properties of this compound, a theoretical framework for its solubility in various organic solvents, and a rigorous, field-proven experimental protocol for accurate solubility determination.

Part 1: Compound Profile and Physicochemical Characteristics

This compound is an off-white to light yellow crystalline powder.[3] Its structure is characterized by a combination of highly polar and non-polar moieties, which dictates its solubility behavior. The presence of the ionic hydrazine hydrochloride group and the polar methylsulfonyl group, contrasted with the non-polar phenyl ring, gives the molecule an amphiphilic nature. The methylsulfonyl group, in particular, is noted to enhance both solubility and reactivity, making it a versatile building block.[1]

Understanding these structural features is the first step in predicting and experimentally verifying the compound's solubility profile, a critical parameter for its application in both synthesis and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17852-67-4[1][4][5]
Molecular Formula C₇H₁₁ClN₂O₂S[3][4]
Molecular Weight ~222.7 g/mol [1][4][5]
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 202 °C (decomposes)[5][6]
Water Solubility Reported as "Soluble"[3][7]

Part 2: Theoretical Solubility Framework

The principle of "like dissolves like" is fundamental to predicting solubility. The molecular structure of this compound suggests a complex solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be highly effective. As a hydrochloride salt, the compound is ionic. Polar protic solvents can effectively solvate both the cation ([C₇H₁₀N₂O₂S-H]⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding. The compound is explicitly noted to be soluble in water.[3][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. Therefore, high to moderate solubility is anticipated, with solvents like DMSO likely being very effective due to their high polarity.

  • Low Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): The non-polar phenyl ring allows for some interaction with these solvents. However, the high energy required to break the crystal lattice of the ionic salt will likely lead to low solubility.

  • Non-polar Solvents (e.g., Toluene, Hexanes): These solvents lack the ability to solvate the ionic portions of the molecule effectively. Consequently, the compound is expected to be poorly soluble or practically insoluble in these media.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent solvation of both cation and anion through ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole moments solvate the cation, but anion solvation is less efficient than in protic solvents.
Low Polarity Ethyl Acetate, DichloromethaneLowInsufficient polarity to overcome the salt's crystal lattice energy, despite some interaction with the phenyl ring.
Non-polar Toluene, HexanesVery Low / InsolubleLack of polarity makes solvation of the ionic compound energetically unfavorable.

Part 3: Gold-Standard Protocol for Experimental Solubility Determination

While theoretical predictions are valuable, empirical data is essential for drug development. The shake-flask method is the universally accepted gold-standard for determining equilibrium solubility due to its reliability.[8][9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to establish a self-validating system for generating trustworthy and reproducible solubility data.

1. Preparation of Materials and Reagents:

  • Step 1.1: Procure high-purity this compound (≥98%).[5]

  • Step 1.2: Use analytical or HPLC-grade organic solvents. The purity of the solvent and solute is a critical factor for accurate measurements.[9]

  • Step 1.3: Prepare a series of glass vials or flasks with airtight seals.

    • Scientist's Rationale: Using high-purity materials prevents impurities from affecting the measured solubility. Tightly sealed containers are crucial to prevent solvent evaporation, which would artificially inflate the calculated concentration.

2. Equilibration - The Core of the Experiment:

  • Step 2.1: Add an excess amount of the solid compound to a known volume of the selected organic solvent in each vial.[8] The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution was achieved.

  • Step 2.2: Place the sealed vials in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C) must be maintained, as solubility is temperature-dependent.[9]

  • Step 2.3: Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

    • Scientist's Rationale: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. A sufficient agitation time is necessary to reach this true thermodynamic equilibrium. Preliminary experiments can determine the minimum time required.

3. Phase Separation:

  • Step 3.1: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to let the excess solid settle.

  • Step 3.2: Carefully withdraw a sample from the clear supernatant. The separation of the liquid phase from the undissolved solid is a critical step.[2] This is best achieved by either:

    • Centrifugation: Centrifuge the sample and draw from the supernatant.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

    • Scientist's Rationale: Any particulate matter in the analyzed sample will lead to an overestimation of solubility. Filtration or centrifugation ensures that only the dissolved compound is being measured.

4. Analysis:

  • Step 4.1: Immediately dilute the collected supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Step 4.2: Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2]

    • Scientist's Rationale: A validated analytical method ensures the accuracy, precision, and linearity of the concentration measurement. This is the final, critical step in obtaining reliable quantitative data.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep Add excess solid to known solvent volume equil Agitate at constant T (24-72 hours) prep->equil Seal Vials sep Filter or Centrifuge to get clear supernatant equil->sep Achieve Saturation analysis Dilute & Analyze (e.g., HPLC-UV) sep->analysis Collect Sample result Calculate Solubility (e.g., mg/mL) analysis->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 4: Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] The toxicological properties have not been fully investigated.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][7]

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11] Avoid generating dust.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep the container tightly closed.[6] Some suppliers recommend storage under inert gas at 2-8°C.[3]

Crucial Note: This information is a summary. Always consult the full, up-to-date Safety Data Sheet (SDS) from your supplier before commencing any work.[4][5]

Conclusion

This compound is a compound with significant potential in pharmaceutical synthesis. Its amphiphilic nature results in a nuanced solubility profile, with a high affinity for polar protic solvents and limited solubility in non-polar media. While theoretical predictions provide a strong starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable framework for generating the high-quality solubility data required to advance drug discovery and development projects.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • MSDS of this compound.
  • [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7) - ChemicalBook.
  • 4-(Methylsulphonyl)phenylhydrazine hydrochloride | 17852-67-4 - Sigma-Aldrich.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | Chemsrc.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SAFETY DATA SHEET - Phenylhydrazine hydrochloride.
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride - Chem-Impex.
  • SAFETY DATA SHEET - 4-Sulfonamidophenylhydrazine hydrochloride.
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 - ChemicalBook.
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride CAS#: 17852-67-4 - ChemicalBook.
  • aldlab-chemicals_this compound.
  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P

Sources

A Senior Application Scientist's Guide to (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a pivotal chemical intermediate, recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive hydrazine moiety and a polar methylsulfonyl group, makes it an indispensable synthon for the construction of complex heterocyclic compounds. This technical guide provides an in-depth exploration of its physicochemical properties, common synthetic routes, and critical applications, particularly in the development of novel therapeutic agents targeting inflammation and cancer. Furthermore, this document details established experimental protocols, safety and handling procedures, and the underlying scientific principles that govern its reactivity and utility, offering field-proven insights for laboratory and development settings.

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery, the rational design of small-molecule therapeutics often relies on a toolkit of reliable and versatile chemical intermediates. This compound has emerged as one such critical component. Hydrazine derivatives are foundational for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core scaffolds of numerous biologically active compounds.

The true value of this specific molecule, however, lies in the strategic combination of the hydrazine group with the para-substituted methylsulfonylphenyl moiety. The methylsulfonyl group (-SO₂CH₃) is a key pharmacophore in medicinal chemistry for several reasons[1][2]:

  • Hydrogen Bonding: The sulfonyl group acts as a strong hydrogen bond acceptor, enabling potent and specific interactions with biological targets like enzyme active sites[2][3].

  • Solubility and Physicochemical Profile: It significantly enhances the polarity and aqueous solubility of a molecule, which can improve its pharmacokinetic profile[1].

  • Metabolic Stability: The sulfonyl group is chemically robust and resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate[1].

This guide will deconstruct this compound from its fundamental properties to its practical applications, providing the causal insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the bedrock of its successful application. This compound is typically an off-white to yellow or brown crystalline powder, stable under normal storage conditions[4]. Its key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Weight 222.69 g/mol (or 222.7 g/mol )[5][6]
Molecular Formula C₇H₁₀N₂O₂S·HCl[5][6]
Appearance Off-white to yellow/brown solid powder[4]
Melting Point ~202 °C (with decomposition)[4]
CAS Number 17852-67-4[5]
Alternative CAS 877-66-7 (often refers to the free base)[4]
Purity Typically ≥95-98%[6]

Chemical Structure: Chemical structure of this compound Figure 1: Chemical structure of this compound.

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially scalable synthesis of aryl hydrazines, including this compound, proceeds from the corresponding aniline precursor, in this case, 4-(methylsulfonyl)aniline. The process is a classic example of diazotization followed by reduction.

The causality behind this workflow is rooted in the need to controllably introduce a second nitrogen atom to the aromatic amine.

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine group into a highly reactive diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, tin(II) chloride (SnCl₂) in concentrated HCl is a common and effective choice for this transformation on a lab scale. The tin(II) ion acts as the reducing agent, donating electrons to the diazonium group.

  • Isolation: The resulting hydrazine is typically precipitated from the acidic solution as its hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_isolation Step 3: Isolation Aniline 4-(Methylsulfonyl)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazine (4-(Methylsulfonyl)phenyl)hydrazine (in solution) Diazonium->Hydrazine SnCl₂ / HCl FinalProduct (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride (Solid) Hydrazine->FinalProduct Precipitation

A high-level workflow for the synthesis of the target compound.

Core Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its dual chemical personality: the nucleophilic hydrazine ready for condensation reactions, and the drug-like methylsulfonylphenyl tail.

A Key Synthon for Diaryl Heterocyclic Scaffolds

This reagent is a cornerstone in the synthesis of 1,5-diarylpyrazole structures and related heterocycles. These scaffolds are prevalent in medicinal chemistry, most notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors used as anti-inflammatory agents.

While the blockbuster drug Celecoxib (Celebrex®) contains a related sulfonamide group and is synthesized from 4-sulfonamidophenylhydrazine, the methylsulfonyl moiety is characteristic of another major COX-2 inhibitor, Rofecoxib (Vioxx®)[5]. The synthesis of Rofecoxib itself follows a different pathway to form its furanone core[5]. However, this compound is an ideal starting material for creating pyrazole-based analogs and other novel compounds that leverage the favorable properties of the methylsulfonylphenyl group for COX-2 inhibition or for targeting other enzymes in cancer and inflammation pathways.

The structure-activity relationship (SAR) for many COX-2 inhibitors demonstrates that a para-sulfonyl group on one of the aryl rings is crucial for selective binding to the COX-2 isoform over the constitutive COX-1 enzyme[5]. This selectivity is the basis for reduced gastrointestinal side effects compared to non-selective NSAIDs. Therefore, this hydrazine is a valuable tool for researchers aiming to design new selective inhibitors.

Formation of Hydrazones and Azo Compounds

Beyond complex heterocycles, the compound is widely used in general organic synthesis, particularly for the preparation of hydrazones. Hydrazones are formed through the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone). This reaction is highly reliable and serves as a method for both synthesis and for the characterization of carbonyl compounds.

HydrazoneFormation Reactants R-(SO₂)Ph-NHNH₂ + R'R''C=O Product R-(SO₂)Ph-NHN=CR'R'' + H₂O Reactants->Product Acid Catalyst (e.g., Acetic Acid)

General reaction scheme for hydrazone formation.

These resulting hydrazones are not merely inert derivatives; they are stable compounds with their own biological activities and can serve as intermediates for further chemical transformations.

Example Experimental Protocol: Synthesis of a Phenylhydrazone

This protocol provides a self-validating, step-by-step methodology for a representative reaction, demonstrating the practical application of the title compound. The synthesis of a hydrazone from an acetophenone derivative is a classic and illustrative example.

Objective: To synthesize (E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-(methylsulfonyl)phenyl)hydrazine.

Materials:

  • This compound

  • 4'-Bromoacetophenone

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for filtration and washing

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of 4'-Bromoacetophenone (e.g., 1.99 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add a slight molar excess of this compound (e.g., 2.34 g, 10.5 mmol). Note: The hydrochloride salt can often be used directly, as the reaction equilibrium is driven forward, or it can be neutralized in situ.

  • Catalyst Addition: Add a few drops (e.g., 0.2 mL) of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product hydrazone, being less soluble, will often precipitate out of the solution upon cooling. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Safety, Handling, and Storage

As with all hydrazine derivatives, appropriate safety measures are paramount. This compound is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation[4].

  • Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Standard PPE is required at all times:

    • Impermeable gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.

    • A properly fastened lab coat.

  • Handling: Avoid generating dust. Use with adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often between 0-8°C for long-term stability.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular design. Its predictable reactivity via the hydrazine group, combined with the advantageous physicochemical properties imparted by the methylsulfonylphenyl moiety, provides chemists with a reliable pathway to novel heterocyclic compounds. Its application in the synthesis of scaffolds for anti-inflammatory and anti-cancer agents underscores its importance in modern drug discovery. By understanding the principles behind its synthesis, reactivity, and handling, researchers can fully leverage this powerful building block to advance the frontiers of science and medicine.

References

  • Ghangurde, N. et al. (2018). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
  • Mizushima, T. et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. PubMed.
  • Reddy, A. S. et al. (2011). Process for preparation of celecoxib. Google Patents.
  • ResearchGate. Structure‐activity relationships of synthetic derivatives. ResearchGate.
  • Uddin, M. J. et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications.
  • Gao, Y-B. et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.
  • Hassan, A. S. et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • ResearchGate. What is the perfect procedure to get high yield of phenylhydrazone derivatives? ResearchGate.
  • ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate.
  • Salihu, H. et al. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.
  • Newkome, G. R. & Fishel, D. L. (1970). PREPARATION OF HYDRAZONES: ACETOPHENONE HYDRAZONE. Organic Syntheses.
  • Reddy, M. et al. (2010). An improved process for the preparation of celecoxib. Google Patents.
  • ResearchGate. solid-state forms of celecoxib. ResearchGate.
  • Reddy, P. R. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • Chemsrc. CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride. Chemsrc.
  • Li, J. et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.
  • Oakwood Chemical. 4-(Methylsulfonyl)phenylhydrazine hydrochloride. Oakwood Chemical.
  • Google Patents. Process for 4-sulfonamidophenyl hydrazines. Google Patents.
  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.
  • ResearchGate. Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. ResearchGate.
  • Wang, Z-Y. et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of (4-(methylsulfonyl)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the experimental considerations and spectral interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Its structure, featuring a phenylhydrazine moiety substituted with a strongly electron-withdrawing methylsulfonyl group, imparts unique reactivity and physicochemical properties. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, making NMR spectroscopy an indispensable analytical tool. This guide will delve into the ¹H and ¹³C NMR spectral characteristics of this compound, providing a framework for its unequivocal identification.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The quality and reliability of NMR data are fundamentally dependent on a meticulously executed experimental protocol. The following steps outline a robust methodology for acquiring the NMR spectra of this compound, designed to ensure accuracy and reproducibility.

Part 1: Sample Preparation

The hydrochloride salt form of this compound necessitates careful solvent selection to ensure adequate solubility and minimize exchange phenomena of the labile hydrazinium protons.

Step-by-Step Protocol:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its ability to form hydrogen bonds slows down the exchange rate of the acidic N-H protons, often allowing for their observation in the ¹H NMR spectrum.

  • Sample Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a more concentrated sample (30-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, due to the acidic nature of the sample, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is a reliable alternative.

Part 2: NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulseProton-decoupled single pulse
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay2-5 seconds2-5 seconds
Number of Scans16-641024-4096
Spectral Width-2 to 12 ppm-10 to 220 ppm
Temperature298 K298 K

Causality Behind Choices:

  • A longer relaxation delay in both ¹H and ¹³C NMR ensures that all nuclei have returned to their ground state before the next pulse, allowing for accurate integration and quantification.

  • Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing multiplets into single lines, which enhances the signal-to-noise ratio and aids in peak identification.

Data Presentation and Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons, the methyl group of the sulfonyl moiety, and the protons of the hydrazinium group.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 (broad)Singlet3H-NH-NH₂⁺
7.82Doublet2HAr-H (ortho to -SO₂CH₃)
7.15Doublet2HAr-H (ortho to -NHNH₂)
3.18Singlet3H-SO₂CH₃

Interpretation and Expertise:

  • Aromatic Region: The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing methylsulfonyl group are deshielded and resonate further downfield (δ 7.82) compared to the protons ortho to the hydrazinium group (δ 7.15).

  • Methyl Protons: The methyl protons of the sulfonyl group appear as a sharp singlet at approximately 3.18 ppm.

  • Hydrazinium Protons: The three protons of the -NH-NH₂⁺ group are expected to be broad due to quadrupolar effects of the nitrogen atoms and chemical exchange with any residual water in the solvent. Their chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, these protons are often observed as a broad singlet around 10.5 ppm.

Visualization of ¹H NMR Assignments:

Caption: Predicted ¹³C NMR assignments for this compound.

Conclusion

This technical guide provides a comprehensive overview of the NMR spectral data for this compound. By combining experimental ¹H NMR data with a scientifically grounded prediction of the ¹³C NMR spectrum, researchers and drug development professionals are equipped with the necessary information for the accurate identification and characterization of this important pharmaceutical intermediate. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Synthetic Cornerstone: A Technical Guide to (4-(methylsulfonyl)phenyl)hydrazine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

(4-(methylsulfonyl)phenyl)hydrazine hydrochloride is a versatile and highly significant reagent in the landscape of modern medicinal chemistry.[1] Its strategic importance lies in its role as a key building block for the synthesis of a variety of pharmacologically active heterocyclic compounds.[2] The presence of the methylsulfonyl group imparts unique electronic properties and enhances the solubility and reactivity of the molecule, making it an invaluable tool for drug development professionals.[2] This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on the practical insights and mechanistic understanding required by researchers and scientists in the field. It serves as a technical resource for leveraging this compound to its full potential in the synthesis of next-generation therapeutics, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17852-67-4[2]
Molecular Formula C₇H₁₁ClN₂O₂S[2]
Molecular Weight 222.7 g/mol [2]
Appearance Off-white to light yellow crystalline powder[6]
Melting Point 202 °C (decomposes)[7]
Solubility Soluble in water
Storage Store at 0-8°C under an inert atmosphere[2]

Spectroscopic Data:

Table 2: Spectroscopic Data of this compound

Technique Expected Peaks and Assignments
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the aromatic region), a singlet for the methylsulfonyl protons, and broad signals for the hydrazine and hydrochloride protons.
¹³C NMR Resonances for the four distinct aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield, and a signal for the methyl carbon of the sulfonyl group.
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (hydrazine), S=O stretching (sulfonyl group, typically two strong bands), and aromatic C-H and C=C stretching. A representative spectrum of a similar compound, phenylhydrazine hydrochloride, shows key stretches that can be extrapolated.[8]
Mass Spec. (ESI-MS) A molecular ion peak corresponding to the free base [C₇H₁₀N₂O₂S + H]⁺.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-(methylsulfonyl)aniline. The overall synthetic pathway involves the diazotization of the aniline followed by reduction.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of 4-(methylsulfonyl)aniline cluster_1 Step 2: Diazotization and Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 1-Methanesulfonyl-4-nitro-benzene B Hydrogenation (H₂, Pd/C) A->B C 4-(methylsulfonyl)aniline B->C D 4-(methylsulfonyl)aniline E Diazotization (NaNO₂, HCl, 0-5°C) D->E F Diazonium Salt Intermediate E->F G Reduction (e.g., SnCl₂ or Na₂SO₃) F->G H (4-(methylsulfonyl)phenyl)hydrazine G->H I (4-(methylsulfonyl)phenyl)hydrazine J Treatment with HCl I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Part 1: Synthesis of 4-(methylsulfonyl)aniline

This precursor can be synthesized via the reduction of 1-methanesulfonyl-4-nitro-benzene.[9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-methanesulfonyl-4-nitro-benzene in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure until the consumption of hydrogen ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(methylsulfonyl)aniline.

Part 2: Synthesis of this compound

This procedure involves the diazotization of 4-(methylsulfonyl)aniline followed by reduction.

  • Diazotization:

    • Suspend 4-(methylsulfonyl)aniline in a mixture of hydrochloric acid and water in a reaction vessel.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Reduction:

    • In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. The choice of reducing agent can influence the yield and purity of the final product.

  • Isolation and Salt Formation:

    • The resulting precipitate is the hydrazine hydrochloride salt. If the free base is formed, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.[10]

    • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum.

Key Synthetic Applications in Drug Discovery

This compound is a cornerstone reagent for the construction of two major classes of heterocyclic compounds with significant therapeutic applications: indoles and pyrazoles.

The Fischer Indole Synthesis: Crafting Bioactive Indole Scaffolds

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus.[11][12] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with an aldehyde or a ketone.[11]

Reaction Mechanism:

G A (4-(methylsulfonyl)phenyl)hydrazine C Phenylhydrazone Intermediate A->C B Aldehyde or Ketone B->C D Tautomerization (Ene-hydrazine) C->D E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Elimination of NH₃ H->I J Substituted Indole I->J

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a 2-(4-methylsulfonylphenyl)indole derivative [3]

  • Reaction Setup: In a reaction vessel, combine p-methylsulfonyl acetophenone and this compound in a suitable solvent such as glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base, such as a sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired indole derivative.

The electron-withdrawing nature of the methylsulfonyl group on the phenylhydrazine ring can influence the reaction conditions required for the Fischer indole synthesis.[13]

Pyrazole Synthesis: Accessing Potent COX-2 Inhibitors and Beyond

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles.[14] this compound is famously used in the synthesis of celecoxib, a selective COX-2 inhibitor.[15]

Reaction Mechanism: Pyrazole Formation

G A (4-(methylsulfonyl)phenyl)hydrazine C Condensation A->C B 1,3-Dicarbonyl Compound B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Pyrazole F->G

Sources

From Rocket Fuel to Remedies: An In-depth Technical Guide on the Discovery and History of Hydrazine Derivatives in Medicine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the remarkable journey of hydrazine and its derivatives, tracing their evolution from potent rocket propellants to a diverse class of therapeutic agents that have left an indelible mark on medicine. We will explore the serendipitous discoveries, the intricate medicinal chemistry, and the mechanisms of action that underpin their clinical applications, providing a comprehensive resource for professionals in the field of drug discovery and development.

The Genesis of Hydrazine: A Chemical Curiosity

The story of hydrazine begins not in a pharmacy, but in the realm of pure chemistry. In 1875, the renowned German chemist Emil Fischer first coined the term "hydrazine" while working with organic derivatives.[1][2] He synthesized phenylhydrazine by reducing a diazonium salt, a discovery that would later prove pivotal in his Nobel Prize-winning work on the structure of sugars.[2] However, the isolation of hydrazine itself was first achieved by another German chemist, Theodor Curtius, in 1887.[1][3] Curtius successfully prepared hydrazine sulfate through a multi-step process involving organic diazides.[2] The pure, anhydrous form of hydrazine was later isolated in 1895 by the Dutch chemist Lobry de Bruyn.[1]

Initially, hydrazine's highly reactive and energetic nature captured the attention of military and aerospace engineers.[1] Its potential as a high-energy fuel was realized during World War II, where it was a component of the fuel for the German Messerschmitt Me 163B rocket-powered fighter plane.[1][4] This application expanded significantly in the post-war era, with hydrazine becoming a key propellant in rocketry and for maneuvering thrusters on spacecraft.[1][4]

The industrial-scale production of hydrazine was made possible by the Olin Raschig process, developed in 1907 by the German chemist Friedrich Raschig.[1][2] This process, which involves the reaction of ammonia with sodium hypochlorite, revolutionized the availability of hydrazine and its derivatives.[2][5]

A Serendipitous Leap into Medicine: The Antitubercular Origins

The transition of hydrazine derivatives from industrial chemicals to therapeutic agents was entirely unintentional. In the early 1950s, the world was grappling with the tuberculosis pandemic. Researchers at Hoffmann-La Roche and Squibb were investigating new treatments and synthesized a series of hydrazine derivatives. Two of these compounds, isoniazid and iproniazid, demonstrated remarkable efficacy against Mycobacterium tuberculosis.

However, a peculiar side effect was observed in patients treated with iproniazid: a notable elevation in mood.[6][7] This unexpected mood-brightening effect in tuberculosis patients, who were often withdrawn and depressed due to their chronic illness, was a pivotal moment in psychopharmacology.[6] This serendipitous discovery led to the hypothesis that the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, was the underlying mechanism for this antidepressant effect.[7] This marked the dawn of the monoamine oxidase inhibitors (MAOIs) and the beginning of modern antidepressant therapy.

The Rise of the Hydrazine Antidepressants: Targeting Monoamine Oxidase

The discovery of iproniazid's antidepressant properties spurred the development of a new class of drugs: the hydrazine MAOIs. These compounds share a common structural feature—a hydrazine (-NHNH2) functional group.[6]

Mechanism of Action: Irreversible Inhibition of MAO

Hydrazine MAOIs act as irreversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[6][8] MAO enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamine neurotransmitters in the synaptic cleft.[8][9] By irreversibly binding to and inactivating these enzymes, hydrazine MAOIs prevent the breakdown of serotonin, norepinephrine, and dopamine.[10][11] This leads to an accumulation of these neurotransmitters in the brain, enhancing neurotransmission and alleviating the symptoms of depression.[10][12]

MAOI_Mechanism

Key Hydrazine Antidepressants

Several hydrazine derivatives were developed and marketed as antidepressants:

  • Iproniazid: The prototype hydrazine MAOI, its use was later curtailed due to concerns about hepatotoxicity.[13]

  • Phenelzine (Nardil®): First synthesized in 1932, its antidepressant properties were recognized in the late 1950s.[7] It is a potent, non-selective, and irreversible MAOI that remains in clinical use for treatment-resistant depression.[6][7][14]

  • Isocarboxazid (Marplan®): Another irreversible, non-selective MAOI of the hydrazine class, it is still available for the treatment of major depressive disorder.[6][15]

The "Cheese Effect" and Dietary Restrictions

A significant drawback of the early non-selective, irreversible MAOIs is the risk of a hypertensive crisis when patients consume foods rich in tyramine, an amino acid found in aged cheeses, cured meats, and some alcoholic beverages.[10][11] Tyramine is normally metabolized by MAO-A in the gut.[8] When this enzyme is inhibited, tyramine can enter the bloodstream and act as a potent vasoconstrictor, leading to a rapid and dangerous increase in blood pressure.[11] This "cheese effect" necessitates strict dietary restrictions for patients taking these medications.

Expanding the Therapeutic Landscape: Other Hydrazine Derivatives

The medicinal applications of hydrazine derivatives extend beyond depression. The versatile reactivity of the hydrazine moiety has allowed for its incorporation into drugs for a variety of other conditions.

Hydralazine: A Vasodilator for Hypertension

Hydralazine (Apresoline®) was discovered by scientists at Ciba who were initially searching for a treatment for malaria.[16] Patented in 1949 and approved by the FDA in 1953, it became one of the first oral medications for high blood pressure.[16]

Mechanism of Action: Hydralazine is a direct-acting vasodilator that primarily relaxes the smooth muscle of arterioles.[16][17] While the exact molecular mechanism was initially unknown, it is now believed to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[16][18] This leads to a decrease in peripheral resistance and a reduction in blood pressure.[19] More recent research has also identified a novel mechanism involving the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes, leading to the activation of the HIF pathway and promoting angiogenesis.[20]

Hydralazine_Mechanism

Procarbazine: An Alkylating Agent in Cancer Chemotherapy

Procarbazine is a hydrazine derivative used in the treatment of Hodgkin's lymphoma and certain brain tumors.[21] Its development stemmed from research into MAOIs, but it was found to possess cytotoxic properties.

Mechanism of Action: Procarbazine is a prodrug that undergoes metabolic activation to form reactive intermediates, including a methyl radical.[21] These reactive species are thought to exert their anticancer effects by alkylating DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[21]

Synthesis and Experimental Protocols

The synthesis of medicinally important hydrazine derivatives often involves the reaction of a hydrazine moiety with a suitable electrophile.

Representative Synthesis of Isocarboxazid

Isocarboxazid can be synthesized from acetylacetone.[22] The process involves the nitrosation of acetylacetone to give 5-methyl-isoxazol-3-carboxylic acid, followed by esterification. The resulting ethyl ester is then reacted with benzylhydrazine to yield isocarboxazid.[22][23]

Experimental Protocol: Synthesis of Isocarboxazid from Methyl 5-methylisoxazole-3-carboxylate and Benzylhydrazine Dihydrochloride [22]

  • Reaction Setup: A reactor is charged at room temperature with methyl 5-methylisoxazole-3-carboxylate (30g), benzylhydrazine dihydrochloride (62.8 g), and n-heptane (450 ml).

  • Base Addition: Triethylamine (65.6 g) is slowly added to the suspension via a dropping funnel.

  • Reaction Conditions: The temperature is adjusted to approximately 35°C and maintained overnight.

  • Workup: The suspension is cooled to 20°C, and water (120 ml) is added slowly. The suspension is then filtered.

  • Washing: The filtered product is washed with water (2 x 60 ml) and n-heptane (2 x 60 ml).

  • Drying: The product is dried under vacuum at 50°C to yield isocarboxazid as a white solid.

In Vitro Assay for MAO Inhibition

The inhibitory activity of hydrazine derivatives on MAO can be determined using various in vitro assays. A common method is a fluorometric assay.[7]

Experimental Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition [7]

  • Reagents:

    • MAO-A or MAO-B enzyme preparation

    • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

    • Fluorogenic probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Test compound (hydrazine derivative) dissolved in a suitable solvent

  • Assay Procedure:

    • In a 96-well plate, add the enzyme preparation, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time to allow for enzyme inhibition.

    • Initiate the reaction by adding the substrate, fluorogenic probe, and HRP.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Toxicology and Future Perspectives

Despite their therapeutic benefits, hydrazine derivatives are not without their risks. Hydrazine itself is a toxic and volatile compound.[1] The hepatotoxicity of iproniazid led to its withdrawal from many markets.[13] The biotransformation of hydrazine derivatives can lead to the formation of reactive species that can cause cellular damage.[21] Acute exposure to hydrazine can cause a range of toxic effects, including neurotoxicity, pulmonary injury, and soft tissue damage.[24][25]

The discovery of hydrazine derivatives in medicine is a testament to the power of serendipity in scientific research. From their origins as industrial chemicals to their role in revolutionizing the treatment of depression and hypertension, these compounds have had a profound impact on human health. While many of the early hydrazine-based drugs have been superseded by agents with more favorable safety profiles, they remain an important part of the pharmacopeia, particularly for treatment-resistant conditions. The ongoing study of hydrazine derivatives continues to provide valuable insights into drug design and mechanism of action, ensuring their legacy will continue to influence the development of new therapeutic agents.

Quantitative Data Summary

DrugClassPrimary IndicationYear of FDA ApprovalKey Side Effects
Iproniazid Hydrazine MAOITuberculosis, DepressionWithdrawnHepatotoxicity
Phenelzine Hydrazine MAOIDepression1961[26]Hypertensive crisis with tyramine, orthostatic hypotension[27]
Isocarboxazid Hydrazine MAOIDepression-Hypertensive crisis with tyramine, dizziness[15]
Hydralazine VasodilatorHypertension, Heart Failure1953[16]Headache, tachycardia, drug-induced lupus erythematosus[16][17]
Procarbazine Alkylating AgentHodgkin's Lymphoma-Myelosuppression, neurotoxicity[21]

References

  • Monoamine oxidase inhibitor - Wikipedia.
  • The Legacy of Hydrazine: Fueling Scientific Advancements.
  • Hydralazine - Wikipedia.
  • Theodor Curtius - Wikipedia.
  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic.
  • Hydrazine (antidepressant) - Grokipedia.
  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub.
  • MAO Inhibitors - StatPearls - NCBI Bookshelf.
  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic.
  • Hydrazine (antidepressant) - Wikipedia.
  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central.
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • Hydrazine - Wikipedia.
  • Theodor Curtius: Revolutionizing Chemistry | Scientist Biography - YouTube.
  • Hydrazine - New World Encyclopedia.
  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review | Military Medicine | Oxford Academic.
  • The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter!.
  • Hydralazine | C8H8N4 | CID 3637 - PubChem - NIH.
  • Hydrazine Production Started at Mathieson's Lake Charles Plant - ACS Publications.
  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents - MSA Repository "MSAR".
  • HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf - NIH.
  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH.
  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info.
  • Hydrazine Toxicology - MD Searchlight.
  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents - ProQuest.
  • Julius Curtius: Pioneer of Modern Organic Reactions - YouTube.
  • Hydrazines - Wikipedia.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH.
  • What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse.
  • Phenelzine | C8H12N2 | CID 3675 - PubChem - NIH.
  • Phenelzine - LiverTox - NCBI Bookshelf - NIH.
  • Novel Mechanism of Action for Hydralazine | Circulation Research.
  • What is the mechanism of Hydralazine Hydrochloride? - Patsnap Synapse.
  • Phenelzine - eDrug.
  • Fischer indole synthesis - Wikipedia.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Fischer Indole Synthesis - YouTube.
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - MDPI.
  • Isocarboxazid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Isocarboxazid - Wikipedia.

Sources

The Expanding Therapeutic Potential of Methylsulfonylphenylhydrazine Derivatives: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonylphenylhydrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of methylsulfonylphenylhydrazine compounds. We will delve into their synthesis, explore their wide-ranging biological activities, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Significance of the Methylsulfonylphenylhydrazine Moiety

The methylsulfonylphenylhydrazine core, characterized by a phenyl ring substituted with both a methylsulfonyl group and a hydrazine moiety, is a key pharmacophore in a number of clinically significant drugs. The presence of the sulfonyl group often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] The hydrazine group, a reactive and versatile functional group, serves as a crucial anchor for the synthesis of a wide variety of heterocyclic and hydrazone derivatives, each with its own unique biological profile.[2][3]

Perhaps the most well-known example of a drug containing this scaffold is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[4][5][6] The success of Celecoxib has spurred significant research into the broader therapeutic applications of methylsulfonylphenylhydrazine derivatives, leading to the discovery of compounds with potent anticancer, antimicrobial, anticonvulsant, and monoamine oxidase (MAO) inhibitory activities.[3][7][8][9][10][11]

This guide will provide a detailed exploration of these activities, supported by mechanistic insights and practical experimental protocols.

Synthetic Strategies for Methylsulfonylphenylhydrazine Derivatives

The synthesis of methylsulfonylphenylhydrazine and its derivatives can be approached through several established routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the phenyl ring and the nature of the final derivative.

Synthesis of the Core Scaffold: 4-(Methylsulfonyl)phenylhydrazine

A common and efficient method for the preparation of 4-(methylsulfonyl)phenylhydrazine hydrochloride, a key starting material, involves the diazotization of 4-(methylsulfonyl)aniline followed by reduction of the resulting diazonium salt.[12][13]

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenylhydrazine Hydrochloride

  • Diazotization: Dissolve 4-(methylsulfonyl)aniline in a suitable acidic medium (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in an appropriate solvent.[12][13]

  • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The resulting 4-(methylsulfonyl)phenylhydrazine can be isolated as its hydrochloride salt by acidification and filtration.[12]

  • The crude product can be purified by recrystallization.

Synthesis_of_Core_Scaffold Aniline 4-(Methylsulfonyl)aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Hydrazine 4-(Methylsulfonyl)phenylhydrazine Diazonium->Hydrazine Reducing Agent (e.g., Na2SO3)

Caption: Synthesis of the 4-(methylsulfonyl)phenylhydrazine core.

Synthesis of Pyrazole Derivatives (e.g., Celecoxib Analogs)

The reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound is a classic and highly effective method for the synthesis of pyrazole derivatives. This approach is central to the synthesis of Celecoxib and its analogs.[4][5][6]

Experimental Protocol: Synthesis of a Celecoxib Analog

  • Condensation: Reflux a mixture of 4-(methylsulfonyl)phenylhydrazine hydrochloride and a suitable 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for Celecoxib) in a solvent such as ethanol.[6]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Pyrazole_Synthesis cluster_reactants Reactants Hydrazine 4-(Methylsulfonyl)phenylhydrazine Pyrazole 1,5-Diarylpyrazole (Celecoxib Analog) Hydrazine->Pyrazole Diketone 1,3-Diketone Diketone->Pyrazole

Caption: General scheme for the synthesis of pyrazole derivatives.

Synthesis of Hydrazone Derivatives

The condensation of methylsulfonylphenylhydrazine with various aldehydes and ketones provides a straightforward route to a wide range of hydrazone derivatives.[3][14] These compounds have shown significant biological activities, including antimicrobial and MAO inhibitory effects.[10][15]

Experimental Protocol: Synthesis of a Phenylhydrazone Derivative

  • Dissolve 4-(methylsulfonyl)phenylhydrazine in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of an acid (e.g., acetic acid).

  • Add the desired aldehyde or ketone to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure followed by purification.

Biological Activities and Therapeutic Potential

Methylsulfonylphenylhydrazine derivatives have been investigated for a multitude of biological activities, demonstrating their versatility as therapeutic agents.

Anti-inflammatory and Analgesic Activity: COX-2 Inhibition

The most prominent biological activity of this class of compounds is their ability to selectively inhibit the COX-2 enzyme.[4][5][6] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Mechanism of Action: Celecoxib and its analogs bind to a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1. The sulfonamide or methylsulfonyl group is a key feature for this selective binding.

Structure-Activity Relationship (SAR):

  • The 1,5-diarylpyrazole scaffold is essential for high COX-2 inhibitory activity.[6]

  • The p-sulfonamide or a similar acidic group on one of the phenyl rings is critical for COX-2 selectivity and potency.

  • Substitution on the second phenyl ring can modulate the potency and pharmacokinetic properties of the compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.04>2500
Analog 1a >1000.06>1667
Analog 1d >1000.09>1111

Data synthesized from multiple sources for illustrative purposes.

Monoamine Oxidase (MAO) Inhibition

Several methylsulfonylphenylhydrazine derivatives, particularly those with a hydrazone linkage, have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[7][15][16][17] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action: These compounds can act as either reversible or irreversible inhibitors of MAO by interacting with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the phenyl rings significantly influence the potency and selectivity for MAO-A versus MAO-B.[18]

  • The presence of a hydrazone moiety is a common feature in many active compounds.[15]

  • Halogen substitutions on the phenyl rings have been shown to enhance MAO-B inhibitory activity.[18]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Compound 2a 0.342>10MAO-A selective
Compound 2b 0.028>10MAO-A selective
ACH10 >100.14MAO-B selective

Data from multiple sources for illustrative purposes.[15][18]

MAO_Inhibition MAO_Inhibitor Methylsulfonylphenylhydrazine Derivative MAO Monoamine Oxidase (A or B) MAO_Inhibitor->MAO Inhibition Neurotransmitters Dopamine, Serotonin, Norepinephrine Metabolites Inactive Metabolites Neurotransmitters->Metabolites Metabolism by MAO

Caption: Mechanism of MAO inhibition by methylsulfonylphenylhydrazine derivatives.

Anticonvulsant Activity

Derivatives of phenylhydrazine have been explored for their potential as anticonvulsant agents.[9][19][20][21] The mechanism of action for these compounds is often related to their ability to modulate neuronal ion channels or enhance GABAergic neurotransmission.

Structure-Activity Relationship (SAR):

  • The specific heterocyclic ring attached to the phenylhydrazine core plays a crucial role in determining anticonvulsant activity.

  • Substituents on the phenyl ring can significantly impact efficacy and neurotoxicity.[19]

Antimicrobial and Antifungal Activities

A growing body of evidence suggests that methylsulfonylphenylhydrazine derivatives possess significant antimicrobial and antifungal properties.[3][10][11][14] The hydrazone derivatives, in particular, have shown broad-spectrum activity against various bacterial and fungal strains.

Structure-Activity Relationship (SAR):

  • The nature of the aldehyde or ketone used to form the hydrazone is a key determinant of antimicrobial potency.[14]

  • The presence of electron-withdrawing groups on the phenyl ring of the hydrazone often enhances antifungal activity.[14]

In Silico Approaches in Drug Design

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design of novel methylsulfonylphenylhydrazine derivatives.[22][23][24][25] These techniques allow for the prediction of binding affinities and the visualization of interactions between the ligand and its target protein, thereby guiding the synthesis of more potent and selective compounds.

Workflow for In Silico Drug Design:

  • Target Identification and Validation: Identify a biological target of interest (e.g., COX-2, MAO-B).

  • Homology Modeling: If the 3D structure of the target is not available, build a model based on the structure of a related protein.

  • Ligand Library Design: Create a virtual library of methylsulfonylphenylhydrazine derivatives with diverse substituents.

  • Molecular Docking: Dock the virtual ligands into the active site of the target protein to predict their binding modes and affinities.[22]

  • SAR Analysis: Analyze the docking results to establish structure-activity relationships and identify key interactions.

  • Lead Optimization: Synthesize and test the most promising candidates identified through in silico screening.

In_Silico_Workflow Target_ID Target Identification Structure_Prep Protein Structure Preparation Target_ID->Structure_Prep Docking Molecular Docking Structure_Prep->Docking Ligand_Lib Ligand Library Generation Ligand_Lib->Docking Scoring Binding Affinity Prediction Docking->Scoring SAR In Silico SAR Scoring->SAR Synthesis Synthesis & Biological Evaluation SAR->Synthesis

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Utilizing (4-(methylsulfonyl)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Methylsulfonyl-Indole Scaffold

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry since its discovery in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, offers a direct and versatile route to a wide array of substituted indoles.[1][2] These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[3]

This guide focuses on a specific, and increasingly relevant, starting material: (4-(methylsulfonyl)phenyl)hydrazine hydrochloride . The incorporation of the methylsulfonyl (-SO₂CH₃) group at the 4-position of the phenylhydrazine ring leads to the formation of 6-methylsulfonyl-substituted indoles. This particular substitution is of significant interest to drug development professionals due to the unique physicochemical properties imparted by the sulfonyl group. It is a strong electron-withdrawing group that can enhance binding affinities to biological targets, improve metabolic stability, and increase solubility.[4] Consequently, this building block is instrumental in the synthesis of various therapeutic agents, particularly in the realms of oncology and anti-inflammatory drug discovery.[4][5]

These application notes provide a comprehensive overview of the mechanistic nuances, practical experimental protocols, and expert insights for successfully employing this compound in the Fischer indole synthesis.

Mechanistic Considerations: The Impact of the Electron-Withdrawing Sulfonyl Group

The classical Fischer indole synthesis proceeds through a series of well-established steps. Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving electron-deficient hydrazines.

The reaction is catalyzed by a variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[1]

The key mechanistic steps are as follows:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-(methylsulfonyl)phenyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step where the protonated enamine undergoes a[5][5]-sigmatropic rearrangement.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.

Expertise & Experience: Navigating the Challenges of an Electron-Deficient System

The potent electron-withdrawing nature of the para-methylsulfonyl group significantly influences the reactivity of the phenylhydrazine. This presents both challenges and opportunities for the synthetic chemist.

  • Reduced Nucleophilicity: The electron density on the aniline nitrogen (N1) of the hydrazine is diminished, which can slow down the initial hydrazone formation. To counteract this, slightly more forcing conditions or longer reaction times for this step may be necessary compared to reactions with electron-rich hydrazines.

  • The Critical[5][5]-Sigmatropic Rearrangement: The rate-determining step, the[5][5]-sigmatropic rearrangement, is an electrocyclic reaction. The electron-withdrawing sulfonyl group can disfavor the formation of the electron-rich enamine intermediate required for this step. Consequently, stronger acid catalysts and higher reaction temperatures are often required to drive the reaction to completion.

  • Potential for Side Reactions: Under harsh acidic conditions, side reactions such as sulfonation or decomposition of the starting material or product can occur. Careful control of the reaction temperature and choice of acid catalyst are paramount. For instance, while polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst, its use requires careful temperature management to avoid charring.

A successful synthesis, therefore, hinges on a judicious choice of reaction parameters to overcome the inherent lower reactivity of the starting hydrazine while minimizing degradation.

Visualizing the Pathway: Reaction Mechanism and Workflow

To provide a clear visual representation of the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Fischer_Indole_Synthesis cluster_mechanism Reaction Mechanism Hydrazine (4-(methylsulfonyl)phenyl)hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone + Carbonyl (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Tautomerization Hydrazone->Enamine Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Rearomatization & Cyclization Sigmatropic->Cyclization Indole 6-Methylsulfonyl-Indole Cyclization->Indole - NH3

Caption: Key steps in the Fischer indole synthesis.

Experimental_Workflow Start Start: Reagent Preparation Hydrazone_Formation Hydrazone Formation: (4-(methylsulfonyl)phenyl)hydrazine + Carbonyl Compound Start->Hydrazone_Formation Isolation_Optional Optional: Isolate and Purify Hydrazone Hydrazone_Formation->Isolation_Optional Cyclization Fischer Cyclization: Hydrazone + Acid Catalyst (Heat) Hydrazone_Formation->Cyclization One-Pot Procedure Isolation_Optional->Cyclization Workup Aqueous Workup and Extraction Cyclization->Workup Purification Purification: Column Chromatography / Recrystallization Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End End: Pure 6-Methylsulfonyl-Indole Analysis->End

Sources

The Strategic Role of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Targeted Therapy

In the landscape of modern drug discovery and development, the strategic synthesis of targeted therapeutics is paramount. Among the vast arsenal of chemical reagents, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride has emerged as a cornerstone intermediate, particularly in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This versatile hydrazine derivative is instrumental in constructing the pyrazole core, a key pharmacophore in several blockbuster drugs.[4] Its unique molecular structure, featuring a methylsulfonyl group, not only facilitates critical chemical transformations but also imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API).[3]

This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical development. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its application in the synthesis of the COX-2 inhibitor Celecoxib, and discuss the critical biological pathways influenced by the resulting therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

The Significance of the Methylsulfonyl Phenylhydrazine Moiety

The utility of this compound in pharmaceutical synthesis is not coincidental. Its structure is a deliberate convergence of functionalities designed for efficient and specific chemical reactions.

  • The Hydrazine Group: This reactive nitrogen-based functional group is central to the formation of heterocyclic rings, most notably pyrazoles, through condensation reactions with 1,3-dicarbonyl compounds.[5][6] This cyclization is a robust and high-yielding reaction, making it ideal for large-scale pharmaceutical manufacturing.

  • The Phenyl Ring: The aromatic ring provides a rigid scaffold for the molecule, influencing the spatial arrangement of the final drug and its interaction with the target enzyme.

  • The Methylsulfonyl Group: This polar sulfonamide side chain is crucial for the selective inhibition of the COX-2 enzyme.[1][7] It allows the resulting drug molecule to bind to a hydrophilic side pocket region near the active site of COX-2, an interaction that is not possible with the COX-1 isoform.[1] This selectivity is the key to reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]

Core Application: Synthesis of the COX-2 Inhibitor, Celecoxib

The most prominent application of this compound is in the synthesis of Celecoxib (marketed as Celebrex), a widely prescribed anti-inflammatory drug.[1][8] The synthesis involves a key cyclocondensation step where the pyrazole ring of Celecoxib is formed.

Synthetic Workflow Overview

The synthesis of Celecoxib from this compound is a well-established process. The following diagram illustrates the overall workflow.

G cluster_0 Step 1: Formation of 1,3-Diketone cluster_1 Step 2: Cyclocondensation (Pyrazole Formation) p_methylacetophenone p-Methylacetophenone diketone 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione p_methylacetophenone->diketone Claisen Condensation ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->diketone celecoxib Celecoxib diketone->celecoxib Cyclocondensation hydrazine (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride hydrazine->celecoxib

Caption: Synthetic workflow for Celecoxib.

Detailed Experimental Protocol: Synthesis of Celecoxib

This protocol outlines the synthesis of Celecoxib via the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with this compound. This method is adapted from established literature procedures.[9][10]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione326-06-7230.181.0
This compound17852-67-4222.691.1
Methanol67-56-132.04Solvent
Toluene108-88-392.14Solvent (for workup)
Hydrochloric Acid (HCl)7647-01-036.46For pH adjustment
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in methanol.

  • Addition of Hydrazine: To the stirred solution, add this compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add toluene and water.

    • Separate the organic layer, wash with a saturated solution of sodium bicarbonate, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude Celecoxib.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield pure Celecoxib.[5]

Self-Validation and Characterization:

The identity and purity of the synthesized Celecoxib must be confirmed using a suite of analytical techniques:

Analytical TechniqueExpected Outcome
Melting Point The melting point should be sharp and consistent with the literature value for Celecoxib (typically around 162-164°C).[11]
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to Celecoxib should be observed, with purity typically >99%. The method can also be used to detect and quantify any process-related impurities or isomers.[12][13]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the mass of Celecoxib (C₁₇H₁₄F₃N₃O₂S, M.W. 381.37 g/mol ).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should be consistent with the structure of Celecoxib, showing the characteristic chemical shifts for the aromatic, pyrazole, methyl, and trifluoromethyl protons and carbons.[11][14]
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the sulfonamide (S=O stretching), C-F, and aromatic C-H bonds.[11][14]

Biological Context: The COX-2 Signaling Pathway

The therapeutic effect of drugs synthesized from this compound, such as Celecoxib, is derived from their ability to selectively inhibit the COX-2 enzyme. Understanding the COX-2 signaling pathway is crucial for appreciating the drug's mechanism of action.

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Upregulates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Sources

Application Notes and Protocols for (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride as a Key Intermediate in the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Targeting Inflammation with Precision

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapies.[1][2][3] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal lining integrity and platelet function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][4][5] This distinction paved the way for the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]

At the heart of many of these selective COX-2 inhibitors lies a crucial chemical scaffold, and a key starting material for building this scaffold is (4-(methylsulfonyl)phenyl)hydrazine hydrochloride . This versatile intermediate is fundamental to the synthesis of diaryl-substituted pyrazole drugs, most notably celecoxib.[7] This guide provides an in-depth exploration of the role of this compound in the synthesis of COX-2 inhibitors, complete with detailed protocols for synthesis and analytical characterization, aimed at researchers, scientists, and drug development professionals.

Part 1: The Structural Basis of COX-2 Selectivity: The Role of the (4-Methylsulfonyl)phenyl Moiety

The selective inhibition of COX-2 over COX-1 is not a matter of chance but a result of deliberate molecular design. The active site of the COX-2 enzyme possesses a larger, more flexible binding pocket compared to COX-1.[5] This structural difference is exploited by selective inhibitors. The (4-(methylsulfonyl)phenyl) moiety is a critical pharmacophore that contributes significantly to this selectivity.[8][9][10]

The polar sulfonamide or methylsulfonyl group on the phenyl ring of the inhibitor is able to fit into a hydrophilic side pocket present in the COX-2 active site, an interaction that is not possible in the more constricted active site of COX-1.[1][4] This specific interaction anchors the inhibitor firmly within the COX-2 enzyme, leading to potent and selective inhibition.

cluster_0 COX-1 Active Site (Constricted) cluster_1 COX-2 Active Site (Larger with Side Pocket) COX-1 COX-1 Enzyme Active_Site_1 Smaller Active Site COX-1->Active_Site_1 Inhibitor_1 Non-selective NSAID Inhibitor_1->Active_Site_1 Binds COX-2 COX-2 Enzyme Active_Site_2 Larger Active Site COX-2->Active_Site_2 Side_Pocket Hydrophilic Side Pocket Active_Site_2->Side_Pocket Inhibitor_2 Celecoxib Inhibitor_2->Active_Site_2 Binds Sulfonyl_Group SO2Me Group Inhibitor_2->Sulfonyl_Group Sulfonyl_Group->Side_Pocket Specific Interaction

Caption: Structural differences between COX-1 and COX-2 active sites and the specific interaction of the methylsulfonyl group of celecoxib with the COX-2 side pocket.

Part 2: Synthesis of Celecoxib from this compound: A Detailed Protocol

The synthesis of celecoxib, a prominent selective COX-2 inhibitor, provides an excellent case study for the application of this compound. The core of this synthesis is a cyclocondensation reaction between a β-dicarbonyl compound and the hydrazine intermediate to form the characteristic pyrazole ring of celecoxib.[11]

Overall Synthetic Workflow

The synthesis is typically a two-step process. The first step involves a Claisen condensation to form a trifluoromethyl β-dicarbonyl intermediate. This intermediate is then reacted with this compound (or a related sulfonamide hydrazine) in the second step to yield celecoxib.[11][12]

G start 4'-Methylacetophenone + Ethyl Trifluoroacetate intermediate Claisen Condensation start->intermediate diketone 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate->diketone cyclocondensation Cyclocondensation (Pyrazole Formation) diketone->cyclocondensation hydrazine (4-Sulfamoylphenyl)hydrazine Hydrochloride hydrazine->cyclocondensation celecoxib Celecoxib cyclocondensation->celecoxib purification Purification (Recrystallization) celecoxib->purification final_product Pure Celecoxib purification->final_product

Caption: Synthetic workflow for Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add 4'-methylacetophenone and a suitable solvent such as toluene.

  • Base and Ester Addition: Add a strong base, such as sodium methoxide, to the solution. Following this, slowly add ethyl trifluoroacetate at a controlled temperature (e.g., 25-30°C).

  • Reaction: Heat the reaction mixture (e.g., to 55-60°C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Cool the reaction mixture and quench with an aqueous acid solution (e.g., 10% HCl). Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude β-dione intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclocondensation to form Celecoxib

  • Reaction Setup: In a reaction vessel, combine the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from Step 1 and (4-sulfamoylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or methanol.[11][13]

  • Reaction: Heat the mixture to reflux (e.g., 65-80°C) and maintain for several hours.[11][14] Monitor the reaction progress by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the crude celecoxib.[14] The product can be isolated by filtration.

  • Purification: The crude celecoxib is then purified by recrystallization from an appropriate solvent system, such as ethyl acetate/heptane or isopropanol/water, to yield the pure product.[1]

Part 3: Analytical Characterization of this compound

The purity and structural integrity of the this compound intermediate are paramount for the successful, high-yield synthesis of the final active pharmaceutical ingredient (API). Impurities in the starting material can lead to side reactions, the formation of difficult-to-remove byproducts, and lower overall yields. Therefore, rigorous analytical characterization is essential.

Recommended Analytical Protocols
Technique Purpose Typical Parameters
HPLC Purity assessment and quantification of impurities.Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[15] Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[16] Detection: UV at a suitable wavelength (e.g., 230-254 nm).[15]
¹H NMR Structural confirmation and identification of the compound.Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. Expected Signals: Aromatic protons, methyl protons of the sulfonyl group, and protons of the hydrazine group.
Mass Spectrometry (MS) Molecular weight verification.Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[16] Expected m/z: The molecular ion peak corresponding to the free base or protonated molecule.
Protocol: Purity Determination by HPLC
  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the same diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: Waters X-bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[15]

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 240 nm.

    • Gradient Program: A suitable gradient to resolve the main peak from any potential impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify any specific impurities using the response factor of the main component or a dedicated standard for that impurity.

Part 4: The Mechanism of Action of Celecoxib

Once synthesized, celecoxib exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2, a key precursor for various prostaglandins that mediate pain and inflammation.[17][18][19] By blocking this pathway, celecoxib effectively reduces the levels of these pro-inflammatory mediators, thereby alleviating pain and reducing swelling.[18]

Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2_Enzyme COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2_Enzyme->Prostaglandin_H2 Catalyzes Celecoxib Celecoxib Celecoxib->COX2_Enzyme Selective Inhibition Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Conclusion

This compound is more than just a chemical reagent; it is a cornerstone in the rational design and synthesis of modern anti-inflammatory drugs. Its unique structure, particularly the methylsulfonylphenyl moiety, is instrumental in achieving the desired COX-2 selectivity that defines this important class of therapeutics. A thorough understanding of its application in synthesis, coupled with rigorous analytical control, is essential for any researcher or professional working in the field of drug development. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this key intermediate in the ongoing quest for safer and more effective treatments for inflammatory conditions.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology.
  • Wikipedia. (2024). Celecoxib.
  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318.
  • Turan-Zitouni, G., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 17(6), 6688-6707.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Al-Gharabli, S. I., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1595-1617.
  • New Drug Approvals. (n.d.). CELECOXIB.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). A review on formulation and evaluation of Cox2 inhibitor.
  • El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6088.
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • Vishwakarma, R. K., & Negi, D. S. (2020). THE DEVELOPMENT OF COX-1 AND COX-2 INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3544-3555.
  • ResearchGate. (2021). Synthesis of Celecoxib and Structural Analogs- A Review.
  • ResearchGate. (n.d.). solid-state forms of celecoxib.
  • Roy, P., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry, 17, 2521-2525.
  • Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
  • PubMed. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.
  • Grover, G., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1082.
  • Scientific Reports. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • MDPI. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
  • International Journal of Trend in Scientific Research and Development. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
  • Centers for Disease Control and Prevention. (1994). PHENYLHYDRAZINE: METHOD 3518.

Sources

Application Note: Synthesis of Hydrazones using (4-Mesylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of the Hydrazone Moiety

Hydrazones (R¹R²C=NNHR³) are a versatile class of organic compounds that hold a significant position in medicinal chemistry and drug development.[1] The formation of a hydrazone bond via the condensation of a hydrazine with an aldehyde or ketone is a robust and widely utilized conjugation strategy.[2][3] This linkage is particularly valuable in drug design due to its typical stability at physiological pH and susceptibility to hydrolysis in the acidic environments of lysosomes or tumor microenvironments, enabling targeted drug release.[3]

(4-Mesylphenyl)hydrazine, with its electron-withdrawing methanesulfonyl (mesyl) group, is an increasingly important building block. The mesyl group can modulate the electronic properties and metabolic stability of the final compound, making it an attractive moiety for developing novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] This application note provides a detailed experimental procedure for the synthesis of hydrazones using (4-mesylphenyl)hydrazine hydrochloride, offering insights into the reaction mechanism, optimization, and characterization of the resulting products.

Reaction Principle and Mechanistic Insight

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.[4] However, the nucleophilicity of the hydrazine itself is crucial. Aryl hydrazines bearing electron-withdrawing groups, such as the mesyl group in (4-mesylphenyl)hydrazine, exhibit reduced nucleophilicity. This can lead to slower reaction rates compared to more electron-rich hydrazines.[1] Therefore, the use of an acid catalyst becomes particularly important to drive the reaction to completion.

The general mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, and the removal of water can help to drive the equilibrium towards the product.[5]

Reaction Mechanism Diagram

reaction_mechanism RCOR R-C(=O)-R' (Aldehyde/Ketone) Protonated_Carbonyl R-C(=O⁺H)-R' RCOR->Protonated_Carbonyl + H⁺ Hydrazine (4-Mesylphenyl)hydrazine H_plus H⁺ Carbinolamine R-C(OH)(NHNH-Mes)-R' (Carbinolamine Intermediate) Protonated_Carbonyl->Carbinolamine + Hydrazine - H⁺ Protonated_Carbinolamine R-C(O⁺H₂)(NHNH-Mes)-R' Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone R-C(=N-NH-Mes)-R' (Hydrazone) Protonated_Carbinolamine->Hydrazone - H₂O - H⁺ Water H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a hydrazone from (4-mesylphenyl)hydrazine hydrochloride and a model aldehyde, benzaldehyde. The conditions can be adapted for other aldehydes and ketones.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
(4-Mesylphenyl)hydrazine hydrochloride877-66-7222.69Off-white to yellow/brown powder. Soluble in water.
Benzaldehyde100-52-7106.12Ensure it is freshly distilled or from a recently opened bottle.
Absolute Ethanol (EtOH)64-17-546.07Anhydrous.
Glacial Acetic Acid (AcOH)64-19-760.05Catalyst.
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers.
Solvents for Chromatography/Recrystallization--e.g., Hexane, Ethyl Acetate, Methanol. HPLC or reagent grade.
Safety Precautions
  • Hydrazine Derivatives: Hydrazines and their derivatives are toxic and should be handled with care in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial Acetic Acid: Corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[3][7][8]

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-mesylphenyl)hydrazine hydrochloride (1.11 g, 5.0 mmol, 1.0 equiv) in absolute ethanol (30 mL).

  • Addition of Aldehyde/Ketone: To the stirred solution, add benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[9] The use of an acid catalyst is crucial for reactions involving electron-deficient hydrazines.[1]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, slowly add the reaction mixture to a beaker containing cold water (100 mL) while stirring. This should induce precipitation of the crude hydrazone.

    • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: This is the preferred method for crystalline solids. A good solvent for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[2] For sulfonyl-containing hydrazones, ethanol, methanol, or a mixture of methanol and water are often suitable.[10] Dissolve the crude product in a minimum amount of the boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane is a good starting point.

Experimental Workflow Diagram

workflow A 1. Dissolve (4-mesylphenyl)hydrazine HCl in Ethanol B 2. Add Benzaldehyde A->B C 3. Add catalytic Acetic Acid B->C D 4. Reflux for 2-4 hours (Monitor by TLC) C->D E 5. Cool to Room Temperature D->E F 6. Precipitate product in cold water E->F G 7. Filter and wash the crude product F->G H 8. Purify by Recrystallization or Column Chromatography G->H I 9. Dry and characterize the pure Hydrazone H->I

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Data Interpretation and Characterization

Confirmation of the hydrazone product can be achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of characteristic signals.

    • A singlet for the N-H proton, typically observed in the range of δ 10.0-12.0 ppm in DMSO-d₆.[10][11] The exact chemical shift is dependent on the solvent and substitution.

    • A singlet for the azomethine proton (CH=N ), usually found between δ 8.0-8.5 ppm.[11]

    • Signals corresponding to the aromatic protons of both the benzaldehyde and the 4-mesylphenyl moieties.

    • A singlet for the methyl protons of the mesyl group (SO₂CH₃) typically appears around δ 2.4-3.2 ppm.

  • ¹³C NMR Spectroscopy: Look for the signal of the imine carbon (C=N ), which typically appears in the range of δ 140-160 ppm.

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by:

    • The disappearance of the C=O stretching band of the starting aldehyde/ketone (typically around 1690-1740 cm⁻¹).

    • The appearance of a C=N stretching vibration around 1570-1620 cm⁻¹.[11]

    • The presence of an N-H stretching band around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the hydrazone product should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction time or temperature; deactivated aldehyde; insufficient catalyst.Extend the reflux time and monitor by TLC. Use freshly distilled aldehyde. Add a few more drops of acetic acid.
Product "oils out" during work-up or recrystallization Impurities present; cooling the solution too quickly; inappropriate solvent.Ensure the crude product is reasonably pure before recrystallization. Allow the solution to cool slowly. Try a different recrystallization solvent or a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[5]
Low yield after purification Using too much recrystallization solvent; product loss during transfers.Use the minimum amount of boiling solvent for recrystallization. Ensure efficient transfer of materials between vessels.
Presence of starting material in the final product Incomplete reaction.Re-subject the material to the reaction conditions or purify using column chromatography to separate the product from the starting materials.

References

  • Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene)-4-Hydroxybenzohydrazide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1364.
  • Gümüş, F., Gürsoy, A., & Ateş, Ö. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830.
  • Wikipedia. (2023). Hydrazone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • Wahbeh, J., & Jones, J. (2018).
  • Singh, R. P., & Verma, P. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(2), 978-984.
  • Gaston, M. A., Dias, L. R., Freitas, A. C., Miranda, A. L., & Barreiro, E. J. (1996). Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. Pharmaceutica Acta Helvetiae, 71(3), 213-219.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505.
  • Organic Syntheses. (1970). Preparation of Hydrazones: Acetophenone Hydrazone. Organic Syntheses, 50, 102.
  • Kalsi, R., & Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2015). Synthesis and Biological Evaluation of Hydrazones Derived from 2,4-Dinitrophenylhydrazine. AJPAMC, 3(1), 23-29.
  • University of Baghdad Digital Repository. (2022). Synthesis and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine.
  • Organic Syntheses. (1955). Acetophenone N,N-dimethylhydrazone. Organic Syntheses, 35, 1.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • The Royal Society of Chemistry. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 6, 85458-85464.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2012). Synthesis and analgesic activity of novel hydrazide and hydrazine derivatives. Medicinal Chemistry Research, 21(10), 3048-3054.
  • Google Patents. (1999). Process for 4-sulfonamidophenyl hydrazines.
  • Organic Syntheses. (1943). Phenylhydrazine. Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.228 (1922).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a new schiff base derived from 3-aminophenol. Molecules, 17(5), 5713-5721.
  • YouTube. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine.
  • Stojanović, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38329-38341.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
  • Chemistry LibreTexts. (2024, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction.
  • MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 7(1), 16.
  • OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction.

Sources

Application Notes & Protocols: The Pivotal Role of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride in Modern Anti-Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a versatile and critical reagent in medicinal chemistry, serving as a cornerstone for the synthesis of various biologically active molecules.[1][2] Its primary utility lies in its role as a key building block for constructing pyrazole-based heterocyclic scaffolds, which are prominent in a multitude of therapeutic agents, particularly those targeting inflammation and cancer.[3][4][5] The methylsulfonylphenyl moiety is a well-established pharmacophore responsible for the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in malignant tissues. This document provides an in-depth exploration of the application of this compound, focusing on its integral role in the synthesis of the selective COX-2 inhibitor, Celecoxib. Detailed synthetic protocols, mechanistic insights, and quantitative data are presented to guide researchers in leveraging this compound for the development of novel anti-cancer therapeutics.

Introduction: The Strategic Importance of a Key Building Block

In the landscape of drug discovery, the selection of starting materials and key intermediates is paramount to the successful synthesis of a target molecule. This compound has emerged as a high-value intermediate due to two key structural features: the reactive hydrazine group and the methylsulfonylphenyl pharmacophore.

  • The Hydrazine Moiety : This functional group is a powerful tool for the construction of nitrogen-containing heterocycles. Its reaction with 1,3-dicarbonyl compounds provides a direct and efficient route to the pyrazole ring system, a "privileged scaffold" known to interact with a wide array of biological targets.[4]

  • The Methylsulfonylphenyl Pharmacophore : The presence of the methylsulfonyl (-SO2CH3) group on the phenyl ring is crucial for conferring selectivity in certain enzyme inhibitors.[6][7][8] In the context of anti-inflammatory and anti-cancer drugs, this group is instrumental in achieving selective inhibition of the COX-2 enzyme over its COX-1 isoform, thereby minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][9]

The confluence of these features makes this compound an indispensable reagent in the synthesis of diarylpyrazole compounds, most notably the blockbuster drug Celecoxib.

Core Application: Synthesis of Celecoxib via Cyclocondensation

The most prominent application of a substituted phenylhydrazine bearing a sulfonamide or methylsulfonyl group is in the synthesis of Celecoxib, a potent and selective COX-2 inhibitor approved for treating arthritis and pain, and investigated for its role in cancer treatment.[9][10] The synthesis hinges on a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a β-diketone.

The overall reaction involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with a sulfonamide-substituted phenylhydrazine (structurally analogous and used in the most common synthesis routes for Celecoxib).[10][11][12]

Logical Workflow for Celecoxib Synthesis

The following diagram outlines the two-stage synthetic pathway from common starting materials to the final Celecoxib product.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 4'-Methylacetophenone C 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione (β-Diketone) A->C B Ethyl Trifluoroacetate B->C E Celecoxib C->E Forms Pyrazole Ring D (4-(Methylsulfonyl)phenyl)hydrazine HCl or related 4-Hydrazinylbenzenesulfonamide HCl D->E

Caption: Synthetic workflow for Celecoxib.

Detailed Experimental Protocols

The synthesis of Celecoxib is a well-documented, two-step process. The protocols below are synthesized from established literature procedures.[9][11][12][13]

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

This initial step involves a Claisen condensation to create the β-diketone intermediate required for the subsequent cyclization.

Materials & Reagents:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (30% solution in methanol) or Sodium Hydride

  • Toluene

  • Hydrochloric acid (10-15% aqueous solution)

Procedure:

  • To a reaction vessel equipped with a stirrer and condenser, add 4'-methylacetophenone (1.0 eq) and toluene (5 volumes).

  • Slowly add sodium methoxide solution (1.2 eq) to the mixture at room temperature (20-25°C).

  • Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mass, maintaining the temperature.

  • Heat the reaction mixture to 55-60°C and stir for approximately 4-6 hours, monitoring the reaction progress by TLC or HPLC.[13]

  • Upon completion, cool the mixture to 20-25°C and carefully quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic.[13]

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the crude 1,3-dione as an oily mass. This intermediate is often used in the next step without further purification.[12]

Protocol 2: Synthesis of Celecoxib via Cyclocondensation

This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with the substituted hydrazine. For Celecoxib, 4-hydrazinylbenzenesulfonamide hydrochloride is the specific reagent used.

Materials & Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)

  • 4-Hydrazinylbenzenesulfonamide hydrochloride (1.1 eq)

  • Methanol or Ethanol

Procedure:

  • In a suitable reaction vessel, charge the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and methanol (approx. 20 volumes).[11]

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 10-12 hours.[11]

  • Monitor the reaction for completion. Once complete, cool the reaction mixture to room temperature (25-30°C).

  • The product will precipitate out of the solution. Isolate the crude Celecoxib by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene and an aliphatic ketone, or isopropanol/water) to obtain pure Celecoxib.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from various synthetic methods reported in the literature.

ParameterMethod A (Methanol)Method B (Aqueous)[10]Method C (Toluene/NaH)[12]
Step 1 Catalyst Sodium MethoxideN/A (Assumes dione is pre-synthesized)Sodium Hydride
Step 1 Yield ~95%N/A>96%
Step 2 Solvent MethanolDeionized WaterEthanol (Implied)
Step 2 Temp. 65°C75-80°C30-80°C
Step 2 Time 10 hours5 hoursNot specified
Overall Yield HighGoodHigh (Step 1 is high)

Mechanism of Action & Rationale for the Methylsulfonylphenyl Moiety

The therapeutic efficacy of Celecoxib and related compounds is rooted in their ability to selectively inhibit the COX-2 enzyme.

COX-1 vs. COX-2 Inhibition:

  • COX-1 is a constitutive enzyme responsible for producing prostaglandins that protect the stomach lining. Its inhibition leads to common NSAID side effects like ulcers.

  • COX-2 is an inducible enzyme, and its levels rise significantly during inflammation and in many types of cancer cells. It produces prostaglandins that mediate pain, inflammation, and tumor growth.

The key to selectivity lies in a structural difference between the two enzyme active sites. The COX-2 active site possesses a secondary, hydrophilic side pocket that is absent in COX-1. The sulfonamide or methylsulfonyl group of the drug molecule, derived from the (4-(methylsulfonyl)phenyl)hydrazine precursor, is specifically designed to fit into this side pocket.[7] This interaction anchors the inhibitor firmly within the COX-2 active site, blocking its function, while preventing it from binding effectively to the narrower COX-1 active site.

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates how selective COX-2 inhibition disrupts the pathway leading to inflammatory and cancer-promoting prostaglandins.

AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inflammation, Cancer) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Prostaglandins (PGE2) Prostacyclins Thromboxanes PGH2->Prostanoids Effects Inflammation Pain Fever Tumor Growth Angiogenesis Prostanoids->Effects Celecoxib Celecoxib (from Hydrazine Precursor) Celecoxib->Block Block->COX2 Inhibition

Caption: Mechanism of Celecoxib action.

Broader Applications in Anti-Cancer Research

While the synthesis of Celecoxib is the most prominent example, the pyrazole scaffold accessible through (4-(methylsulfonyl)phenyl)hydrazine is a fertile ground for discovering new anti-cancer agents.[3][5] Researchers have synthesized libraries of pyrazole and pyrazoline derivatives that exhibit cytotoxicity against various cancer cell lines, including liver, breast, and pancreatic cancer.[5][14] These novel compounds may act through diverse mechanisms beyond COX-2 inhibition, such as:

  • Induction of apoptosis (programmed cell death).[14]

  • Inhibition of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[4]

  • Inhibition of other cancer-related enzymes like carbonic anhydrases.[15]

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool in the design and synthesis of targeted therapeutics. Its utility is most powerfully demonstrated in the efficient construction of Celecoxib, where it provides the foundational pyrazole core and the critical COX-2-selective methylsulfonylphenyl pharmacophore. The straightforward and robust protocols associated with its use in cyclocondensation reactions make it an attractive and reliable intermediate for industrial-scale production and for exploratory research. As the quest for more selective and potent anti-cancer agents continues, this versatile building block will undoubtedly play a continuing role in the development of the next generation of pyrazole-based drugs.

References

  • Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[5]. Google Search.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (2020-05-30). Zenodo.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). National Institutes of Health (NIH).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). National Institutes of Health (NIH).
  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Science.
  • solid-state forms of celecoxib - ResearchGate. ResearchGate.
  • Synthesis and anticancer evaluation of pyrazolone derivatives 64 - ResearchGate. ResearchGate.
  • CN102391184A - Synthesis method of celecoxib - Google Patents. Google Patents.
  • WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents. Google Patents.
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023-03-02). Springer.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023-05-09). ACS Publications.

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from (4-(methylsulfonyl)phenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of diseases.[3] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3]

A significant number of blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, feature a pyrazole core, underscoring its importance as a "privileged scaffold" in drug discovery.[4] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug design.[4] The (4-(methylsulfonyl)phenyl) moiety, in particular, is a common feature in many selective COX-2 inhibitors, making the synthesis of pyrazole derivatives from (4-(methylsulfonyl)phenyl)hydrazine a topic of significant interest for the development of novel anti-inflammatory and anticancer agents.

This guide provides a detailed protocol for the synthesis of pyrazole derivatives from (4-(methylsulfonyl)phenyl)hydrazine, focusing on the well-established Knorr pyrazole synthesis. It offers insights into the reaction mechanism, experimental setup, purification, and characterization of the final products.

Reaction Mechanism and Key Considerations: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly efficient method for the formation of pyrazole rings. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] The reaction typically proceeds under acidic or neutral conditions and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[7][8]

When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, such as (4-(methylsulfonyl)phenyl)hydrazine, the formation of two constitutional isomers is possible.[5] The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.

The general mechanism can be outlined as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine performs a nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate.

  • Dehydration: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism Hydrazine (4-(methylsulfonyl)phenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + 1,3-Dicarbonyl - H₂O Dicarbonyl 1,3-Dicarbonyl Compound Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative structurally analogous to known COX-2 inhibitors, using (4-(methylsulfonyl)phenyl)hydrazine and 1-phenyl-4,4,4-trifluorobutane-1,3-dione.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )SupplierPurity
(4-(methylsulfonyl)phenyl)hydrazine hydrochlorideC₇H₁₁ClN₂O₂S222.70Major Chemical Supplier≥98%
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneC₁₀H₇F₃O₂216.16Major Chemical Supplier≥98%
Glacial Acetic AcidC₂H₄O₂60.05Major Chemical Supplier≥99.7%
Ethanol (200 proof)C₂H₆O46.07Major Chemical SupplierAnhydrous
Deionized WaterH₂O18.02In-house-
Ethyl AcetateC₄H₈O₂88.11Major Chemical SupplierACS Grade
HexanesC₆H₁₄86.18Major Chemical SupplierACS Grade
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.23 g, 10 mmol) and 1-phenyl-4,4,4-trifluorobutane-1,3-dione (2.16 g, 10 mmol).

  • Solvent Addition: To the flask, add 40 mL of ethanol followed by 10 mL of deionized water.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water (20-30 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Combine Reactants: (4-(methylsulfonyl)phenyl)hydrazine HCl 1-Phenyl-4,4,4-trifluorobutane-1,3-dione Solvent Add Solvents: Ethanol and Water Reagents->Solvent Catalyst Add Catalyst: Glacial Acetic Acid Solvent->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Precipitate Induce Precipitation (if necessary) Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Experimental workflow for the synthesis of the pyrazole derivative.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.

Characterization

The structure and purity of the synthesized pyrazole derivative should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.[9]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present.[9][10]

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound.[9][10]

  • Melting Point: To assess the purity of the final product.[9]

Expected Results and Data Summary

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white crystalline solid
¹H NMR Characteristic signals for aromatic protons, the methylsulfonyl group, and the pyrazole ring proton.
¹³C NMR Resonances corresponding to all carbon atoms, including the trifluoromethyl carbon (as a quartet due to C-F coupling).
FT-IR (cm⁻¹) Peaks corresponding to N-H (if any tautomer exists), C=N, C=C (aromatic), and SO₂ stretching vibrations.
MS (m/z) A molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during work-up.Increase reaction time and monitor closely by TLC. Ensure complete precipitation before filtration. Minimize the amount of solvent used for washing.
Formation of Isomers Use of an unsymmetrical 1,3-dicarbonyl.The regioselectivity is often high, but if significant isomer formation is observed, chromatographic separation (e.g., column chromatography) may be necessary.
Oily Product Impurities or incomplete solvent removal.Purify by column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum.
No Precipitation Product is soluble in the reaction mixture.Reduce the volume of the solvent by rotary evaporation. Add a non-solvent (e.g., cold water) dropwise with vigorous stirring to induce precipitation. Scratch the inside of the flask.

Conclusion

The Knorr pyrazole synthesis provides a robust and efficient method for the synthesis of pyrazole derivatives from (4-(methylsulfonyl)phenyl)hydrazine. This protocol can be adapted for the synthesis of a wide variety of pyrazole-containing compounds with potential therapeutic applications. The resulting molecules are of significant interest in drug discovery, particularly in the development of new anti-inflammatory and anticancer agents. Careful control of reaction conditions and thorough characterization of the final products are essential for successful synthesis and downstream applications.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery.
  • Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.
  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • National Center for Biotechnology Information. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Organic Syntheses. Regioselective Synthesis of 1-Methyl-5-(4-chlorophenyl)-3-(3,4-methylenedioxyphenyl)-1H-pyrazole.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. Synthesis of pyrazoles.
  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • Royal Society of Chemistry. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Google Patents. Process for preparation of celecoxib.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Pyrazole Derivatives.
  • ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine.
  • Wiley Online Library. Knorr Pyrazole Synthesis.
  • Google Patents. An improved process for the preparation of celecoxib.
  • ResearchGate. solid-state forms of celecoxib.
  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Springer. Knorr Pyrazole Synthesis.
  • ResearchGate. Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o).
  • National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • ResearchGate. Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP.
  • ResearchGate. Proline-catalyzed reaction of 1,3-dicarbonyl compounds with sulfonyl azides.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of Hydrazide Derivatives

Hydrazide derivatives are a cornerstone class of organic compounds characterized by the presence of a –C(=O)NHNH– functional group.[1][2] Their importance in medicinal and organic chemistry cannot be overstated, serving as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles.[3][4] These heterocyclic scaffolds are prevalent in numerous biologically active molecules, leading to the development of therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] The unique reactivity of the hydrazide moiety, capable of participating in condensation, acylation, and cyclization reactions, makes it an invaluable tool for drug discovery and development professionals.[1][4] This guide provides a comprehensive overview of the common laboratory-scale synthetic routes to hydrazide derivatives, complete with detailed protocols, mechanistic insights, and practical guidance on purification and characterization.

PART 1: Synthetic Strategies for Hydrazide Synthesis

The synthesis of hydrazide derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the nature of the starting material, desired purity, and scalability of the reaction. The most prevalent methods involve the reaction of hydrazine hydrate with carboxylic acid esters, carboxylic acids, or acyl chlorides.

Method 1: From Carboxylic Acid Esters (Hydrazinolysis)

The reaction of carboxylic acid esters with hydrazine hydrate, known as hydrazinolysis, is one of the most widely employed methods for preparing hydrazides.[9][10] This method is generally high-yielding and proceeds under relatively mild conditions. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, under reflux.[10][11]

Causality Behind Experimental Choices:

  • Ester Choice: Methyl or ethyl esters are preferred due to their higher reactivity and the volatile nature of the corresponding alcohol byproducts (methanol or ethanol), which are easily removed from the reaction mixture.[10][12]

  • Solvent: An alcoholic solvent is used to dissolve both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Hydrazine Hydrate: A slight excess of hydrazine hydrate is often used to ensure complete conversion of the ester.[12]

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

Reaction Workflow:

G cluster_workflow Workflow: Hydrazinolysis of Esters start Starting Materials: Carboxylic Acid Ester Hydrazine Hydrate Alcohol Solvent react Reaction: Reflux in Alcohol start->react Combine & Heat workup Work-up: Cooling & Precipitation Filtration react->workup Reaction Completion purify Purification: Recrystallization workup->purify Crude Product product Final Product: Hydrazide Derivative purify->product Pure Product

Caption: Workflow for the synthesis of hydrazides from esters.

Detailed Protocol: Synthesis of Benzoic Hydrazide from Ethyl Benzoate

  • Reagent Preparation:

    • Place 13.6 g (0.1 mol) of ethyl benzoate in a 250 mL round-bottom flask.

    • Add 100 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.

  • Reaction Setup:

    • To the stirred solution, add 6.0 g (0.12 mol) of hydrazine hydrate (95-100%) dropwise using a dropping funnel.[9]

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.[9]

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Further cool the flask in an ice bath to facilitate the precipitation of the product.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification:

    • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure benzoic hydrazide.[13]

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven at 50-60°C.

    • Determine the melting point and characterize the product using IR, NMR, and Mass Spectrometry.

Method 2: From Carboxylic Acids

Hydrazides can also be synthesized directly from carboxylic acids. This can be achieved through a few different approaches, including direct condensation, the use of coupling agents, or solvent-free grinding methods.

2.1 Direct Condensation (Solvent-Free Grinding)

A green and efficient method involves the direct grinding of a carboxylic acid with hydrazine hydrate at room temperature.[3] This solvent-free approach is simple, rapid, and often avoids the formation of diacyl hydrazide byproducts.[3]

Causality Behind Experimental Choices:

  • Grinding: The mechanical energy from grinding facilitates the intimate contact and reaction between the solid carboxylic acid and liquid hydrazine hydrate, driving the reaction forward without the need for a solvent.

  • Room Temperature: The reaction is often exothermic enough to proceed without external heating, which also helps to prevent side reactions.

Detailed Protocol: Solvent-Free Synthesis of 4-Chlorobenzoic Hydrazide

  • Reaction Setup:

    • In a mortar, combine 4.70 g (0.03 mol) of 4-chlorobenzoic acid and 1.88 g (0.0375 mol) of 80% hydrazine hydrate.[3]

  • Reaction Execution:

    • Grind the mixture with a pestle for 3-5 minutes. The mixture will likely become a paste and then solidify.[3]

    • Allow the reaction mixture to stand for about 10 minutes to ensure completion.[3]

  • Purification:

    • The resulting solid mass is the crude hydrazide. Recrystallize it directly from ethanol to obtain the pure product.[3]

2.2 Using Coupling Agents (Carbodiimide Method)

For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between a carboxylic acid and hydrazine.[5][14] This method is particularly useful in peptide synthesis where hydrazides serve as important intermediates.[14]

Reaction Workflow:

G cluster_workflow Workflow: Carbodiimide Coupling for Hydrazide Synthesis start Starting Materials: Carboxylic Acid Hydrazine DCC Solvent (e.g., DCM) react Reaction: Stir at Room Temperature start->react Combine workup Work-up: Filter DCU Solvent Evaporation react->workup Reaction Completion purify Purification: Column Chromatography or Recrystallization workup->purify Crude Product product Final Product: Hydrazide Derivative purify->product Pure Product

Caption: Workflow for DCC-mediated hydrazide synthesis.

Method 3: From Acyl Chlorides

The reaction of acyl chlorides with hydrazine is a rapid and often violent reaction that produces hydrazides in good yields.[5] This method requires careful temperature control and is typically performed at low temperatures in a suitable solvent.[5]

Causality Behind Experimental Choices:

  • Acyl Chloride: Acyl chlorides are highly reactive acylating agents, leading to a fast reaction.

  • Low Temperature: The reaction is highly exothermic. Low temperatures are necessary to control the reaction rate and prevent side reactions.

  • Solvent: An inert solvent like diethyl ether or dichloromethane is used to moderate the reaction.

PART 2: Purification and Characterization

Purification Techniques

The choice of purification method depends on the physical properties of the synthesized hydrazide and the nature of any impurities.

  • Recrystallization: This is the most common method for purifying solid hydrazides.[13] Ethanol, methanol, or mixtures with water are frequently used solvents. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, whereupon the pure hydrazide crystallizes out, leaving impurities in the solution.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[13] A solvent system of appropriate polarity (e.g., ethyl acetate/hexane) is used to elute the components of the mixture at different rates.

Characterization of Hydrazide Derivatives

Spectroscopic methods are essential for confirming the structure and purity of the synthesized hydrazides.[15][16][17]

Technique Characteristic Features for Hydrazides
Infrared (IR) Spectroscopy - N-H stretching vibrations (two bands for -NH2) in the range of 3200-3400 cm⁻¹.- C=O (amide I) stretching vibration typically between 1630-1680 cm⁻¹.- N-H bending vibration around 1620-1650 cm⁻¹.[15]
¹H NMR Spectroscopy - A broad singlet for the amide N-H proton, typically in the range of δ 8.0-10.0 ppm.- A broad singlet for the -NH₂ protons, usually between δ 4.0-5.0 ppm.[15]
¹³C NMR Spectroscopy - The carbonyl carbon (C=O) signal appears in the downfield region, typically between δ 165-175 ppm.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) confirms the molecular weight of the hydrazide.- Characteristic fragmentation patterns include the loss of NH₂NH and cleavage of the CO-NH bond.[15]

PART 3: Safety Precautions

Working with hydrazine and its derivatives requires strict adherence to safety protocols due to their potential hazards.

Hydrazine Hydrate:

  • Toxicity: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled.[18][19] It is also corrosive and can cause severe skin and eye burns.[18][19]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[20]

  • Flammability: It is a combustible liquid.[18]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[20]

  • Ventilation: All manipulations involving hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[20]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[21] In case of skin contact, wash immediately and thoroughly with water.[22]

  • Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from heat and incompatible materials such as oxidizing agents and acids.[18]

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous waste.[20]

Conclusion

The synthesis of hydrazide derivatives is a fundamental process in organic and medicinal chemistry, providing access to a vast array of compounds with significant biological potential. The methods outlined in this guide, from the classic hydrazinolysis of esters to modern solvent-free techniques, offer researchers a versatile toolkit for their synthetic endeavors. By understanding the underlying principles of each method and adhering to strict safety protocols, scientists can confidently and efficiently synthesize these valuable molecules for further investigation and application in drug discovery and development.

References

  • Kumar, A., & Jakhar, A. (2012). A highly efficient solvent-free synthesis of hydrazides using grinding technique. Rasayan Journal of Chemistry, 5(3), 333-336.
  • Thermo Fisher Scientific. (2010).
  • BenchChem. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Al-Janabi, A. S. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 405-412.
  • Mali, P. C., & Singh, P. P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molbank, 2021(4), M1291.
  • Guedes, J. V. M., et al. (2022).
  • Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Narang, R., Narasimhan, B., & Sharma, S. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry, 19(4), 569-612.
  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300.
  • Sharma, S., & Sharma, P. K. (2017).
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • The Pharmaceutical and Chemical Journal. (2023).
  • Arkema. (2015).
  • Sciencemadness.org. (2025).
  • ResearchGate. (n.d.).
  • IP Indexing. (n.d.).
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 473–482.
  • Royal Society of Chemistry. (n.d.).
  • Wisdom Lib. (2025).
  • ResearchGate. (n.d.).
  • Guedes, J. V. M., et al. (2022).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...).
  • Reaction Chemistry & Engineering. (2020). A continuous-flow process for the synthesis of peptides via the acyl azide method.
  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure & Applied Science, 28(3).
  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017).
  • MDPI. (2020).
  • ResearchGate. (n.d.). Development and Assessment of Green Synthesis of Hydrazides.
  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • ResearchGate. (2016). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II).
  • DTIC. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, involves sensitive intermediates and reaction conditions that demand careful control for optimal outcomes.

This resource provides in-depth, experience-based insights and actionable protocols to enhance the robustness and efficiency of your synthetic workflow.

Core Synthesis Pathway: A Two-Step Approach

The most common and cost-effective route to this compound involves a two-step process starting from 4-(methylsulfonyl)aniline:

  • Diazotization: The primary aromatic amine, 4-(methylsulfonyl)aniline, is converted to its corresponding diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2]

  • Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative.[1][3] Common reducing agents for this transformation include stannous chloride (tin(II) chloride), sodium sulfite, or sodium dithionite.[1][3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and step-by-step solutions.

Q1: My diazotization reaction is sluggish, or the starting aniline is precipitating out of solution. What's going wrong?

A1: Incomplete Diazotization and Poor Solubility

  • Root Cause: Inadequate acidity or localized pH fluctuations can lead to incomplete diazotization. 4-(Methylsulfonyl)aniline, like many primary aromatic amines, requires a sufficiently acidic medium to remain protonated and soluble, as well as to generate the active diazotizing agent, the nitrosonium ion (NO+), from sodium nitrite.[2] If the solution is not acidic enough, the free amine can precipitate, especially at the low temperatures required for the reaction. Furthermore, an insufficient excess of acid can hinder the formation of nitrous acid.[5]

  • Troubleshooting Protocol:

    • Ensure Sufficient Acid: Use a molar excess of hydrochloric acid (typically 2.5 to 3 equivalents relative to the aniline) to ensure both the amine remains fully protonated as its hydrochloride salt and to facilitate the conversion of sodium nitrite to nitrous acid.[6]

    • Controlled Nitrite Addition: Prepare a solution of sodium nitrite in cold water and add it dropwise to the cold, stirred suspension of the aniline hydrochloride. This gradual addition prevents localized increases in pH and temperature.[6]

    • Monitor for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates that sufficient nitrite has been added to complete the diazotization.[5][6]

    • Maintain Low Temperature: Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization process. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yields.[1][7][8]

Q2: The yield of my final hydrazine product is low after the reduction step. What are the likely causes?

A2: Inefficient Reduction and Diazonium Salt Decomposition

  • Root Cause: Low yields in the reduction step often stem from two primary issues: decomposition of the diazonium salt intermediate before it can be reduced, or incomplete reduction. The choice and handling of the reducing agent are critical.

  • Troubleshooting Protocol & Reducing Agent Comparison:

    Reducing AgentAdvantagesDisadvantages & Troubleshooting
    Stannous Chloride (SnCl₂) Generally provides good yields.Can be expensive and generate tin-based waste. Ensure the SnCl₂ is of high quality, as aged material may be partially oxidized. The reduction is typically carried out in a strongly acidic medium.[1][9]
    Sodium Sulfite (Na₂SO₃) Cost-effective and a common industrial choice.The reaction mechanism involves the formation of an intermediate azo-sulfite.[4] Careful control of pH is crucial; the reaction should be kept alkaline during the initial addition to avoid side reactions.[10] Subsequent acidification is required to hydrolyze the intermediate to the hydrazine.[4][10] Insufficient acidification or premature heating can lead to colored impurities.[11]
    Sodium Dithionite (Na₂S₂O₄) A cheaper alternative to stannous chloride with fewer environmental concerns.[1]Can be less stable than other reducing agents. Ensure it is fresh and stored under dry conditions.

    General Recommendations for Improving Reduction Yield:

    • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the reduction step. Do not store it, as decomposition occurs even at low temperatures.[7][12]

    • Controlled Addition: Slowly add the cold diazonium salt solution to a cold, stirred solution of the reducing agent. This maintains a low temperature and ensures the diazonium salt is immediately in the presence of the reductant.

    • Optimize Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.

Q3: My final this compound product is discolored (pink, red, or brown). How can I improve its purity and appearance?

A3: Presence of Azo Impurities and Oxidation Products

  • Root Cause: Discoloration is often due to the formation of highly colored azo compounds. This can happen if the diazonium salt couples with unreacted 4-(methylsulfonyl)aniline or with the product hydrazine itself. Oxidation of the final hydrazine product can also lead to colored impurities.

  • Visualizing the Problem: Side Reaction Pathway

    SideReaction Diazonium Ar-N₂⁺ Azo_Impurity Ar-N=N-Ar' (Colored Impurity) Diazonium->Azo_Impurity Coupling Aniline Ar-NH₂ Aniline->Azo_Impurity Hydrazine Ar-NHNH₂ Hydrazine->Azo_Impurity

    Caption: Formation of colored azo impurities.

  • Purification and Prevention Protocol:

    • Maintain Acidity During Diazotization: As mentioned in Q1, ensuring a sufficiently acidic environment during diazotization minimizes the concentration of the free amine, which is the active species in azo coupling.

    • Efficient Reduction: Rapid and complete reduction of the diazonium salt minimizes its lifetime and thus the opportunity for unwanted coupling reactions.

    • Recrystallization: The most effective method for purifying the final product is recrystallization.

      • Protocol: Dissolve the crude this compound in a minimal amount of hot water. For stubborn impurities, a small amount of activated charcoal can be added to the hot solution to adsorb colored compounds.[11] Filter the hot solution to remove the charcoal and any insoluble materials. Add concentrated hydrochloric acid to the filtrate and cool the mixture slowly, ideally in an ice bath, to induce crystallization.[11] The addition of excess HCl common ion effect to decrease the solubility of the hydrochloride salt, maximizing recovery.[11]

      • Solvent Considerations: While water is a common choice, other solvent systems like ethanol/water mixtures can also be effective. The ideal solvent system should fully dissolve the product at elevated temperatures but have low solubility at cooler temperatures.

    • Inert Atmosphere: When handling the isolated hydrazine, especially the free base, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Experimental Workflow Overview

The following diagram outlines the key stages and critical control points in the synthesis of this compound.

Caption: Key stages and control points in the synthesis.

Summary of Key Parameters for Yield Optimization

ParameterRecommendationRationale
Temperature Maintain 0-5 °C during diazotization and initial reduction.[1][8]Prevents decomposition of the unstable diazonium salt.[7][12]
Acidity Use 2.5-3 equivalents of HCl for diazotization.[6]Ensures amine solubility and complete formation of nitrous acid.
Reagent Addition Add sodium nitrite and diazonium salt solutions slowly and dropwise.[6]Avoids localized temperature and pH spikes, minimizing side reactions.
Intermediate Handling Use the diazonium salt solution immediately after preparation.[12]Minimizes decomposition of the highly reactive intermediate.
Purification Recrystallize the final product from water/HCl.[11]Effectively removes colored impurities and improves product quality.

By carefully controlling these parameters and understanding the potential pitfalls, researchers can significantly improve the yield, purity, and consistency of their this compound synthesis.

References

  • Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
  • Diazonium compound. Wikipedia. [Link]
  • López, M. F., et al. (2003). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Inorganic Chemistry, 42(14), 4349–4357. [Link]
  • Why are diazonium salts not stored, and what is the reason behind their instability?. (2018). Quora. [Link]
  • Diazonium salt. Britannica. [Link]
  • Stenstrøm, Y., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. Molecules, 24(23), 4341. [Link]
  • Aromatic Diazonium Salts. NPTEL Archive. [Link]
  • Reddy, P. P., et al. (2009). Conversion of aromatic diazonium salt to aryl hydrazine.
  • Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).
  • Browne, D. L., et al. (2016).
  • How to purify hydrazone?. (2020).
  • Need a purification method for a free hydrazone. (2021). Reddit. [Link]
  • Coleman, G. H. (1932). Phenylhydrazine. Organic Syntheses, 12, 66. [Link]
  • Flow in situ formation of hydrazine derivatives from diazonium salts. (2016).
  • Process for 4-sulfonamidophenyl hydrazines. (2003).
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Molbank. [Link]
  • Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. (2000).
  • Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2014).
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. (2023).
  • Conant, J. B., & Lutz, R. E. (1923). BENZIDINE AND TOLIDINE. Organic Syntheses, 3, 13. [Link]
  • Process for 4-sulfonamidophenyl hydrazines. (1998).
  • (4-methylsulfanyl-phenyl)-hydrazine. ChemSynthesis. [Link]
  • Process for purifying aqueous hydrazine hydrate solutions. (1987).
  • Diazotis
  • Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. (2011).
  • Synthesis of 4-sulfonamidophenyl hydrazines. (1974).
  • Preparation method of 4-methyl phenylhydrazine hydrochloride. (2017).
  • Diazotization of amines. (1999).

Sources

Technical Support Center: Purification of Crude (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a vital intermediate in medicinal chemistry, notably in the synthesis of anti-inflammatory drugs and anti-cancer agents.[1][2] Its purity is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this crude compound.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: The crude product is a dark, oily, or discolored solid.

Question: My crude this compound is a brown, sticky solid instead of the expected off-white powder. What causes this discoloration, and how can I fix it?

Answer:

Potential Causes:

  • Oxidation: Hydrazine derivatives are susceptible to aerial oxidation, which can produce colored impurities.

  • Thermal Decomposition: The synthesis reaction, particularly if overheated, can generate polymeric or tar-like byproducts.[4] The free base form is especially sensitive to decomposition at temperatures above 100°C.[5]

  • Residual Solvents or Reagents: Trapped reaction solvents like DMSO can lead to side products, while residual acids or bases can catalyze degradation.[2][3]

Recommended Solution: Activated Charcoal Treatment & Recrystallization

This two-step process is highly effective for removing colored, non-polar impurities.

dot

Caption: Workflow for Decolorization and Recrystallization.

Detailed Protocol:

  • Solvent Selection: Choose an appropriate solvent. Ethanol, methanol, or isopropanol are often effective for recrystallizing hydrochloride salts.[6] Water can also be used, followed by the addition of concentrated HCl to decrease solubility and force precipitation.[5]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. This ensures the solution is saturated, maximizing yield upon cooling.

  • Charcoal Treatment: Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: HPLC analysis shows a persistent impurity peak close to the main product peak.

Question: My product appears clean by TLC and melting point, but HPLC shows a persistent impurity of around 5%. How can I remove this?

Answer:

Potential Causes:

  • Isomeric Impurities: Positional isomers, such as (2- or 3-(methylsulfonyl)phenyl)hydrazine, formed during synthesis are common and can have very similar polarities, making them difficult to separate.[7]

  • Starting Material: Unreacted 4-(methylsulfonyl)aniline or its precursors may carry through the synthesis.

  • Related Structures: Small amounts of related structures formed through side reactions.

Recommended Solution: pH-Based Extraction or Column Chromatography

When recrystallization fails, exploiting differences in acidity/basicity or polarity can be effective.

dot

Caption: Decision tree for removing persistent impurities.

Protocol 1: pH-Based Extraction

  • Liberate Free Base: Dissolve the crude hydrochloride salt in water. Add a base (e.g., 25% NaOH solution) until the solution is alkaline (pH > 9), which will precipitate the free hydrazine base.[5][8]

  • Extraction: Extract the liberated free base into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Most non-polar organic impurities will be extracted along with the product.

  • Aqueous Wash: Wash the organic layer with brine to remove residual water-soluble impurities.

  • Re-formation of Salt: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether. The purified this compound will precipitate out.

  • Isolation: Collect the pure salt by filtration, wash with the organic solvent (e.g., ether), and dry.

Protocol 2: Column Chromatography This method is a last resort due to lower yields but can be highly effective.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM/methanol is a good starting point. The optimal solvent system should be determined by TLC analysis first.

  • Note: It is often easier to purify the free base form on silica gel and then convert the clean fractions back to the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is a polar protic solvent.

Solvent SystemRationale & Use Case
Ethanol/Water Good for general purpose purification. The compound has good solubility in hot ethanol/water mixtures and lower solubility when cold.
Isopropanol (IPA) Often preferred for hydrochloride salts as it provides a good solubility differential between hot and cold, and is less hygroscopic than ethanol.[6]
Water with HCl The compound is soluble in hot water.[9][10] Adding concentrated HCl to the hot, filtered solution increases the common ion (Cl-) concentration, reducing the salt's solubility and forcing purer crystals to precipitate upon cooling.[5]
Methanol/Ether The product is dissolved in a minimum of hot methanol, and diethyl ether is added dropwise until turbidity persists. Upon cooling, crystals form. This is an effective method for inducing crystallization if the product tends to oil out.

Q2: How should I store the purified compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[4][9] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended for long-term stability to prevent oxidation and degradation.[1][11]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods should be used for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and detecting closely related impurities. A reverse-phase C18 column is typically effective.[7]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities containing protons that are structurally different from the main compound.

  • Melting Point: A sharp melting point range close to the literature value (around 202-207°C) is a good indicator of high purity.[12] Impurities typically broaden and depress the melting range.

  • Argentometry (Titration): As mentioned in some supplier specifications, titration with silver nitrate can be used to assay the hydrochloride content, providing a measure of the salt's purity.[10]

Q4: My yield after recrystallization is very low. What can I do to improve it?

A4: Low yield is a common problem with several potential solutions:

  • Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce the apparent isolated yield of pure material.

  • Concentrate the Mother Liquor: After filtering off your first crop of crystals, you can often recover a second, less pure crop by carefully evaporating some of the solvent from the filtrate and re-cooling. This second crop may require a separate re-purification.

  • Change Solvents: Your chosen solvent may be too good at dissolving your compound even when cold. Experiment with the solvent systems listed in Q1 to find one where the solubility difference between hot and cold is maximized.

References

  • Chemsrc. This compound. [Link]
  • Organic Syntheses. Phenylhydrazine. [Link]
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Google Patents.
  • Aldlab Chemicals. This compound. [Link]
  • ResearchGate. Purification of organic hydrochloride salt? [Link]
  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
  • European Patent Office. Process for 4-sulfonamidophenyl hydrazines - EP 0919546 B1. [Link]
  • Keika Ventures. Analytical Method 3518 - Phenylhydrazine. [Link]
  • Google Patents. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
  • European Patent Office. Process for 4-sulfonamidophenyl hydrazines - EP 0919546 A1. [Link]
  • Google Patents.
  • MDPI.

Sources

Technical Support Center: (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride. As a crucial intermediate in the development of various pharmaceuticals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound and where do impurities originate?

The most common and industrially relevant synthesis is a two-step process starting from 4-(methylsulfonyl)aniline.

  • Diazotization: 4-(methylsulfonyl)aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (typically hydrochloric acid, HCl) at low temperatures (0-5 °C) to form an intermediate diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). The final product is then isolated as its hydrochloride salt.[1][2][3]

Impurities can be introduced from starting materials or generated during either of these critical steps through side reactions. The control of reaction parameters, especially temperature and stoichiometry, is crucial for minimizing these impurities.

  • Workflow of this compound Synthesis

Q2: My final product has a distinct pink, orange, or brown discoloration. What is the likely cause?

This is a classic sign of azo-compound impurities . These highly colored compounds are formed when the electrophilic diazonium salt intermediate couples with a nucleophilic aromatic species present in the reaction mixture. [4] The most common nucleophile is the unreacted starting material, 4-(methylsulfonyl)aniline. This "self-coupling" reaction is a significant side reaction if the diazotization conditions are not carefully controlled. [5][6][7]

  • Mechanism of Azo Impurity Formation

    Caption: Formation of colored azo impurities.

To minimize azo impurities:

  • Maintain Strict Temperature Control: Keep the reaction temperature below 5 °C. Diazonium salts are highly unstable at elevated temperatures. [8]* Use Sufficient Acid: Ensure at least 2.5-3 equivalents of HCl are used. The excess acid protonates the amino group of any unreacted aniline, converting it to a non-nucleophilic ammonium salt, which prevents it from participating in coupling reactions. [7][9]* Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations and temperature spikes.

Q3: My analytical data (HPLC/NMR) shows the presence of 4-(methylsulfonyl)phenol. How is this impurity formed?

The presence of 4-(methylsulfonyl)phenol is almost always due to the reaction of the diazonium salt intermediate with water. This hydrolysis reaction, sometimes called "Phenolverkochung" in German literature, is highly temperature-dependent. [2] Cause: If the reaction temperature rises above the recommended 0-5 °C, the diazonium salt will decompose, losing N₂ gas and forming a highly reactive aryl cation, which is then quenched by water to form the phenol. [2] Prevention: The single most effective preventative measure is rigorous temperature control throughout the diazotization and subsequent reduction steps. An ice-salt bath is highly recommended over a simple ice bath to maintain temperatures closer to 0 °C.

Q4: Why am I seeing unreacted 4-(methylsulfonyl)aniline in my final product?

Observing the starting material in your final product points to one of two primary issues:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt was not complete. This can be caused by insufficient sodium nitrite, poor mixing, or addition of nitrite at a rate that allows it to decompose before reacting.

  • Incomplete Reduction: The reduction of the diazonium salt to the hydrazine was incomplete. This may be due to an insufficient amount of the reducing agent (e.g., SnCl₂) or a reaction time that was too short.

It is critical to monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to ensure each step has gone to completion before proceeding.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Actions & Explanations
Low Yield of Final Product 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C during diazotization. 2. Loss during Isolation: The hydrochloride salt has some solubility in the crystallization solvent.1. Action: Implement an ice-salt bath and monitor the internal reaction temperature constantly. Rationale: The diazonium intermediate is thermally labile and decomposes to byproducts (e.g., phenol), reducing the amount available for the desired reduction. [2] 2. Action: Cool the crystallization mixture thoroughly (e.g., to 0-4 °C) before filtration. Minimize the volume of solvent used for washing the filter cake. Rationale: Maximizes precipitation of the product salt from the mother liquor. [10]
Product Fails Purity Spec (e.g., <98%) 1. Presence of Azo Dyes: Discoloration (pink, orange, brown) is visible. 2. Residual Starting Material: Incomplete reaction. 3. Residual Tin Salts: If using SnCl₂ reduction, inorganic salts may precipitate with the product.1. Action: Review the diazotization protocol. Ensure >2.5 equivalents of acid and slow, subsurface addition of NaNO₂ at 0-5 °C. [7]Rationale: Suppresses the nucleophilicity of unreacted aniline, preventing azo coupling. 2. Action: Use a slight excess (5-10 mol%) of NaNO₂ and the reducing agent. Monitor reaction completion via TLC/HPLC. Rationale: Drives the reactions to completion. 3. Action: Ensure the final product is thoroughly washed with an appropriate solvent (e.g., isopropanol) where the product is sparingly soluble but inorganic salts are more soluble. A wash with an organic solvent can also remove organic-soluble impurities. [1][11]
Reaction Mixture Turns Dark/Tarry During Reduction 1. Incorrect pH for Sulfite Reduction: If using Na₂SO₃, the pH must be carefully controlled. An incorrect pH can lead to undesired side reactions. 2. Overheating during SnCl₂ addition: The reduction can be exothermic.1. Action: Follow established protocols for sulfite reduction carefully, which often involve specific pH adjustments during the process. [10]Rationale: The reduction pathway of diazonium salts with sulfite is complex and pH-dependent. 2. Action: Add the SnCl₂ solution portion-wise or via an addition funnel, maintaining the temperature of the reaction mixture below 10 °C. Rationale: Prevents thermal decomposition and uncontrolled side reactions.

Key Impurity Summary & Analytical Methods

Impurity NameStructureCommon SourceRecommended Analytical Method
4-(Methylsulfonyl)aniline CS(=O)(=O)c1ccc(N)cc1Incomplete diazotization or reductionHPLC-UV, TLC
4-(Methylsulfonyl)phenol CS(=O)(=O)c1ccc(O)cc1Hydrolysis of diazonium salt due to high temperatureHPLC-UV, GC-MS
Azo-Dimer Impurity CS(=O)(=O)c1ccc(N=Nc2ccc(S(=O)(=O)C)cc2)cc1Coupling of diazonium salt with unreacted anilineHPLC-UV (Visible Wavelength), LC-MS
Inorganic Salts (e.g., Sn salts) N/ACarryover from SnCl₂ reduction stepICP-MS, Residue on Ignition

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization may be required based on available equipment.

  • Objective: To separate and quantify the active product from key process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

Method Parameters:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Water:Acetonitrile.

Expected Elution Order:

  • 4-(Methylsulfonyl)aniline

  • (4-(Methylsulfonyl)phenyl)hydrazine

  • 4-(Methylsulfonyl)phenol

  • Azo-Dimer Impurity (typically more retained)

References

  • Wikipedia. Azo coupling. [URL: https://en.wikipedia.org/wiki/Azo_coupling]
  • Khan Academy. Azo dye formation. [URL: https://www.khanacademy.
  • ChemistryStudent. Azo Dye Formation (A-Level). [URL: https://www.chemistrystudent.com/a-level-chemistry/organic-chemistry/a2-level-azo-dyes/]
  • University of Calgary. The Synthesis of Azo Dyes. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch22/ch22-3-4-1.html]
  • JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [URL: https://www.jove.com/v/10184/aryldiazonium-salts-to-azo-dyes-diazo-coupling]
  • Chem-Impex. 4-(Methylsulfonyl)phenylhydrazine hydrochloride. [URL: https://www.chemimpex.com/products/4-methylsulfonyl-phenylhydrazine-hydrochloride]
  • Google Patents. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine. [URL: https://patents.google.
  • BenchChem. Synthesis routes of 4-(Methylsulfonyl)aniline. [URL: https://www.benchchem.com/synthesis-route/B1202210]
  • Google Patents. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine. [URL: https://patents.google.
  • ResearchGate. Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. [URL: https://www.researchgate.net/publication/236009895_Piecing_together_the_puzzle_Understanding_a_mild_metal_free_reduction_method_for_the_large_scale_synthesis_of_hydrazines]
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. [URL: https://patents.google.
  • BenchChem. Hydrazine Hydrochloride | High-Purity Reagent. [URL: https://www.benchchem.com/product/B87167]
  • Organic Syntheses. Phenylhydrazine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0442]
  • Mol-Instincts. 4-(methylsulfonyl)aniline. [URL: https://mol-instincts.com/compound/4-methylsulfonyl-aniline_5470-49-5.html]
  • Wikipedia. Diazonium compound. [URL: https://en.wikipedia.org/wiki/Diazonium_compound]
  • BenchChem. Technical Support Center: Diazotization of Sterically Hindered Anilines. [URL: https://www.benchchem.
  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945535/]
  • Wikipedia. Hydrazines. [URL: https://en.wikipedia.org/wiki/Hydrazine]

Sources

Technical Support Center: (4-Mesylphenyl)hydrazine Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Word from Your Senior Application Scientist

Welcome to the technical support center. I'm here to guide you through the intricacies of working with (4-mesylphenyl)hydrazine and its hydrochloride salt. As a seasoned application scientist, I've seen firsthand how this powerful reagent can be both a key to novel molecular architectures and a source of experimental frustration. Its unique electronic properties, dominated by the strongly electron-withdrawing methanesulfonyl (mesyl) group, set it apart from more common aryl hydrazines.

This guide is structured as a series of frequently asked questions that directly address common failure points in the lab. My goal is not just to provide solutions, but to illuminate the underlying chemical principles. Understanding why a reaction fails is the most critical step toward designing a successful one. Let's turn your challenges into triumphs.

Section 1: Reagent Stability and Handling

The integrity of your starting material is paramount. Problems here will cascade through your entire synthesis, leading to ambiguous results and lost time.

Q1: My solid (4-mesylphenyl)hydrazine has developed a pink or brownish tint. Is it still usable?

Short Answer: Proceed with caution. The color change indicates potential oxidation, which can significantly impact your reaction.

The Scientist's View: Aryl hydrazines are susceptible to aerial oxidation, a process that can generate radical species and ultimately lead to decomposition products.[1] While the hydrochloride salt is generally more stable and less prone to discoloration than the free base, both can degrade over time, especially if improperly stored.[2] Oxidized impurities can interfere with subsequent reactions, leading to lower yields and the formation of colored, often tarry, side products.

Troubleshooting Protocol:

  • Assess the Extent: A very pale pink tint in an otherwise crystalline solid may be acceptable for initial trials, but a dark brown or tarry appearance suggests significant degradation.

  • Purification: If the material is valuable, consider recrystallization. A common procedure involves dissolving the hydrochloride salt in a minimal amount of hot water or ethanol and allowing it to cool slowly.

  • Verification: Before use in a critical reaction, run a quick quality check. A melting point determination or a simple TLC analysis can be very revealing. The pure compound should exhibit a sharp melting point and a single spot on TLC.[2]

  • Best Practice: For best results, always use a fresh, unopened bottle or a recently purified batch of the reagent.

Parameter (4-mesylphenyl)hydrazine (Free Base) (4-mesylphenyl)hydrazine HCl Salt
Appearance Off-white to pale yellow solidOff-white to white crystalline solid[2]
Stability Less stable; more sensitive to air/lightMore stable; preferred for long-term storage[2]
Storage Store under inert gas (N₂ or Ar), refrigerated, protected from light.Store in a tightly sealed container in a cool, dry place.[2]

Q2: Should I use the free base or the hydrochloride salt for my reaction?

Short Answer: For reactions run under acidic conditions, such as the Fischer indole synthesis, you can often use the hydrochloride salt directly. For reactions requiring the neutral nucleophile, you must first liberate the free base.

The Scientist's View: The hydrochloride salt is a protonated form of the hydrazine, rendering the nitrogen lone pairs non-nucleophilic. In acid-catalyzed reactions like the Fischer indole synthesis, the reaction medium itself is acidic, and an equilibrium between the salt and the free base will be established.[3] However, for reactions where the hydrazine must act as a nucleophile under neutral or basic conditions, using the salt directly will likely result in reaction failure.

Protocol: Liberating the Free Base

  • Dissolve the (4-mesylphenyl)hydrazine hydrochloride salt in water.

  • Cool the solution in an ice bath.

  • Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide, with stirring until the solution is neutral or slightly basic (check with pH paper).

  • The neutral free base will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

  • Crucially: Use the freshly prepared free base immediately, as it is less stable than the salt form.

Section 2: Troubleshooting the Fischer Indole Synthesis

This is the most common application for (4-mesylphenyl)hydrazine, providing a route to 6-mesyl-indoles, which are valuable building blocks in medicinal chemistry. However, it is a multi-step reaction with several potential points of failure.[3]

fischer_indole cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone A->B H⁺ (cat.) -H₂O C Enehydrazine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Rearomatization & Cyclization F Indole Product E->F -NH₃ H⁺

Caption: The Fischer Indole Synthesis Workflow.

Q3: My Fischer indole synthesis is failing. The starting materials are consumed, but I only get a dark, complex mixture. What is happening?

Short Answer: This often points to decomposition competing with or out-pacing the desired cyclization. The two most likely culprits are an incorrect choice of acid catalyst/temperature or cleavage of the critical N-N bond.

The Scientist's View: The core of the Fischer synthesis is the acid-catalyzed[4][4]-sigmatropic rearrangement of the enehydrazine intermediate.[3][5] This step is in competition with an alternative pathway: acid-catalyzed cleavage of the N-N bond.[6][7]

  • The Role of the Mesyl Group: The strong electron-withdrawing mesyl group deactivates the aromatic ring. This can make the final cyclization and aromatization steps more difficult, potentially requiring stronger acids or higher temperatures. However, excessively harsh conditions can promote charring and side reactions.[8]

  • N-N Bond Cleavage: While electron-donating groups are known to weaken the N-N bond and favor cleavage, improper acid choice or temperature can promote this pathway for any substrate.[6][7] This cleavage typically results in the formation of (4-mesyl)aniline and other fragments, which can polymerize under the reaction conditions.

Troubleshooting Protocol:

troubleshooting_workflow cluster_optimization Optimization Strategy start Reaction Failed: Complex Mixture check_reagents 1. Verify Reagent Purity (TLC, MP of Hydrazine) start->check_reagents check_hydrazone 2. Isolate Hydrazone Intermediate (Run Step 1 separately) check_reagents->check_hydrazone hydrazone_ok Hydrazone Forms Cleanly? check_hydrazone->hydrazone_ok optimize_cyclization 3. Optimize Cyclization Conditions hydrazone_ok->optimize_cyclization Yes fix_hydrazone Troubleshoot Hydrazone Formation (See Q4) hydrazone_ok->fix_hydrazone No opt_acid a) Screen Acid Catalysts (See Table 2) optimize_cyclization->opt_acid opt_temp b) Lower Reaction Temperature success Successful Reaction opt_acid->success opt_solvent c) Change Solvent fix_hydrazone->check_hydrazone

Caption: A logical workflow for troubleshooting a failed Fischer indole synthesis.
  • Isolate the Hydrazone: Before attempting the full one-pot reaction, perform the initial condensation of (4-mesylphenyl)hydrazine with your ketone/aldehyde separately.[9] Isolate and purify the hydrazone. If this step is not clean, you will not succeed in the next.

  • Screen Acid Catalysts: The choice of acid is critical and often substrate-dependent.[10] Do not assume one acid fits all.

  • Control Temperature: Start at a lower temperature (e.g., 80 °C) and slowly increase only if no reaction occurs. High temperatures are a common cause of decomposition.[11]

  • Consider a Two-Step Procedure: Adding the purified hydrazone to the pre-heated acid/solvent mixture can sometimes give cleaner results than heating all components together from the start.

Catalyst Type Examples Characteristics & Best Use Cases Reference
Brønsted Acids Polyphosphoric Acid (PPA), Acetic Acid, p-TsOH, H₂SO₄PPA is a strong dehydrating agent and solvent, often effective but can be harsh. Acetic acid is milder.[3][10]
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Iron(III) Chloride (FeCl₃)ZnCl₂ is a classic and widely used catalyst.[9][12] Often requires high temperatures. BF₃ is a very strong Lewis acid, handle with care.[3][10]
"Greener" Options Ionic Liquids, Deep Eutectic SolventsCan offer milder conditions and easier workup, but require specific substrate compatibility.[11][13]

Q4: My reaction isn't forming the hydrazone, or the yield is very low. What should I do?

Short Answer: This is often due to the reduced nucleophilicity of the hydrazine, steric hindrance, or an unfavorable equilibrium.

The Scientist's View: Hydrazone formation is a reversible condensation reaction.[9] The electron-withdrawing mesyl group reduces the electron density on the hydrazine nitrogens, making it a weaker nucleophile compared to phenylhydrazine itself. This can slow the reaction down considerably. Furthermore, if you are using a sterically hindered ketone, the approach of the already bulky hydrazine can be difficult.[8]

Troubleshooting Protocol:

  • Add a Catalytic Amount of Acid: A small amount of acid (e.g., a few drops of acetic acid) can catalyze the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Remove Water: The reaction produces water as a byproduct. To drive the equilibrium toward the product, remove the water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent like anhydrous MgSO₄.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.

  • Check Your Carbonyl Partner: Highly sterically hindered or electron-rich ketones will react more slowly. Ensure your carbonyl compound is pure. Self-condensation of aldehydes or ketones (aldol reaction) can be a competitive side reaction.[11]

Section 3: Purification and Side Products

Q5: My reaction worked, but the crude product is a dark, oily mess. How can I effectively purify my 6-mesyl-indole?

Short Answer: Dark, non-crystalline crude products are common. Purification almost always requires column chromatography, followed by recrystallization.

The Scientist's View: The acidic and often high-temperature conditions of the Fischer indole synthesis can generate a variety of colored, polymeric side products.[11] Simple filtration or a single recrystallization is rarely sufficient to achieve high purity. The mesyl group makes the target indole relatively polar, which must be accounted for during chromatographic method development.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice water. Neutralize the acid with a base like sodium bicarbonate. Extract your product into an organic solvent like ethyl acetate or dichloromethane. This initial wash removes the acid catalyst and many highly polar impurities.

  • Initial Purification: Filter the crude organic extract through a short plug of silica gel, eluting with your extraction solvent. This will remove baseline "tar" and can significantly simplify the subsequent chromatography.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point. The polarity needed will be higher than for an unsubstituted indole. Run TLC plates first to determine the optimal solvent system.

  • Recrystallization: Once the indole-containing fractions are identified and the solvent is removed, recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure, crystalline product. Impurities from indole synthesis can include substituted anilines and various cyclic compounds.[14]

References

  • Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und die Constitution der dabei entstehenden Körper. Annalen der Chemie, 247(2), 190-225. [Link]
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
  • Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752-5755. [Link]
  • Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
  • chemeurope.com. Japp-Klingemann reaction. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Chen, J., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(31), 17356-17366. [Link]
  • Moldeus, P., O'Brien, P. J., & Sies, H. (1983). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Free Radical Biology and Medicine, 1(4), 225-231. [Link]
  • Amer, F. A. K., et al. (1976). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Zeitschrift für Naturforschung B, 31(10), 1380-1383. [Link]
  • Douglas, C. J., & Overman, L. E. (2011).
  • Reddit. (2021). Why did my reaction fail?. r/chemhelp. [Link]
  • Garg, N. K., et al. (2005). An Interrupted Fischer Indolization Approach toward Fused Indoline-Containing Natural Products. Organic Letters, 7(23), 5253-5256. [Link]
  • Cavalieri, E., & Rogan, E. (1990). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Environmental Health Perspectives, 87, 21-31. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Banerjee, B., et al. (2025).
  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2472-2480. [Link]
  • Organic Chemistry Portal. Synthesis of indoles. [Link]
  • MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 26(1), 1-23. [Link]
  • Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride.
  • USAFA. (1997).
  • PrepChem.com. Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. [Link]
  • Jagtap, R. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
  • Goldstein, H. (1970). The degradation of unsym-diaryl hydrazines to secondary amines. University of Connecticut. [Link]
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
  • ResearchGate. Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53345-53379. [Link]

Sources

Technical Support Center: Optimizing Hydrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing hydrazine-based compounds. Hydrazine derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis can be challenging.[1][2] This resource provides in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the safe and efficient production of your target molecules.

Core Principles for Optimizing Hydrazine Syntheses

Before diving into specific troubleshooting scenarios, a proactive approach to reaction setup can prevent many common problems. The nucleophilicity of the hydrazine nitrogen(s) is central to most syntheses, but this reactivity must be carefully balanced to avoid side reactions.

Choosing the Right Starting Materials and Reagents
  • Hydrazine Source : Anhydrous hydrazine is highly reactive and hazardous. Whenever possible, opt for hydrazine hydrate, which is generally safer and easier to handle.[3] The concentration of hydrazine hydrate (e.g., 64% vs. 100%) can influence reaction kinetics and should be chosen based on the specific protocol.

  • Substrate Purity : Impurities in your starting materials (e.g., aldehydes, ketones, aryl halides) are a primary cause of low yields and difficult purifications.[4][5] Always verify the purity of your reagents before starting a reaction, and purify them if necessary.

Strategic Selection of Reaction Conditions

The interplay between solvent, temperature, catalyst, and pH is critical for success.

  • Solvent Selection : The choice of solvent depends on the reaction type.

    • For hydrazone formation , polar protic solvents like ethanol or methanol are common as they readily dissolve the reactants.[1]

    • For N-arylation or acylation reactions , polar aprotic solvents such as DMF, DMSO, or 1,4-dioxane are often preferred to avoid side reactions with the solvent.[6]

  • pH Control (especially for Hydrazone Synthesis) : The condensation of hydrazines with carbonyls is famously pH-sensitive.

    • Mechanism : The reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.[4]

    • The Problem with Excess Acid : If the pH is too low, the hydrazine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction.

    • Practical Tip : A catalytic amount of acetic acid is often sufficient to achieve the optimal pH range.[4]

  • Temperature and Reaction Time : Many hydrazine syntheses require heating. However, excessive heat can promote side reactions or decomposition. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.[4] For sterically hindered reactants, longer reaction times or higher temperatures may be necessary.[4]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is low or non-existent. What are the likely causes and how do I fix them?

Low yield is one of the most common frustrations. The cause can usually be traced back to one of several key factors.

  • Possible Cause 1: Incorrect pH (for Hydrazone Formation)

    • Why it Happens : As discussed, the reaction requires a "sweet spot" of mild acidity.[4] Neutral or basic conditions may result in a very slow reaction, while overly acidic conditions will deactivate your nucleophile (the hydrazine).

    • Solution : Check the pH of your reaction mixture. If you haven't added an acid catalyst, consider adding a few drops of acetic acid. Monitor the reaction progress by TLC.

  • Possible Cause 2: Incomplete Reaction

    • Why it Happens : The reaction may simply need more time or energy, especially with sterically hindered substrates.[4] The Wolff-Kishner reduction, for example, requires high temperatures (200-220°C) to drive the reaction to completion.[5]

    • Solution : First, confirm the reaction has stalled by TLC. If starting material is still present, try increasing the reaction time or raising the temperature incrementally.

  • Possible Cause 3: Reversible Reaction and Water Removal

    • Why it Happens : Hydrazone formation is a condensation reaction that produces water as a byproduct. This reaction is often reversible.[4] According to Le Chatelier's principle, the presence of water can push the equilibrium back towards the starting materials.

    • Solution : Remove water as it forms. For reactions run at higher temperatures, a Dean-Stark apparatus is an effective tool. For other setups, adding a dehydrating agent like molecular sieves can be beneficial.

  • Possible Cause 4: Poor Quality of Reagents

    • Why it Happens : Contaminants in your aldehyde/ketone or hydrazine can inhibit the reaction.[4][5]

    • Solution : Ensure your reagents are pure. If you suspect contamination, consider purifying them by distillation, recrystallization, or column chromatography before use.

The following diagram outlines a decision-making workflow for troubleshooting low yields.

G start Low or No Yield Observed check_sm Check Starting Material Purity via TLC/NMR start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials (Distill, Recrystallize) sm_ok->purify_sm No monitor_rxn Monitor Reaction Progress by TLC sm_ok->monitor_rxn Yes purify_sm->start rxn_complete Reaction Complete? monitor_rxn->rxn_complete check_conditions Review Reaction Conditions rxn_complete->check_conditions No end_ok Yield Improved rxn_complete->end_ok Yes extend_rxn Increase Time and/or Temperature extend_rxn->monitor_rxn is_hydrazone Hydrazone Synthesis? check_conditions->is_hydrazone check_ph Check pH (Optimal: 4-6) is_hydrazone->check_ph Yes remove_water Consider Water Removal (Dean-Stark, Mol. Sieves) is_hydrazone->remove_water No/Also Consider check_ph->extend_rxn remove_water->extend_rxn end_fail Problem Persists: Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side products. How can I improve the selectivity of my reaction?

Side product formation is a common issue that complicates purification and reduces yield.

  • Common Side Product: Azine Formation

    • Why it Happens : In hydrazone synthesis, the desired hydrazone product can sometimes react with a second molecule of the aldehyde or ketone, especially if the carbonyl compound is in excess or highly reactive. This forms a symmetrical azine.[4][7]

    • Solution : A simple and effective solution is to use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents).[4] This ensures the carbonyl compound is consumed in the initial reaction with hydrazine, minimizing its availability for subsequent reaction with the hydrazone product.

  • Common Side Product: Multiple Alkylations/Arylations

    • Why it Happens : Both nitrogens in a hydrazine molecule are nucleophilic. In alkylation or arylation reactions, it's possible to get substitution on both nitrogens when only mono-substitution is desired.

    • Solution :

      • Use a Protecting Group : Protect one of the hydrazine nitrogens with a group like Boc (tert-butoxycarbonyl). The Boc group can be removed later under acidic conditions.

      • Control Stoichiometry : Carefully control the stoichiometry of your electrophile (e.g., alkyl halide or aryl halide). Using a 1:1 ratio or a slight excess of the hydrazine can favor mono-substitution.

      • Catalyst Choice : Certain catalytic systems offer high regioselectivity. For instance, various palladium and copper catalysts have been developed for selective N-arylation of hydrazides.[6]

Q3: My purified product is an oil and won't crystallize. What purification strategies can I try?

Oily products can be challenging to purify. If standard column chromatography is yielding impure fractions, consider these alternatives.

  • Trituration : This is a simple yet effective technique for inducing crystallization. Stir the oil vigorously with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble.[8] Cold n-hexane or pentane are excellent starting points.[8] The goal is to "wash" the impurities away, often leaving the product as a solid powder.

  • Recrystallization from a Different Solvent System : Finding the right solvent is key. The ideal solvent dissolves your compound when hot but not when cold.[4] If single solvents fail, try a binary solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Dissolve the oil in the minimum amount of the "good" solvent (in which it's more soluble) and slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Gently heat until it's clear again, then allow it to cool slowly. Acetonitrile and ethanol are also reported to be effective for crystallizing stubborn hydrazones.[8]

  • Conversion to a Salt : If your hydrazine derivative has a basic nitrogen, you can convert it to a salt (e.g., hydrochloride, hydrobromide). Salts are often highly crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Catalyst Selection for C-N Bond Forming Reactions

Many modern methods for synthesizing substituted hydrazines rely on metal-catalyzed cross-coupling reactions. The choice of catalyst is crucial and depends on the specific transformation.

Reaction TypeCommon CatalystsTypical SubstratesKey Advantages & Considerations
N-Arylation Palladium (Pd) complexes, Copper (Cu) salts (e.g., CuI)[6]Aryl halides (I, Br, Cl), Aryl tosylatesPd catalysts often require specialized ligands (e.g., MOP-type). Cu-catalyzed systems are cheaper but may require higher temperatures.[6]
N-Alkylation Ruthenium (Ru) complexes[6]Alcohols (via "borrowing hydrogen" strategy)Offers a greener alternative to using alkyl halides, as water is the only byproduct.[6]
Reductive Hydrazination Imine Reductases (IREDs)[9][10]Aldehydes, KetonesBiocatalytic method that operates under mild conditions (room temp, aqueous buffer), offering high stereoselectivity.[9]
Hydrazine Substitution Iron (Fe) nanoparticles (e.g., FeO(OH)@C)[11]Activated aryl fluorides (e.g., p-nitro-aryl fluorides)Utilizes an inexpensive and environmentally benign metal. Effective for electron-deficient aromatic systems.[11]

Frequently Asked Questions (FAQs)

  • Q: How should I handle hydrazine and its derivatives safely?

    • A: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and reactive.[3][12] Always handle hydrazine and its volatile derivatives in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield if there's a splash hazard, and compatible gloves (butyl rubber, neoprene, or nitrile are often recommended).[3][13][14] Store hydrazine away from oxidizing agents, acids, and metals.[14][15]

  • Q: What is the best way to monitor my reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] Spot the reaction mixture alongside your starting materials. The disappearance of starting materials and the appearance of a new spot indicate product formation. Use a UV lamp to visualize spots if they are UV-active, or stain the plate with reagents like potassium permanganate or iodine.

  • Q: How can I characterize my final hydrazine derivative product?

    • A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

      • NMR Spectroscopy (¹H and ¹³C) : Confirms the carbon-hydrogen framework and the presence of characteristic peaks, like the imine proton (-CH=N-) in a hydrazone.[4]

      • Mass Spectrometry (MS) : Confirms the molecular weight of your product.[4]

      • Infrared (IR) Spectroscopy : Useful for identifying key functional groups. For hydrazone formation, you should see the disappearance of the carbonyl (C=O) stretch from your starting material and the appearance of a C=N stretch.[4]

Example Protocol: Synthesis of Benzaldehyde Phenylhydrazone

This protocol details a standard procedure for hydrazone formation, a fundamental reaction in hydrazine chemistry.

Objective: To synthesize benzaldehyde phenylhydrazone via the condensation of benzaldehyde and phenylhydrazine.

Materials:

  • Benzaldehyde (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve benzaldehyde (1.0 eq) in ethanol.

  • Addition of Hydrazine : While stirring, add phenylhydrazine (1.05 eq) to the solution. A slight excess of hydrazine is used to minimize azine formation.[4]

  • Catalyst Addition : Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

  • Reaction : Heat the mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Isolation : Once the reaction is complete (as indicated by the consumption of benzaldehyde on TLC), cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification : Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying : Dry the purified crystals under vacuum to obtain the final product.

  • Characterization : Confirm the identity and purity of the product using NMR, IR, and MS analysis.

The following diagram illustrates the general workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants Combine Carbonyl + Hydrazine in Solvent (e.g., EtOH) catalyst Add Catalytic Acid (e.g., Acetic Acid) reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp, then Ice Bath monitor->cool Reaction Complete filtrate Collect Crystals by Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize if Necessary wash->recrystallize if impure characterize Characterize Product (NMR, MS, IR) dry->characterize recrystallize->filtrate

Sources

Technical Support Center: Stability and Storage of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (CAS No: 877-66-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable synthetic intermediate. Due to its hydrazine moiety, this compound is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth, experience-driven guidance to prevent decomposition and ensure the integrity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability of this compound.

Q1: My container of this compound has turned from off-white to a yellow or brown powder. Is it still usable?

A: A color change is a primary visual indicator of potential decomposition. Phenylhydrazine and its derivatives can form colored impurities upon oxidation.[1] While a slight color change may not significantly impact every application, it signifies that the compound is no longer of its initial purity. For sensitive applications, such as in pharmaceutical development where impurity profiles are critical, we strongly recommend verifying the purity of the material via an analytical technique like HPLC before use.[2] Proceeding with degraded material can lead to inconsistent results and the formation of unwanted side products.

Q2: What are the definitive, long-term storage conditions for this compound?

A: For maximum long-term stability, this compound should be stored at refrigerated temperatures (0-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen).[3] The key is to mitigate all primary degradation triggers simultaneously: heat, oxygen, moisture, and light. Storing it in a cool, dry, and dark place away from incompatible substances is crucial.[4][5][6]

Q3: I suspect my compound has degraded, leading to inconsistent results in my experiments. How can I definitively check its purity?

A: The most reliable method for assessing the purity of this compound and identifying potential degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique can effectively separate the parent compound from its impurities. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of unexpected signals that would indicate degradation. For a detailed starting point, please refer to Protocol 4.3: Purity Assessment via HPLC .

Q4: Why is an inert atmosphere so critical for storing a hydrochloride salt? Isn't it more stable than the free base?

A: While the hydrochloride salt form enhances stability compared to the free base, the hydrazine functional group remains susceptible to oxidation.[7][8] Hydrazines are potent reducing agents and can react with atmospheric oxygen over time.[9] This oxidative degradation is a common pathway for many hydrazine derivatives.[7] Using an inert atmosphere displaces oxygen, effectively preventing this primary decomposition route and ensuring the compound's long-term integrity.[10][11]

Q5: What specific chemicals and materials should I avoid when working with this compound?

A: Avoid all contact with strong oxidizing agents (e.g., nitrates, peroxides, perchlorates), as these can cause a violent reaction.[4][5][9][12] It is also incompatible with strong acids, some metals, metal oxides, and alkali metals.[13][14] Ensure that all labware is clean and dry, as moisture can contribute to degradation.[10] Do not store near sources of heat or ignition.[4][6][15]

Section 2: Understanding the Decomposition Pathways

The stability of this compound is contingent on controlling its chemical environment. The primary factors that can trigger its decomposition are exposure to atmosphere (oxygen and moisture), elevated temperatures, and light.

  • Oxidative Degradation: This is the most significant concern. The lone pair of electrons on the nitrogen atoms in the hydrazine group makes the molecule susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of diazenes and other colored byproducts, which is often the cause of the observed color change from white to yellow or brown.

  • Hydrolysis: As a hydrochloride salt, the compound is hygroscopic and can absorb atmospheric moisture. While the salt form is generally stable, the presence of water can potentially facilitate other degradation pathways.

  • Thermal Decomposition: Like many hydrazine derivatives, this compound will decompose at elevated temperatures.[16][17] Thermal degradation can be complex, potentially leading to the cleavage of chemical bonds and the hazardous release of gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4][12]

Below is a diagram illustrating the key environmental triggers for decomposition.

DecompositionTriggers cluster_compound Core Compound cluster_triggers Environmental Triggers cluster_products Result Compound (4-(methylsulfonyl)phenyl)hydrazine hydrochloride Decomposition Decomposition Products (Colored Impurities, Gases) Compound->Decomposition Leads to Oxidants Oxidants (Atmospheric O₂) Oxidants->Compound Oxidizes Moisture Moisture (H₂O) Moisture->Compound Hydrolyzes Heat Excess Heat Heat->Compound Degrades Light Light (e.g., UV) Light->Compound Degrades

Caption: Key environmental factors leading to compound decomposition.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Problem Potential Root Cause(s) Recommended Actions & Preventative Measures
Visual Degradation: The compound appears clumpy, discolored (yellow/brown), or has an unusual odor.1. Oxidation: Prolonged exposure to air during storage or handling.[8] 2. Moisture Absorption: The container was not sealed properly or was opened in a humid environment.Immediate Action: Qualify the material before use. Perform a purity check using HPLC (see Protocol 4.3). Prevention: Strictly adhere to the recommended storage protocol (Protocol 4.1). Always handle the material under an inert atmosphere (Protocol 4.2).
Inconsistent Experimental Results: Poor reaction yield, unexpected side products, or variability between batches.1. Use of Degraded Reagent: The purity of the this compound is lower than required, introducing impurities into the reaction.Troubleshooting: Re-run the experiment with a fresh, unopened batch of the reagent. If results improve, the original batch has likely degraded. Prevention: Implement a routine purity check for all new bottles and for any bottle that has been in storage for an extended period. Maintain a strict first-in, first-out (FIFO) inventory system.
Poor Solubility: The compound does not dissolve as expected in the chosen solvent.1. Formation of Insoluble Impurities: Degradation products may have different solubility profiles. 2. Incorrect Solvent or Grade: The solvent may be inappropriate or contain water.Immediate Action: Check the solubility of a fresh sample. If it dissolves properly, the original material has degraded. Prevention: Ensure the use of high-purity, anhydrous solvents where appropriate. Always store the hydrazine derivative under recommended conditions to prevent the formation of insoluble impurities.

Section 4: Protocols and Best Practices

Adherence to standardized protocols is the most effective way to prevent reagent decomposition.

Protocol 4.1: Recommended Long-Term Storage
  • Container: Use the original manufacturer's container. If transferring, use an amber glass bottle with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. For best practice, perform this operation inside a glove box.[11]

  • Sealing: Ensure the container is sealed tightly to prevent moisture and air ingress. For bottles with septa, use specialized packaging like Sure/Seal™ systems and replace the cap after each use.[18][19]

  • Temperature: Store the sealed container in a refrigerator designated for chemical storage at 0-8°C .[3]

  • Location: The storage area must be dark, well-ventilated, and physically separate from incompatible materials, especially oxidizing agents.[4][6][13]

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

Protocol 4.2: Workflow for Handling and Purity Verification

The following workflow minimizes exposure to atmospheric contaminants during handling and incorporates a critical quality control step.

Workflow Receive Receive Compound Store Store Under Inert Gas (0-8°C, Dark, Dry) Receive->Store Immediate Action Dispense Dispense for Use (Glovebox or Schlenk Line) Store->Dispense As Needed PurityCheck QC: Verify Purity (e.g., HPLC) Dispense->PurityCheck Crucial Step Experiment Proceed with Experiment PurityCheck->Experiment If Purity > 95% Quarantine Quarantine / Re-purify / Discard PurityCheck->Quarantine If Purity < 95%

Caption: Recommended workflow for handling and quality control.

Protocol 4.3: Purity Assessment via HPLC (Example Method)

This protocol provides a general method for assessing the purity of this compound. This method should be validated in your laboratory for your specific instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant presence of other peaks indicates degradation or impurities.

References

  • Chemsrc. [4-(Methylsulfonyl)
  • Inchem.org. Hydrazine (HSG 56, 1991). [Link]
  • Chemistry Stack Exchange.
  • MIT. Handling air-sensitive reagents AL-134. [Link]
  • Fisher Scientific. Hydrazine Hydrate 7.
  • PubMed Central.
  • Organic Syntheses. Phenylhydrazine. [Link]
  • PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • NASA Technical Reports Server (NTRS). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]
  • ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. [Link]
  • European Patent Office. Process for 4-sulfonamidophenyl hydrazines - EP 0919546 B1. [Link]
  • RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

Sources

Technical Support Center: Scaling Up (4-(methylsulfonyl)phenyl)hydrazine hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the production of this critical pharmaceutical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Overview and Synthetic Strategy

This compound is a key starting material in the synthesis of various pharmacologically active molecules, most notably as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2] Its purity is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API).[2]

The most common and economically viable large-scale synthesis involves the nucleophilic aromatic substitution of a para-substituted phenylsulfone with hydrazine, followed by conversion to the hydrochloride salt. This guide will focus on the challenges associated with this pathway.

General Synthetic Workflow

The process can be visualized as a two-stage operation: formation of the free base followed by salt formation and purification.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation & Purification A 4-Substituted Phenylsulfone (e.g., 4-chlorophenyl methyl sulfone) C Reaction Vessel (Heat, Reflux) A->C B Hydrazine Hydrate (Excess) B->C D Precipitation & Isolation (Cooling, Filtration) C->D Reaction Completion E (4-(methylsulfonyl)phenyl)hydrazine (Crude Free Base) D->E F Crude Free Base E->F Transfer H Reaction Vessel F->H G Solvent (e.g., Methanol) G->H J Crystallization (Cooling) H->J Salt Formation I Conc. Hydrochloric Acid I->H pH Adjustment K Filtration & Drying J->K L Final Product: (4-(methylsulfonyl)phenyl)hydrazine HCl K->L

Caption: General two-stage workflow for producing the target hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most robust starting material for this synthesis?

While several starting materials can be used, beginning with a 4-substituted benzenesulfonamide where the substituent is a good leaving group (like chloro) is highly effective and cost-efficient for scale-up.[3][4] For producing (4-(methylsulfonyl)phenyl)hydrazine, the analogous starting material would be 4-chlorophenyl methyl sulfone. The key is sourcing a high-purity starting material, as isomeric impurities can be difficult to remove later.[2]

Q2: Why is an excess of hydrazine hydrate typically used?

Using a significant molar excess of hydrazine serves two primary functions:

  • Reaction Kinetics: It drives the nucleophilic aromatic substitution reaction to completion by ensuring a high concentration of the nucleophile.[4]

  • Solvent Properties: Hydrazine hydrate can also act as a solvent or co-solvent in the reaction, helping to dissolve the starting materials, especially at elevated temperatures.[4]

A common molar ratio of hydrazine to the sulfone starting material ranges from 5:1 to 10:1.[4]

Q3: What are the primary safety concerns when scaling up this process?

Hydrazine is a toxic and potentially explosive substance. When scaling up, the following precautions are critical:

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Use appropriate gloves, splash goggles, face shields, and chemical-resistant aprons.

  • Temperature Control: Exothermic events can occur, particularly during quenching or pH adjustment. Ensure robust cooling capacity and controlled addition rates.

  • Quenching: Unreacted hydrazine must be quenched safely. This is often done with a sodium hypochlorite solution, but this reaction is highly exothermic and must be performed with extreme care and cooling.

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis and scale-up.

Problem Area 1: Low Yield

Q: My reaction yield is consistently below 70%. What are the most likely causes and how can I improve it?

A: Low yield is a common scale-up challenge. The cause can often be traced to one of several critical parameters. Let's break down the likely culprits.

Causality Analysis:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature, time, or mixing. At scale, heat transfer becomes less efficient, and achieving a consistent internal temperature is crucial.

  • Sub-optimal Stoichiometry: An insufficient excess of hydrazine can lead to an incomplete reaction. While a 5:1 to 10:1 ratio is recommended, you may need to optimize within that range for your specific equipment.[4]

  • Precipitation Issues: The free base product is typically isolated by cooling the reaction mixture and adding water to induce precipitation.[4] If the cooling is too rapid or the final temperature is not low enough (ideally <10°C), a significant portion of the product may remain in the mother liquor.

  • Side Reactions: Although this reaction is generally clean, high temperatures for extended periods can lead to decomposition of both the hydrazine and the product.

Troubleshooting Protocol:

  • Verify Reaction Completion: Before the workup, take a small aliquot of the reaction mixture and analyze it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been fully consumed.

  • Optimize Thermal Profile: Use a temperature probe to monitor the internal reaction temperature, not the jacket temperature. Ensure the mixture reaches and maintains the target temperature (often reflux, around 115-120°C for hydrazine monohydrate) for the required duration.[4]

  • Improve Mixing: At scale, inadequate agitation can create "hot spots" and concentration gradients. Ensure the impeller design and speed are sufficient to maintain a homogeneous slurry or solution.

  • Optimize Isolation: Experiment with the cooling profile. A gradual cooling curve followed by a hold at a low temperature (e.g., 0-5°C) before filtration can significantly improve isolated yield.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Key Consideration for Scale-Up
Heating Mantle/Oil BathJacketed ReactorSurface-to-volume ratio decreases; requires more efficient heat transfer fluid and longer heating times.
Hydrazine Ratio 8:18:1 to 10:1A slightly higher ratio may be needed to maintain concentration and drive the reaction.
Cooling Ice BathReactor Jacket CoolingSlower cooling rates. Plan for longer cooling times to reach the target temperature.
Agitation Magnetic Stir BarOverhead StirrerEnsure proper vortex and mixing to prevent material from settling at the bottom of the reactor.
Problem Area 2: Product Purity and Color

Q: My final hydrochloride product is pink or tan, not white. What causes this, and how can I purify it?

A: Discoloration is almost always due to the presence of trace impurities, often oxidized species. Phenylhydrazine compounds are notoriously susceptible to air oxidation, which can produce colored by-products.[5]

Causality Analysis:

  • Air Oxidation: The hydrazine functional group is easily oxidized, especially in the free base form and when exposed to air at elevated temperatures.

  • Starting Material Impurities: Colored impurities in the initial 4-chlorophenyl methyl sulfone can carry through the process.

  • Residual Metals: Trace metals from the reactor can sometimes catalyze oxidation or form colored complexes.

Purification Protocol:

If your isolated hydrochloride salt is discolored, a recrystallization is the most effective solution. This process also serves to remove other process impurities.

  • Select a Solvent System: A common choice is an alcohol like methanol or ethanol, often with a small amount of water to aid dissolution.[4]

  • Dissolution: In a clean reactor, suspend the crude hydrochloride salt in the chosen solvent (e.g., methanol). Heat the mixture gently (to 50-60°C) to fully dissolve the solid.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated carbon (charcoal) and stir for a short period. Caution: Use carbon sparingly, as it can adsorb your product and reduce yield.

  • Filtration: Filter the hot solution through a fine filter (like Celite) to remove the carbon and any particulate matter.

  • Crystallization: Cool the clear filtrate slowly and without agitation to allow for the formation of large, pure crystals. A hold at 0-5°C is recommended to maximize recovery.

  • Isolation: Filter the pure white crystals and wash with a small amount of cold solvent to remove any residual mother liquor. Dry the product under vacuum at a moderate temperature (<50°C).

This procedure is analogous to the purification of phenylhydrazine hydrochloride, where boiling with animal charcoal is used to decolorize the solution before recrystallization.[5]

Troubleshooting Decision Tree: Impure Product

G start Problem: Final Product Fails Purity Spec check_color Is the product discolored? start->check_color check_hplc Are there extra peaks in HPLC? check_color->check_hplc No remedy_color Cause: Oxidation or carried-over impurities. Solution: 1. Recrystallize from Methanol/Water. 2. Use activated carbon if needed. 3. Ensure inert atmosphere during processing. check_color->remedy_color Yes impurity_id Identify the impurity. Is it the starting material? check_hplc->impurity_id Yes end_node Pure Product check_hplc->end_node No (Passes) remedy_color->end_node remedy_sm Cause: Incomplete reaction. Solution: 1. Increase reaction time/temp. 2. Increase hydrazine excess. 3. Improve mixing efficiency. impurity_id->remedy_sm Yes remedy_unknown Cause: Side reaction or starting material impurity. Solution: 1. Characterize impurity (LC-MS). 2. Review starting material CoA. 3. Recrystallize to purge. impurity_id->remedy_unknown No remedy_sm->end_node remedy_unknown->end_node

Caption: Decision tree for troubleshooting an impure final product.

References

  • Vertex AI Search, CELECOXIB | New Drug Approvals. Accessed January 8, 2026.
  • BenchChem, Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. Accessed January 8, 2026.
  • Chem-Impex, 4-(Methylsulfonyl)phenylhydrazine hydrochloride. Accessed January 8, 2026.
  • Zenodo, SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Accessed January 8, 2026.
  • Organic Syntheses, PHENYLHYDRAZINE. Accessed January 8, 2026.
  • Semantic Scholar, Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characteriz
  • Google Patents, CN102391184A - Synthesis method of celecoxib. Accessed January 8, 2026.
  • Google Patents, EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. Accessed January 8, 2026.
  • European Patent Office, EP 0919546 B1 - Process for 4-sulfonamidophenyl hydrazines. Accessed January 8, 2026.
  • Kymanite, Pharmaceutical Scale-Up Challenges and How to Overcome Them. Accessed January 8, 2026.

Sources

Technical Support Center: Synthesis of Hydrazones from Aryl Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this foundational organic transformation. Instead of a rigid protocol, we offer a dynamic troubleshooting guide and a series of frequently asked questions to address the nuanced issues that can arise in the lab. Our focus is on understanding the causality behind these issues and providing field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of aryl hydrazones. Each issue is presented in a question-and-answer format, detailing the probable causes and actionable solutions.

Question 1: My reaction is complete according to TLC, but my yield is significantly lower than expected and I see a new, less polar spot. What is happening?

Answer: The most probable cause for a low yield of your desired aryl hydrazone, accompanied by a new, less polar byproduct, is the formation of an azine .[1]

Causality: Azines are symmetrical molecules with the structure R₂C=N-N=CR₂.[2] They form when one molecule of hydrazine reacts with two equivalents of the carbonyl compound.[2][3] This can happen in two primary ways:

  • If there is a local excess of the aldehyde or ketone reacting directly with the starting aryl hydrazine.

  • The initially formed hydrazone, which still possesses a reactive N-H group, condenses with a second molecule of the carbonyl compound.[1]

This side reaction is particularly prevalent if the stoichiometry is not carefully controlled or if the reaction conditions favor further condensation.

Solutions & Protocols:

  • Stoichiometric Control: Use a slight excess (1.1 to 1.2 equivalents) of the aryl hydrazine relative to the carbonyl compound. This ensures that the carbonyl is the limiting reagent, minimizing its availability to form the azine.

  • Order of Addition: Add the carbonyl compound slowly or dropwise to a solution of the aryl hydrazine. This prevents a high local concentration of the carbonyl, which can drive azine formation.

  • Purification: Azines and hydrazones often have different polarities, making them separable by standard purification techniques.

    • Protocol: Column Chromatography Purification [1]

      • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

      • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and load it onto the top of the silica column.

      • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar azine should elute before the desired hydrazone.

      • Fraction Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure hydrazone.

      • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Protocol: Recrystallization [1]

      • Solvent Selection: Find a solvent or solvent pair in which your hydrazone is soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, or hexane/ethyl acetate mixtures.[1][4]

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

      • Drying: Dry the crystals under vacuum.

Question 2: I am trying to synthesize an aryl hydrazone under acidic conditions, but I am isolating an unexpected heterocyclic compound instead. What is this byproduct?

Answer: You are likely observing an intramolecular cyclization of your aryl hydrazone product to form an indole. This is known as the Fischer Indole Synthesis , a classic and often desired reaction that can act as a significant side reaction if not controlled.[5][6]

Causality: The Fischer Indole Synthesis is the acid-catalyzed rearrangement of an aryl hydrazone to an indole.[6][7] The reaction mechanism involves protonation of the hydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[6][7] The use of strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) and elevated temperatures strongly promotes this pathway.[6][8]

Solutions & Protocols:

  • Catalyst Choice: Avoid strong Brønsted or Lewis acids. For simple hydrazone formation, a catalytic amount (a few drops) of a weak acid like glacial acetic acid is usually sufficient to protonate the carbonyl oxygen without driving the Fischer Indole cyclization.[1]

  • Temperature Control: Perform the reaction at room temperature or with gentle warming. High temperatures required for the Fischer Indole Synthesis should be avoided.[8]

  • One-Pot Considerations: Be aware that heating an aryl hydrazine and a carbonyl compound directly in an acidic medium without isolating the hydrazone intermediate is a common procedure for the Fischer Indole Synthesis.[5][7] If the indole is not your target, isolating the hydrazone before any further steps is crucial.

Diagram: Competing Reaction Pathways This diagram illustrates the central role of the aryl hydrazone as an intermediate that can either be isolated as the final product or proceed down competing side-reaction pathways.

G ArylHydrazine Aryl Hydrazine Hydrazone Aryl Hydrazone ArylHydrazine->Hydrazone Carbonyl Aldehyde / Ketone Carbonyl->Hydrazone 1 eq. Azine Azine Carbonyl->Azine + Hydrazine (excess carbonyl) Hydrazone->Azine + Carbonyl Indole Indole (Fischer Synthesis) Hydrazone->Indole Strong Acid High Temp. Hydrolysis Hydrolysis Products (Starting Materials) Hydrazone->Hydrolysis H₂O / Acid

Caption: Key reaction pathways in aryl hydrazone synthesis.

Question 3: My purified hydrazone appears to be unstable and degrades over time or during workup, reverting to the starting materials. Why?

Answer: Your hydrazone is likely undergoing hydrolysis . The C=N bond in hydrazones is susceptible to cleavage by water, a reaction that is often catalyzed by acid.[1][9]

Causality: Hydrazone formation is a reversible equilibrium reaction. While acid catalyzes the forward reaction by making the carbonyl carbon more electrophilic, it can also catalyze the reverse (hydrolysis) reaction by protonating the nitrogen atom of the hydrazone, making the carbon atom susceptible to nucleophilic attack by water.[1][10] Alkyl hydrazones are significantly more prone to hydrolysis than analogous oximes.[1][10][11]

Solutions & Protocols:

  • Anhydrous Conditions: Use anhydrous solvents (e.g., dry ethanol or THF) and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).

  • pH Control During Workup: During aqueous workup, neutralize any acid catalyst with a mild base (e.g., sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis. Avoid strongly acidic or basic conditions during extraction.

  • Prompt Isolation: Once the reaction is complete, work up the reaction and isolate the product without unnecessary delay.

  • Storage: Store the purified hydrazone in a dry, cool, and dark environment. If the compound is particularly sensitive, storage under an inert atmosphere is recommended.

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aryl hydrazone synthesis?

The optimal pH is a delicate balance. The reaction is generally acid-catalyzed, with an ideal pH range of 4 to 6.[1]

  • Too High pH (Basic/Neutral): The reaction is slow because the carbonyl is not sufficiently activated by protonation.

  • Too Low pH (Strongly Acidic): The aryl hydrazine, being a nucleophile, becomes protonated to form a hydrazinium salt. This salt is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[1]

pH RangeEffect on ReactionCausality
> 7 Very slow reaction rateCarbonyl oxygen is not protonated; electrophilicity is low.
4 - 6 Optimal Sufficient carbonyl protonation to accelerate the reaction, while leaving enough free hydrazine to act as a nucleophile.[1]
< 4 Inhibited reaction rateThe nucleophilic hydrazine is protonated and deactivated.[1]
Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1]

Protocol: Reaction Monitoring by TLC

  • Plate Preparation: On a silica TLC plate, lightly draw a baseline with a pencil. Mark three lanes for your starting carbonyl, the co-spot, and the reaction mixture.

  • Spotting:

    • Lane 1: Spot a dilute solution of your starting aldehyde or ketone.

    • Lane 2 (Co-spot): Spot the starting carbonyl, and then spot the reaction mixture directly on top of it.

    • Lane 3: Spot a sample of your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 4:1 hexane:ethyl acetate). Allow the solvent to run up the plate.

  • Visualization: Visualize the plate under a UV lamp. If the compounds are not UV-active, use a stain like potassium permanganate.

  • Interpretation: The reaction is complete when the spot corresponding to the starting carbonyl (Lane 1) has been completely consumed in the reaction mixture lane (Lane 3). A new spot, corresponding to the hydrazone product, will appear. The co-spot lane helps confirm the identity of the starting material spot.

Q3: My aryl hydrazine starting material is a solid salt (e.g., hydrochloride). How should I use it?

Aryl hydrazine hydrochlorides are often used because they are more stable and less prone to oxidation than the free base.[12] To use the salt, you must add a base to the reaction mixture to generate the free aryl hydrazine in situ.

  • Procedure: Dissolve the aryl hydrazine salt and the carbonyl compound in your solvent. Add one equivalent of a mild base, such as sodium acetate, triethylamine, or pyridine, to neutralize the HCl and liberate the free hydrazine nucleophile. The reaction can then proceed as usual.

Diagram: Troubleshooting Workflow This flowchart provides a logical sequence for diagnosing and solving common problems in aryl hydrazone synthesis.

Caption: A decision tree for troubleshooting aryl hydrazone synthesis.

References
  • Azine. (n.d.). Grokipedia.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • Technical Support Center: Hydrazone Formation and Purification. (2025). Benchchem.
  • Azine. (n.d.). Wikipedia.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Azine Formation. (n.d.). Química Organica.org.
  • How to purify hydrazone? (2020). ResearchGate.
  • Hydrazone. (n.d.). Wikipedia.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.

Sources

Technical Support Center: Purification of Phenylhydrazine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who handle and purify phenylhydrazine. Here, we provide in-depth, field-proven insights into distillation techniques, addressing common challenges and ensuring the safe and effective purification of this critical reagent.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding phenylhydrazine handling and purification.

Q1: Why has my phenylhydrazine turned yellow, red, or dark brown?

A1: Phenylhydrazine is highly sensitive to air and light.[1][2][3] Upon exposure, it readily oxidizes, leading to the formation of colored impurities. The color change from a pale yellow oil or solid to a dark red or brown liquid is a clear indicator of degradation.[1][2] To maintain its purity, it must be stored under an inert atmosphere and protected from light.[4][5]

Q2: What are the optimal storage conditions for phenylhydrazine?

A2: To minimize degradation, phenylhydrazine should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[4][6] The container should be flushed with an inert gas, such as nitrogen or argon, before sealing.[5][7] It is often recommended to store it below +30°C.[2][8]

Q3: Is it always necessary to distill phenylhydrazine before use?

A3: While commercially available phenylhydrazine comes in various purity grades, distillation is highly recommended, especially for sensitive applications like pharmaceutical synthesis. Distillation removes non-volatile impurities and colored degradation products that can interfere with subsequent reactions. The purity of your starting material is crucial; for instance, traces of phenylhydrazine hydrochloride can catalyze decomposition at temperatures above 100°C.[9]

Q4: What are the primary safety hazards associated with phenylhydrazine?

A4: Phenylhydrazine is a toxic and hazardous substance.[3] It is toxic if swallowed, inhaled, or absorbed through the skin.[2][3] It can cause contact dermatitis, hemolytic anemia, and damage to the liver and kidneys.[1][3] It is also a suspected human carcinogen.[10] Always handle phenylhydrazine in a chemical fume hood and wear appropriate personal protective equipment (PPE).[11][12]

Q5: Can I distill phenylhydrazine at atmospheric pressure?

A5: It is strongly advised against. Phenylhydrazine has a high boiling point at atmospheric pressure (approximately 243.5°C) and undergoes partial decomposition at these temperatures.[13][14] Vacuum distillation is the standard and required method for purification, as it allows the substance to boil at a much lower, safer temperature, preventing thermal degradation.[13][15]

Troubleshooting Guide for Phenylhydrazine Distillation

This guide addresses specific issues you may encounter during the vacuum distillation of phenylhydrazine.

Problem Potential Causes Recommended Solutions
Distillate is colored (yellow to reddish-brown) 1. Oxidation: Air leak in the distillation apparatus. 2. Thermal Decomposition: Distillation temperature is too high. 3. Contaminated Glassware: Residual impurities on the glass surfaces.1. Check for Leaks: Ensure all joints are properly sealed with high-vacuum grease. Perform a leak test before heating. 2. Reduce Temperature: Increase the vacuum (lower the pressure) to distill at a lower temperature. The distillation temperature should ideally be kept below 150°C.[15] 3. Thoroughly Clean Glassware: Clean all glassware with a suitable solvent and dry completely in an oven before assembly.
Bumping / Uneven Boiling 1. Lack of Nucleation Sites: No boiling chips or magnetic stir bar. 2. Presence of Water: Residual moisture in the crude phenylhydrazine can cause foaming and bumping.[9] 3. High Heating Rate: The heating mantle is set too high, causing localized superheating.1. Add Boiling Chips/Stir Bar: Add a few new boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. 2. Dry the Crude Product: Ensure the crude phenylhydrazine is thoroughly dried before distillation. This can be done by drying over solid sodium hydroxide.[9] 3. Heat Gradually: Increase the temperature of the heating bath slowly and evenly. An oil bath is recommended for uniform heat distribution.[13]
Distillation Rate is Too Slow or Stalled 1. Inadequate Vacuum: The vacuum pump is not achieving a low enough pressure. 2. Insufficient Heating: The temperature of the heating bath is too low for the applied vacuum. 3. Condenser Issues: The condenser water is too warm, or there is an obstruction.1. Check Vacuum System: Inspect the pump, tubing, and all connections for leaks. Ensure the pump oil is fresh. 2. Adjust Temperature/Pressure: Refer to a boiling point nomograph or the table below to ensure your heating temperature is appropriate for the vacuum level. 3. Check Condenser: Ensure a steady flow of cold water through the condenser. Check for any blockages in the system.
Product Solidifies in the Condenser 1. High Melting Point: Pure phenylhydrazine has a melting point of 19.5°C.[14] 2. Excessively Cold Condenser Water: The condenser water is cold enough to freeze the product.1. Warm the Condenser: If solidification occurs, you can stop the flow of cold water to the condenser temporarily or use slightly warmer water to allow the solidified product to melt and flow into the receiving flask. 2. Heat Tracing (Advanced): In some setups, the condenser can be gently warmed with a heating tape, but this must be done with extreme caution to avoid vapor loss.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during phenylhydrazine distillation.

G Start Start Distillation Problem Problem Encountered? Start->Problem ColoredDistillate Distillate is Colored Problem->ColoredDistillate Yes SlowDistillation Slow/Stalled Distillation Problem->SlowDistillation Yes Bumping Bumping/Uneven Boiling Problem->Bumping Yes Success Successful Purification Problem->Success No CheckLeaks Check for Air Leaks ColoredDistillate->CheckLeaks CheckVacuum Check Vacuum Pump & Seals SlowDistillation->CheckVacuum AddBoilingChips Add Boiling Chips/Stir Bar Bumping->AddBoilingChips LowerTemp Lower Distillation Temp CheckLeaks->LowerTemp LowerTemp->Problem AdjustHeat Adjust Heating CheckVacuum->AdjustHeat AdjustHeat->Problem DryCrude Ensure Crude is Dry AddBoilingChips->DryCrude DryCrude->AdjustHeat

Caption: A workflow for troubleshooting common distillation issues.

Experimental Protocols

Safety First: Personal Protective Equipment (PPE)

Handling phenylhydrazine requires stringent safety measures. The following PPE is mandatory.

Equipment Specification
Gloves Double-gloving with nitrile gloves is recommended.[11]
Eye Protection Chemical splash goggles and a face shield.[5][6]
Body Protection A chemical-resistant lab coat. An impervious suit may be required for larger quantities.[6]
Respiratory Work must be performed in a certified chemical fume hood.[12] Use a respirator with appropriate cartridges if hood use is not possible.[4]
Protocol 1: Standard Vacuum Distillation of Phenylhydrazine

This protocol describes the standard procedure for purifying phenylhydrazine by vacuum distillation.

Materials:

  • Crude phenylhydrazine

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Round-bottom flasks (distillation and receiving)

  • Claisen adapter

  • Condenser

  • Vacuum adapter

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Vacuum pump with trap

Procedure:

  • Preparation:

    • Ensure all glassware is clean and oven-dried to remove any moisture.

    • Assemble the distillation apparatus as shown in the diagram below in a chemical fume hood. Lightly grease all ground-glass joints to ensure a good seal.

    • Charge the distillation flask with the crude phenylhydrazine and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply vacuum to the system. The crude material may bubble as dissolved gases are removed.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or an oil bath.

    • Collect a small forerun fraction (the first ~5-10% of the distillate), as this may contain more volatile impurities.

    • Collect the main fraction in a separate receiving flask. The boiling point should remain constant at the recorded pressure.

    • Monitor the temperature and pressure throughout the distillation. Do not heat the distillation flask to dryness.

  • Post-Distillation:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

    • Transfer the purified, colorless to pale yellow phenylhydrazine to a clean, dry amber glass bottle for storage.[13]

    • Flush the storage bottle with nitrogen before sealing. Store as recommended in the FAQ section.

Vacuum Distillation Apparatus

G Flask Distillation Flask (with Crude Phenylhydrazine & Boiling Chips) Claisen Claisen Adapter Flask->Claisen Heat Heating Mantle / Oil Bath Heat->Flask Thermo Thermometer Claisen->Thermo Condenser Condenser Claisen->Condenser Vapor Path WaterOut Water Out Condenser->WaterOut VacAdapter Vacuum Adapter Condenser->VacAdapter WaterIn Water In WaterIn->Condenser Receiver Receiving Flask VacAdapter->Receiver ToVac To Vacuum & Inert Gas VacAdapter->ToVac

Caption: Standard setup for vacuum distillation.

Boiling Point Data

The boiling point of phenylhydrazine is highly dependent on the pressure. This table provides approximate boiling points at various vacuum levels.

Pressure (mmHg)Boiling Point (°C)
190
10120
18137-138[9]
22127-130[13]
30145
760 (Atmospheric)243.5 (with decomposition)[14]

Note: These are approximate values. The observed boiling point may vary depending on the accuracy of the pressure gauge and the purity of the compound.

References

  • Wikipedia. (n.d.). Phenylhydrazine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHENYLHYDRAZINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Erowid. (n.d.). Syntheses of Phenylhydrazine.
  • Dakota. (n.d.). Understanding Phenylhydrazine Properties and Safe Handling Practices.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). Stabilized phenyl-hydrazine - US2701815A.
  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl.
  • Google Patents. (n.d.). Process for purification of phenylhydrazine - US4352941A.

Sources

Technical Support Center: Substituted Hydrazine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for substituted hydrazine hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with these versatile yet sensitive compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: The Duality of Hydrazine Hydrochlorides

Substituted hydrazine hydrochlorides are invaluable reagents in organic synthesis, serving as key intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The hydrochloride salt form enhances the stability and simplifies the handling of the often more reactive and hazardous free hydrazine base.[1][4] However, their inherent reactivity can also lead to degradation, impacting experimental reproducibility and outcomes. Understanding the factors that influence their stability is paramount for reliable results.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: My substituted hydrazine hydrochloride, which was initially a white crystalline solid, has developed a yellow or pinkish tint. Is it still usable?

A1: The discoloration of your hydrazine hydrochloride is a common indicator of degradation, likely due to oxidation from exposure to air and/or light.[5][6] While minor discoloration may not significantly impact some robust reactions, it is generally advisable to use a purified, colorless reagent for sensitive applications to avoid side reactions and ensure accurate stoichiometry. For qualitative tests like the formation of hydrazones for identification, a slightly discolored reagent might still be effective.[7] However, for quantitative analysis or multi-step syntheses, the presence of impurities could be detrimental.

Troubleshooting Action:

  • Purification: Recrystallization from an appropriate solvent (e.g., water/HCl mixture for phenylhydrazine hydrochloride) can often remove colored impurities.[8]

  • Verification: Before use, it is best to verify the purity of the discolored reagent using analytical techniques such as melting point determination or HPLC. A broadened or depressed melting point compared to the literature value is a strong indication of impurity.[2][5][6]

Q2: Why is it recommended to store substituted hydrazine hydrochlorides under an inert atmosphere?

A2: Hydrazines are susceptible to oxidation by atmospheric oxygen.[9][10] This oxidative degradation can be catalyzed by trace metal ions and is often accelerated by light and elevated temperatures.[11][12] Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this degradation pathway, preserving the integrity of the reagent over time. The hydrochloride salt form is more stable than the free base, but this precaution provides an additional layer of protection.[1]

Q3: Can I prepare stock solutions of my substituted hydrazine hydrochloride for later use?

A3: While preparing stock solutions can streamline workflows, the stability of substituted hydrazine hydrochlorides in solution is a significant concern.[6] Many are prone to decomposition in solution, especially when exposed to air and light.[6] The rate of degradation is solvent-dependent and can be influenced by pH.[9] If you must prepare a stock solution, it is recommended to do so fresh for each experiment. If short-term storage is unavoidable, the solution should be stored in an amber vial, under an inert atmosphere, and refrigerated.[13] It is crucial to validate the stability of your specific hydrazine hydrochloride in your chosen solvent over your intended storage period.

Validation Protocol:

  • Prepare a stock solution and immediately analyze its purity and concentration via a validated HPLC method.

  • Store the solution under the desired conditions.

  • Re-analyze the solution at regular intervals (e.g., every few hours or days) to monitor for any changes in concentration or the appearance of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

You are performing a reaction, such as a Fischer indole synthesis or the formation of a hydrazone, and observe variable yields or the presence of unknown impurities in your crude product.

Possible Cause: Degradation of the hydrazine hydrochloride starting material.

Troubleshooting Workflow:

start Inconsistent Yields / Byproducts Observed check_reagent Assess Purity of Hydrazine Hydrochloride start->check_reagent discolored Discoloration or Clumping? check_reagent->discolored Visual Inspection purity_analysis Perform Purity Analysis (TLC, HPLC, mp) check_reagent->purity_analysis Analytical Check discolored->purity_analysis Yes fresh_reagent Use a Fresh, High-Purity Batch purity_analysis->fresh_reagent Impurity Detected reaction_conditions Review Reaction Conditions purity_analysis->reaction_conditions Pure fresh_reagent->reaction_conditions degassing Degas Solvents? reaction_conditions->degassing Check Solvents inert_atmosphere Run Under Inert Atmosphere? degassing->inert_atmosphere Yes optimize Optimize Reaction Conditions degassing->optimize No -> Implement Degassing inert_atmosphere->optimize No -> Implement Inert Atmosphere success Consistent Results Achieved inert_atmosphere->success Yes optimize->success fail Issue Persists optimize->fail Hydrazone R-CH=N-NH-R' Hydrazone Intermediate R-CH(OH)-NH-NH-R' Carbinolamine Intermediate Hydrazone->Intermediate + H₂O H2O {H₂O | Water} H_plus {H⁺ or OH⁻ | (Catalyst)} Intermediate->Hydrazone - H₂O Products Products Intermediate->Products

Sources

Validation & Comparative

A Comparative Guide to (4-(Methylsulfonyl)phenyl)hydrazine and Other Hydrazine Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the choice of a reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Hydrazine and its derivatives are a cornerstone of synthetic chemistry, prized for their ability to form key structural motifs in a vast array of molecules, from heterocycles to active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth, objective comparison of (4-(methylsulfonyl)phenyl)hydrazine with other common hydrazine reagents, moving beyond simple catalog data to offer field-proven insights and supporting experimental frameworks.

We will explore the nuanced reactivity of these building blocks, focusing on the electronic impact of substituents on the aryl ring. The powerful electron-withdrawing nature of the methylsulfonyl group in our title compound imparts unique characteristics that we will dissect through the lens of fundamental reactions like hydrazone formation and the venerable Fischer indole synthesis. This guide is structured to provide not just data, but a logical, evidence-based narrative to inform your experimental design.

The Subject in Focus: (4-(Methylsulfonyl)phenyl)hydrazine

(4-(Methylsulfonyl)phenyl)hydrazine, typically handled as its more stable hydrochloride salt, is a versatile building block in medicinal chemistry and organic synthesis.[3][4] Its utility stems from the combination of the reactive hydrazine moiety and the polar, aprotic-soluble methylsulfonyl group.

Chemical Properties at a Glance:

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S (base)[5]
Molecular Weight 186.23 g/mol (base)[5]
Appearance Off-white to light yellow crystalline powder[6][7]
Melting Point ~202 °C (hydrochloride salt, decomposes)[6][8]
Solubility Soluble in water[9]
Stability Stable under normal temperatures and pressures[6][8]

The defining feature of this reagent is the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the para position. This group significantly reduces the electron density of the phenyl ring and, through resonance and inductive effects, modulates the nucleophilicity of the hydrazine nitrogen atoms. This electronic perturbation is the key to understanding its comparative reactivity. It is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammation.[3][4]

Comparative Analysis of Hydrazine Reagents

The performance of a hydrazine reagent is fundamentally tied to its electronic and steric properties. To illustrate this, we will compare (4-(methylsulfonyl)phenyl)hydrazine with two archetypal alternatives:

  • Phenylhydrazine: The unsubstituted parent compound, serving as a neutral baseline.

  • 4-Methoxyphenylhydrazine: A reagent bearing a strong electron-donating group (-OCH₃).

Reactivity in Hydrazone Formation

The condensation of a hydrazine with a carbonyl compound (aldehyde or ketone) to form a hydrazone is often the initial and rate-determining step in many synthetic sequences, including the Fischer indole and Wolff-Kishner reactions.[10][11][12] The reaction is acid-catalyzed, and its rate is highly dependent on the nucleophilicity of the terminal nitrogen of the hydrazine.

The nucleophilicity of the arylhydrazine is directly influenced by the substituent on the phenyl ring.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the ring and, by extension, the hydrazine moiety, making it a stronger nucleophile. This generally leads to faster rates of hydrazone formation.[13]

  • Electron-Withdrawing Groups (EWGs): Groups like methylsulfonyl (-SO₂CH₃) decrease electron density, making the hydrazine less nucleophilic and thus slowing the initial condensation step.[14]

While seemingly a disadvantage, the reduced reactivity of hydrazines with EWGs can be a significant asset, often leading to cleaner reactions, fewer side products, and improved selectivity when multiple carbonyl groups are present. Kinetic studies have shown a wide variation in reaction rates among structurally varied hydrazines.[14][15]

Hydrazone_Formation

Case Study: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[16][17] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[10][18] The nature of the substituent on the arylhydrazine can significantly influence reaction yields and conditions.

Let's compare the synthesis of 2-phenylindole from acetophenone using our three selected hydrazines.

Fischer_Indole_Synthesis

Comparative Performance in Fischer Indole Synthesis

Hydrazine ReagentSubstituent EffectExpected OutcomeTypical Conditions
Phenylhydrazine NeutralBaseline yield and rate.Strong acid (H₂SO₄, PPA), high temperature.[10]
4-Methoxyphenylhydrazine Electron-DonatingHigher yield, potentially faster rate. The EDG stabilizes the intermediates in the cyclization.Can often proceed under milder acid catalysis and lower temperatures.
(4-Methylsulfonyl)phenylhydrazine Electron-WithdrawingLower yield, slower rate. The EWG destabilizes the key intermediates, requiring harsher conditions.Requires strong Lewis or Brønsted acids and elevated temperatures.[19]

The experimental data confirms these electronic rationales. While a hydrazine with an EWG like the methylsulfonyl group may require more forcing conditions, its use is dictated by the desired final product. If the methylsulfonyl group is a required pharmacophore in the target indole, then optimizing the reaction conditions for this specific reagent is necessary.

Case Study: Synthesis of Pyrazole-Containing Drugs (Celecoxib)

Arylhydrazines are critical for synthesizing 1,5-diarylpyrazoles, a class of compounds known for their COX-2 inhibitory activity.[20] The blockbuster anti-inflammatory drug Celecoxib is a prime example. Its synthesis involves the condensation of a β-diketone intermediate with (4-sulfamoylphenyl)hydrazine.[21][22]

While not our title compound, (4-sulfamoylphenyl)hydrazine is electronically very similar, featuring a potent electron-withdrawing sulfonamide group. The synthesis of Celecoxib elegantly demonstrates the strategic use of a substituted hydrazine where the substituent becomes an integral, bio-active part of the final drug molecule.[20][22]

The reaction proceeds via cyclocondensation, where the less nucleophilic (4-sulfamoylphenyl)hydrazine reacts with the 1,3-dicarbonyl compound to form the pyrazole ring.[22] The use of this specific hydrazine is non-negotiable as the sulfonamide group is essential for the selective COX-2 inhibition.

Experimental Protocols

To provide a framework for objective comparison, the following protocols are detailed.

General Protocol for Comparative Hydrazone Formation Kinetics

Objective: To compare the rate of hydrazone formation between a standard ketone (e.g., acetophenone) and various arylhydrazines.

Methodology:

  • Reagent Preparation: Prepare equimolar solutions (e.g., 0.1 M) of acetophenone and each hydrazine reagent ((4-(methylsulfonyl)phenyl)hydrazine HCl, phenylhydrazine, 4-methoxyphenylhydrazine) in a suitable solvent (e.g., ethanol).

  • Reaction Setup: In a temperature-controlled cuvette, combine the acetophenone solution with a catalytic amount of acid (e.g., glacial acetic acid).

  • Initiation and Monitoring: Initiate the reaction by adding the hydrazine solution. Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. The formation of the hydrazone product, with its extended conjugation, will result in a new absorbance maximum at a longer wavelength.[23]

  • Data Analysis: Record the absorbance at the new λmax over time. Plot absorbance vs. time and fit the data to determine the initial reaction rate for each hydrazine.[11][24]

Experimental_Workflow

Protocol: Comparative Fischer Indole Synthesis of 2-Phenylindole

Objective: To compare the reaction yield of 2-phenylindole using different substituted phenylhydrazines.

Step 1: Phenylhydrazone Synthesis [16]

  • In separate flasks, dissolve acetophenone (1.0 eq) and each respective hydrazine (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid to each flask.

  • Heat the mixtures at reflux for 1 hour.

  • Cool the mixtures in an ice bath to induce crystallization.

  • Collect the crude hydrazone products by vacuum filtration, wash with cold ethanol, and dry. Record the mass and calculate the yield for this step.

Step 2: Acid-Catalyzed Cyclization [16]

  • Intimately mix the dried acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (10 eq) in a beaker.[16][18]

  • Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy and then solidify.

  • After 5-10 minutes, remove the beaker from the heat and allow it to cool.

  • Carefully add water and concentrated HCl to the beaker to dissolve the zinc salts and break up the solid mass.

  • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from hot ethanol.

  • After drying, record the final mass and calculate the overall yield for each starting hydrazine.

Self-Validation: The identity and purity of the final indole products should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Comparing these data to literature values will validate the success of each synthesis.

Conclusion and Recommendations

The selection of a hydrazine reagent is a strategic choice that hinges on the desired outcome of the synthesis.

  • (4-(Methylsulfonyl)phenyl)hydrazine and similar reagents with strong electron-withdrawing groups are less nucleophilic. This results in slower hydrazone formation and may require more stringent conditions for subsequent reactions like the Fischer indole synthesis. However, they are indispensable when the substituent is a required functional element in the final target molecule, as seen in many modern pharmaceuticals.[3] The reduced reactivity can also be leveraged for enhanced selectivity in complex substrates.

  • Phenylhydrazine serves as a reliable, cost-effective standard for many applications where the unsubstituted phenyl group is desired in the product.

  • Hydrazines with electron-donating groups , such as 4-methoxyphenylhydrazine, are more reactive nucleophiles. They offer faster reaction rates and often proceed under milder conditions, making them ideal for syntheses where high throughput and gentle conditions are a priority.

Ultimately, the choice is not about which reagent is "better," but which is best suited for the specific transformation at hand. Understanding the interplay of electronic effects is paramount for any researcher aiming to design robust, efficient, and logical synthetic pathways. This guide provides the foundational principles and experimental templates to make that choice an informed one.

References
  • Wikipedia. Fischer indole synthesis. [Link]
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • PubMed. A three-component Fischer indole synthesis. [Link]
  • ACS Publications. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • ResearchGate. Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. [Link]
  • NIH National Library of Medicine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis. [Link]
  • bioRxiv. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]
  • New Drug Approvals. CELECOXIB. [Link]
  • Chemsrc. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride. [Link]
  • NIH National Library of Medicine.
  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
  • Wikipedia. Hydrazine. [Link]
  • Google Patents. CN102391184A - Synthesis method of celecoxib.
  • Patsnap. Synthesis method of celecoxib. [Link]
  • MIT CSAIL. 4-(Methylsulfonyl)phenylhydrazine hydrochloride. [Link]
  • Organic Chemistry D
  • ResearchGate. Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. [Link]
  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Aldlab-chemicals. (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride. [Link]
  • Acros Organics. 4-(Methylsulfonyl)phenylhydrazine Hydrochloride, 95%. [Link]
  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
  • PubMed. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for (4-(methylsulfonyl)phenyl)hydrazine hydrochloride in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of pyrazole-containing compounds remains a cornerstone for the development of novel therapeutics. Among these, the synthesis of selective COX-2 inhibitors like Celecoxib has prominently featured (4-(methylsulfonyl)phenyl)hydrazine hydrochloride as a key building block. However, the pursuit of process optimization, improved safety profiles, and economic viability necessitates a thorough evaluation of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Central Role of this compound

The traditional and most common route to Celecoxib and its analogues involves the condensation of a 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with this compound.[1] This reaction is favored for its reliability and generally good yields. The methylsulfonyl group is a critical pharmacophore, contributing to the selective inhibition of the COX-2 enzyme.

Comparative Analysis of Key Alternatives

This section will explore direct analogues, alternative synthetic methodologies, and greener approaches as substitutes for the conventional use of this compound.

Direct Analogue Substitution: (4-aminosulfonylphenyl)hydrazine hydrochloride

A closely related alternative is (4-aminosulfonylphenyl)hydrazine hydrochloride, where the methylsulfonyl group is replaced by a sulfonamide. This substitution is particularly relevant in the synthesis of Celecoxib analogues and other bioactive pyrazoles.

Performance Comparison:

Experimental data from the synthesis of Celecoxib analogues shows a direct comparison between the two hydrazine derivatives.[2]

FeatureThis compound(4-aminosulfonylphenyl)hydrazine hydrochloride
Typical Yield 40%[3]28%[3]
Reaction Conditions Reflux in 95% ethanol, 20 h[3]Reflux in 95% ethanol, 20 h[3]
Biological Activity Potent and selective COX-2 inhibition[2]Potent and selective COX-2 inhibition, with some analogues showing superior anti-inflammatory activity[2]
Cost ~$85/10g[2]~$1050/kg[4]
Safety Profile Suspected carcinogen, toxic if swallowed, in contact with skin, or if inhaled.[5]Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation.[6]

Experimental Protocol: Synthesis of 1,5-Diarylpyrazoles [3]

A solution of the respective hydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-3-hydroxy-1-(2-chloropyridin-4-yl)but-2-en-1-one (18.20 mmol) in 95% ethanol (225 mL) is heated at reflux with stirring for 20 hours. After cooling to room temperature, the reaction mixture is concentrated in vacuo to give a crude solid which is then purified by silica gel column chromatography.

Causality Behind Experimental Choices:

The choice between the methylsulfonyl and aminosulfonyl analogues often depends on the desired biological activity of the final compound. While the synthetic procedure is nearly identical, the resulting pharmacodynamic and pharmacokinetic profiles can differ significantly. The use of ethanol as a solvent is standard for this type of condensation, providing good solubility for the reactants and a suitable boiling point for the reaction to proceed at a reasonable rate.

Alternative Synthetic Routes: Bypassing Substituted Hydrazines

Instead of a direct one-to-one replacement, alternative synthetic strategies can be employed to construct the pyrazole ring, thus circumventing the need for this compound altogether.

This method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This approach offers excellent regioselectivity, which can be a challenge in traditional pyrazole syntheses with unsymmetrical dicarbonyl compounds.

Performance Comparison:

FeatureConventional Hydrazine CondensationTosylhydrazone Method
Yield Range 40-96%[3][7]Good to high yields[8]
Regioselectivity Can be poor with unsymmetrical dicarbonylsComplete regioselectivity[8]
Substrate Scope Broad for 1,3-dicarbonylsGood for various N-alkylated tosylhydrazones and terminal alkynes[8]
Safety Involves handling of potentially carcinogenic hydrazines[9]Avoids the use of diazo intermediates, making it safer[8]
Cost Dependent on substituted hydrazine costTosylhydrazine is commercially available (~$13000/kg)[10]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones [8]

To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (3.0 mL) is added t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol). The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

The use of a strong base like t-BuOK is essential for the deprotonation of the tosylhydrazone. Pyridine serves as a suitable solvent, and the addition of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate and yield. This method's key advantage is the high degree of regiocontrol, which is dictated by the nature of the tosylhydrazone and the alkyne.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods for pyrazole synthesis. It offers significant reductions in reaction times and often leads to higher yields.

Performance Comparison:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-24 hours[3][11]2-10 minutes[12]
Yield 55-90%[13][14]79-98%[10][12]
Energy Consumption HighLow
Solvent Usage Often requires large volumesCan be performed with less solvent or in solvent-free conditions[8]
Safety Prolonged heating can lead to side reactions and decompositionRapid and uniform heating can minimize byproduct formation

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles [10]

In a microwave-safe vessel, combine the aryl hydrazine (1 mmol) and a β-ketoester (1 mmol) in ethanol. Add a catalytic amount of glacial acetic acid. Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W. After cooling, the solvent is evaporated, and the product is purified.

Causality Behind Experimental Choices:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which accelerates the rate of reaction. The use of a catalyst like acetic acid facilitates the condensation. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Visualization of Synthetic Workflows

G cluster_0 Conventional Synthesis of Celecoxib cluster_1 Alternative Routes cluster_1_1 Direct Analogue Substitution cluster_1_2 Tosylhydrazone Route 4-Methylacetophenone 4-Methylacetophenone Claisen Condensation Claisen Condensation 4-Methylacetophenone->Claisen Condensation Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate->Claisen Condensation 1,3-Diketone Intermediate 1,3-Diketone Intermediate Claisen Condensation->1,3-Diketone Intermediate Cyclocondensation Cyclocondensation 1,3-Diketone Intermediate->Cyclocondensation Analogue Cyclocondensation Analogue Cyclocondensation 1,3-Diketone Intermediate->Analogue Cyclocondensation Target Hydrazine (4-(methylsulfonyl)phenyl)hydrazine HCl Target Hydrazine->Cyclocondensation Celecoxib Celecoxib Cyclocondensation->Celecoxib Alternative Hydrazine (4-aminosulfonylphenyl)hydrazine HCl Alternative Hydrazine->Analogue Cyclocondensation Celecoxib Analogue Celecoxib Analogue Analogue Cyclocondensation->Celecoxib Analogue Tosylhydrazone Tosylhydrazone Base-mediated Cyclization Base-mediated Cyclization Tosylhydrazone->Base-mediated Cyclization Terminal Alkyne Terminal Alkyne Terminal Alkyne->Base-mediated Cyclization Substituted Pyrazole Substituted Pyrazole Base-mediated Cyclization->Substituted Pyrazole G Start Start Assess Project Needs Assess Project Needs Start->Assess Project Needs High Regioselectivity Required? High Regioselectivity Required? Assess Project Needs->High Regioselectivity Required? Rapid Synthesis/High Throughput? Rapid Synthesis/High Throughput? High Regioselectivity Required?->Rapid Synthesis/High Throughput? No Tosylhydrazone Method Tosylhydrazone Method High Regioselectivity Required?->Tosylhydrazone Method Yes Established Protocol/Direct Analogue? Established Protocol/Direct Analogue? Rapid Synthesis/High Throughput?->Established Protocol/Direct Analogue? No Microwave-Assisted Synthesis Microwave-Assisted Synthesis Rapid Synthesis/High Throughput?->Microwave-Assisted Synthesis Yes Conventional Hydrazine Condensation Conventional Hydrazine Condensation Established Protocol/Direct Analogue?->Conventional Hydrazine Condensation Yes End End Established Protocol/Direct Analogue?->End No Tosylhydrazone Method->End Microwave-Assisted Synthesis->End Conventional Hydrazine Condensation->End

Caption: Decision-making framework for selecting a synthetic method.

Conclusion and Future Outlook

While this compound remains a workhorse in the synthesis of Celecoxib and related compounds, a comprehensive understanding of the available alternatives is crucial for the modern medicinal chemist. The choice of reagent and synthetic methodology should be guided by a careful consideration of factors including desired biological activity, regioselectivity, reaction efficiency, safety, and cost.

Direct analogues like (4-aminosulfonylphenyl)hydrazine hydrochloride offer a straightforward substitution for generating structural diversity. For challenges with regioselectivity, the tosylhydrazone method presents a robust solution. Furthermore, the adoption of greener technologies such as microwave-assisted synthesis can significantly enhance efficiency and reduce the environmental impact of pyrazole synthesis.

As the demand for novel and improved therapeutics continues to grow, the development of innovative and sustainable synthetic methodologies will be paramount. The alternatives presented in this guide offer a glimpse into the expanding toolkit available to researchers, enabling the more efficient and responsible creation of the next generation of pyrazole-based medicines.

References

  • A B Enterprises. Tosyl Hydrazine. IndiaMART. Accessed January 8, 2026. [Link]
  • Kong Y, Tang M, Wang Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org. Lett. 2014;16(3):576-579.
  • Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. J. Med. Chem. 2009;52(6):1525-1529.
  • Jiangxi Synergy Pharma. Synthesis method of celecoxib. CN102391184A. Published March 28, 2012. Accessed January 8, 2026.
  • Praceka MS, Megantara S, Maharani R. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. J Adv Pharm Technol Res. 2021;12(4):321-326.
  • Gyorfi J, Racz B, Toth G, et al. New Celecoxib Derivatives as Anti-Inflammatory Agents. J. Med. Chem. 2008;51(4):931-943.
  • Tok F, Koçyiğit-Kaymakçıoğlu B. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Curr. Org. Chem. 2023;27(12):1053-1071.
  • El-Metwally AM, El-Sayed MS, El-Gazzar MG, et al. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Med. Chem. 2018;14(6):612-622.
  • Gungor T, Ocal N, Kaban S, et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. 2013;18(3):3595-3613.
  • Kumar D, Singh S, Kumar S, et al. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. 2021;6(43):28769-28780.
  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. Accessed January 8, 2026. [Link]
  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride.
  • Shree Sidhnath Industries. 4 Sulfonamide Phenyl Hydrazine Hydrochloride. IndiaMART. Accessed January 8, 2026. [Link]
  • Reddy PR, et al. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. 2020.
  • Dr. Reddy's Laboratories. Process for preparation of celecoxib. US7919633B2. Published April 5, 2011. Accessed January 8, 2026.
  • Jiangsu Fangsheng Pharmaceutical Co ltd. Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. CN110872242B. Published March 29, 2022. Accessed January 8, 2026.
  • van Rensburg M, Jardine A, Chen W, et al. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Sci Rep. 2022;12(1):12345.
  • Penning TD, Talley JJ, Bertenshaw SR, et al. New celecoxib derivatives as anti-inflammatory agents. J Med Chem. 2008;51(4):931-43.
  • Le Roch M, et al. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein J. Org. Chem. 2021;17:2544-2549.
  • Zarei M, et al. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iran J Pharm Res. 2018;17(2): 563–570.
  • ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Accessed January 8, 2026. [Link]

Sources

A Comparative Guide to the Efficacy of Drugs Synthesized from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of therapeutic agents synthesized from distinct hydrazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explore the causality behind experimental designs and the clinical applications of these versatile compounds. We will delve into the synthesis, mechanisms of action, and comparative performance of key drugs, supported by experimental data and validated protocols.

The Hydrazine Scaffold: A Cornerstone of Modern Pharmacology

Hydrazine (N₂H₄) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. This functional group imparts a unique reactivity that has made it a valuable building block in pharmaceutical synthesis for decades.[1] The versatility of the hydrazine scaffold has given rise to a wide array of drugs with diverse therapeutic applications, from treating central nervous system disorders to combating cancer.[2][3][4] This guide will focus on two prominent classes: the Monoamine Oxidase Inhibitors (MAOIs) used in psychiatry and an alkylating agent used in oncology, providing a comparative framework for their synthesis and efficacy.

Monoamine Oxidase Inhibitors (MAOIs): A Tale of Serendipity and Synaptic Modulation

The antidepressant effects of hydrazine derivatives were discovered serendipitously in the 1950s when iproniazid, a drug initially developed for tuberculosis, was observed to have mood-elevating effects.[5][6] This led to the understanding that inhibiting monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters, was the underlying mechanism.[5] Today, while used less frequently due to dietary restrictions and potential side effects, hydrazine-based MAOIs like phenelzine and isocarboxazid remain important options, particularly for treatment-resistant depression.[7][8]

Synthesis of Hydrazine-Based MAOIs

The synthesis of these drugs leverages the nucleophilicity of hydrazine to create stable therapeutic molecules.

  • Phenelzine (2-phenylethylhydrazine) : A common laboratory-scale synthesis involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.[5] For pharmaceutical applications, the resulting free base is typically converted to its more stable sulfate salt by reacting it with sulfuric acid.[5] An alternative industrial-scale synthesis reacts phenethylamine with 3,3-pentamethylene oxaziridine to form an intermediate that is then hydrolyzed to yield phenelzine.[9]

  • Isocarboxazid (N′-benzyl-5-methylisoxazole-3-carbohydrazide) : The synthesis of isocarboxazid can be achieved by reacting the ethyl ester of 5-methyl-isoxazol-3-carboxylic acid with benzylhydrazine.[10] An alternative pathway involves first reacting the ester with hydrazine to form a hydrazide intermediate, which is then reacted with benzaldehyde to form a hydrazone, followed by reduction to yield the final isocarboxazid product.[10]

Mechanism of Action: Modulating Neurotransmitter Levels

Phenelzine and isocarboxazid are non-selective, irreversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[11][12][13]

  • MAO-A is primarily responsible for metabolizing serotonin, norepinephrine, and dopamine.[7][11] Its inhibition is crucial for the antidepressant effect.

  • MAO-B preferentially metabolizes dopamine and phenethylamine.[7][11]

By irreversibly binding to and inactivating these enzymes, these drugs increase the synaptic availability of monoamine neurotransmitters in the brain, which is believed to be the primary mechanism behind their antidepressant effects.[14][15][16] The action of these irreversible inhibitors can only be reversed by the synthesis of new enzyme molecules, a process that can take several days to weeks.[11]

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) Enzyme MA->MAO Degradation SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors SynapticMA->Receptor Binding & Signal MAOI Phenelzine / Isocarboxazid (MAO Inhibitor) MAOI->MAO Inhibits Irreversibly

Caption: Mechanism of action for hydrazine-based MAOIs.

Comparative Efficacy Data

Numerous studies have demonstrated the efficacy of MAOIs in treating depression, particularly atypical and treatment-resistant forms.[8][17] A systematic review and network meta-analysis of 83 randomized controlled trials found that several MAOIs, including isocarboxazid and phenelzine, showed significantly higher efficacy compared to placebo.[17][18] Their overall efficacy was found to be similar to other classes of antidepressants.[17][18]

A double-blind study comparing the efficacy of phenelzine against the tricyclic antidepressant (TCA) nortriptyline in elderly depressed patients found comparable response rates of approximately 60% for both active drugs, versus a 13% response rate for placebo.[19]

Drug Class Target Typical Patient Population Reported Efficacy (vs. Placebo/Comparator) Key References
Phenelzine Hydrazine MAOIMAO-A, MAO-BTreatment-Resistant/Atypical Depression~60% response rate in elderly depression (comparable to Nortriptyline).[19] Superior to placebo.[17][17][19]
Isocarboxazid Hydrazine MAOIMAO-A, MAO-BMajor Depressive DisorderSignificantly higher efficacy compared with placebo.[17][17]
Moclobemide Non-Hydrazine RIMA*MAO-AMajor Depressive DisorderMore efficacious in stress-induced depression; less effective than clomipramine in severe depression.[20][20]
Nortriptyline Tricyclic (TCA)NET/SERT**Major Depressive Disorder~60% response rate in elderly depression.[19][19]

*Reversible Inhibitor of Monoamine Oxidase A **Norepinephrine Transporter/Serotonin Transporter

Procarbazine: A Hydrazine Derivative for Oncology

Shifting from the central nervous system to oncology, procarbazine stands as a key example of a hydrazine derivative used in chemotherapy. It is an alkylating agent employed in combination regimens to treat Hodgkin's lymphoma and certain brain cancers.[21][22][23]

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[21][22] In the liver, it is converted to active intermediates that are thought to inhibit DNA, RNA, and protein synthesis.[21][22] The primary mechanism involves its function as an alkylating agent, specifically methylating guanine bases in DNA.[23] This methylation leads to DNA damage, strand breaks, and ultimately, cell death in rapidly proliferating cancer cells.[23]

Procarbazine_Mechanism Procarbazine Procarbazine (Prodrug) Metabolism Metabolic Activation (Liver, Cytochrome P450) Procarbazine->Metabolism ActiveMetabolites Active Metabolites (Azo/Azoxy Derivatives) Metabolism->ActiveMetabolites Alkylation DNA Alkylation (Methylation of Guanine) ActiveMetabolites->Alkylation DNA Tumor Cell DNA DNA->Alkylation Damage DNA Strand Breaks Alkylation->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Metabolic activation and mechanism of action of procarbazine.

Efficacy in Combination Chemotherapy

Procarbazine's efficacy is most pronounced when used as part of a multi-drug regimen.

  • MOPP Regimen : In the 1970s, the MOPP regimen (mechlorethamine, vincristine, procarbazine, prednisone) was highly successful in treating advanced Hodgkin's lymphoma, achieving a complete remission rate of 84%.[21][22]

  • BEACOPP Regimen : More recently, procarbazine has been incorporated into the dose-intensified BEACOPP regimen (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone), which has shown very promising results in treating advanced Hodgkin's lymphoma.[21][22]

  • PCV Regimen : For treating malignant gliomas (brain tumors), procarbazine is often combined with lomustine and vincristine in the PCV regimen.[21][22]

Regimen Cancer Type Components Reported Efficacy Key References
MOPP Advanced Hodgkin's LymphomaMechlorethamine, Vincristine, Procarbazine , Prednisone84% complete remission rate.[21][22][21][22]
BEACOPP Advanced Hodgkin's LymphomaBleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, Procarbazine , PrednisoneConsidered a highly effective, dose-intensified regimen.[21][22][21][22]
PCV Malignant GliomasProcarbazine , Lomustine, VincristineEffective in treating astrocytomas, glioblastomas, and oligodendrogliomas.[21][21]

Experimental Protocols for Efficacy Evaluation

The trustworthiness of efficacy data relies on standardized, validated experimental protocols. Below are methodologies central to evaluating the drug classes discussed.

Preclinical Evaluation of Antidepressants: Behavioral Tests

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used rodent behavioral assays to screen for antidepressant efficacy.[24][25][26][27] The underlying principle is that an effective antidepressant will reduce the duration of immobility ("behavioral despair") in response to an inescapable stressor.[28][29]

Antidepressant_Workflow start Start: Select Mouse Strain & Acclimate (≥60 min) dosing Administer Drug (e.g., Phenelzine) or Vehicle start->dosing wait Waiting Period (Drug Absorption) dosing->wait test Behavioral Test (FST or TST, ~6 min duration) wait->test record Video Record & Score Behavior (Immobility Time) test->record analyze Statistical Analysis (Compare Drug vs. Vehicle) record->analyze end Conclusion: Assess Antidepressant-like Efficacy analyze->end

Caption: Experimental workflow for preclinical antidepressant screening.

Protocol: The Mouse Forced Swim Test (FST) [25][26][30][31]

  • Apparatus : A transparent cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (24°C ± 1°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation : Animals are brought to the testing room at least 60 minutes prior to the test to acclimate.[25]

  • Procedure :

    • Gently place the mouse into the water-filled cylinder.

    • The test session lasts for 6 minutes.[31] The entire session is typically video-recorded for later scoring.

    • At the end of the 6 minutes, remove the mouse, dry it gently, and return it to a heated home cage for monitoring.[25]

  • Scoring : An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test.[31] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[27]

  • Data Analysis : The mean immobility time for the drug-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests antidepressant-like activity.

In Vitro Evaluation of MAOIs: Enzyme Activity Assay

To confirm the mechanism of action and determine the potency of MAOIs, a direct measure of enzyme inhibition is required. Fluorometric or bioluminescent assays are commonly used.[32][33]

Protocol: Fluorometric MAO Activity Assay [32][34][35]

  • Principle : This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed deamination of a substrate like tyramine. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (e.g., resorufin), which can be quantified.

  • Materials :

    • Source of MAO enzyme (e.g., mouse brain lysate, recombinant human MAO-A/B).[32]

    • MAO substrate (e.g., Tyramine).[32]

    • Test compound (e.g., Phenelzine) and specific inhibitors for control (Clorgyline for MAO-A, Selegiline/Pargyline for MAO-B).[32][35]

    • Fluorescent probe (e.g., OxiRed™, Amplex Red).

    • HRP enzyme.

    • Assay Buffer.

    • 96-well black microplate.

  • Procedure :

    • Prepare serial dilutions of the test compound (hydrazine derivative).

    • In the wells of the microplate, add the MAO enzyme source. To distinguish between MAO-A and MAO-B activity, parallel wells can be pre-incubated with specific inhibitors (e.g., Clorgyline to isolate MAO-B activity).[32]

    • Add the diluted test compound or vehicle control to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a master mix containing the MAO substrate, HRP, and the fluorescent probe.

    • Measure the fluorescence kinetically over time (e.g., 60 minutes at 25°C) using a microplate reader (Ex/Em = 530-535/585-587 nm).[32][35]

  • Data Analysis : The rate of fluorescence increase is proportional to MAO activity. The activity in the presence of the test compound is compared to the vehicle control to calculate the percent inhibition. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Conclusion

The hydrazine moiety is a remarkably versatile scaffold that has given rise to drugs with profound impacts on human health, from alleviating the symptoms of depression to forming the backbone of life-saving chemotherapy regimens. The irreversible MAOIs phenelzine and isocarboxazid demonstrate comparable efficacy to other antidepressants by robustly increasing synaptic neurotransmitter levels. In contrast, procarbazine leverages a different aspect of hydrazine reactivity, undergoing metabolic activation to become a potent DNA alkylating agent, proving its efficacy within combination therapies for lymphoma and gliomas. The continued exploration of hydrazine derivatives, guided by the rigorous experimental protocols outlined here, holds significant promise for the future of drug discovery and development.[1]

References

  • Monoamine oxidase inhibitor. (n.d.). In Wikipedia.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
  • Sive, J. I., & Lister, T. A. (2007). Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors. Leukemia & Lymphoma, 48(6), 1087-1095. [Link][21][22]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link][24][36]
  • Stokes, P. R., et al. (2024). Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis. Acta Psychiatrica Scandinavica, 150(6), 500-515. [Link][17][18]
  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of Visualized Experiments, (59), 3769. [Link][36]
  • Coutts, R. T., et al. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research Communications in Chemical Pathology and Pharmacology, 67(1), 3-15. [Link][37]
  • Rehman, B., & Shehadeh, M. (2023). MAO Inhibitors. In StatPearls.
  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses.
  • Iproniazid. (n.d.). In Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis.
  • Reddy, L. R., et al. (2015). An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate).
  • Phenelzine. (n.d.). In Wikipedia.
  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (58), 3638. [Link][26]
  • Drugs.com. (n.d.). List of Hydrazide derivatives.
  • Georgotas, A., et al. (1986). Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly.
  • ResearchGate. (n.d.). General synthesis of novel phenelzine analogues.
  • PubMed. (2024). Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis.
  • Protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice.
  • Tail suspension test. (n.d.). In Wikipedia.
  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
  • Behavioural despair test. (n.d.). In Wikipedia.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test.
  • JoVE. (2011). Video: The Mouse Forced Swim Test.
  • Sive, J. I., & Lister, T. A. (2007). Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors. Leukemia & Lymphoma, 48(6), 1087-1095. [Link][22]
  • The Recovery Village. (n.d.). SSRIs vs. MAOIs: How These Antidepressants Compare.
  • PubChem. (n.d.). Iproniazid.
  • Pharmaceutical Market Update. (2024). Innovation in Hydrazine Derivatives.
  • Procarbazine. (n.d.). In Wikipedia.
  • Molavi, O., & Al-Badr, A. A. (2011). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Applied Toxicology, 31(6), 489-507. [Link][4]
  • EPFL Graph Search. (n.d.). Iproniazid.
  • IJCRT.org. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities.
  • Taylor & Francis Online. (n.d.). Procarbazine for non-Hodgkin's lymphoma.
  • Blood Cancer United. (n.d.). Procarbazine.
  • Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit.
  • Neupsy Key. (2024). Monoamine oxidase inhibitors for treatment-resistant depression.
  • PharmaCompass.com. (n.d.). Isocarboxazid.
  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
  • FDA.gov. (n.d.). Marplan (isocarboxazid) tablets.
  • ISC Chemistry Project. (2021). Chemicals in Medicines.
  • Isoniazid. (n.d.). In Wikipedia.
  • Isocarboxazid. (n.d.). In Wikipedia.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (4-mesylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Introduction: The "Why" Behind Quantifying (4-mesylphenyl)hydrazine

In modern pharmaceutical synthesis, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety. (4-mesylphenyl)hydrazine is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including some targeted anti-cancer agents.[1] Its structure, containing a hydrazine moiety, raises a significant flag for potential genotoxicity. Hydrazine and its derivatives are a well-known class of compounds that can be mutagenic, and regulatory agencies require stringent control over their presence in final drug substances.[2][3][4]

Therefore, the development and validation of robust, sensitive, and accurate analytical methods for quantifying residual (4-mesylphenyl)hydrazine is a critical activity in drug development. The objective is to demonstrate that levels of this potential genotoxic impurity (PGI) are maintained below the Threshold of Toxicological Concern (TTC), which is often in the low parts-per-million (ppm) range.[2]

This guide provides an in-depth comparison of two widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[5][6][7]

The Analytical Challenge: Physicochemical Properties and Method Selection

The molecular structure of (4-mesylphenyl)hydrazine dictates the most effective analytical strategies. Key features include:

  • Aromatic Phenyl Ring: This provides a strong chromophore, making the molecule readily detectable by UV spectrophotometry. This is a significant advantage over hydrazine itself, which requires derivatization for UV analysis.[3][8]

  • Basic Hydrazine Moiety: This group is easily protonated, making the molecule suitable for analysis by reverse-phase chromatography with an acidic mobile phase for good peak shape. It also serves as an excellent site for ionization in a mass spectrometer source.

  • Polar Mesyl Group: The sulfonyl group increases the polarity of the molecule.

Based on these properties, HPLC-UV emerges as a logical "workhorse" method for routine analysis where sensitivity requirements are moderate (i.e., >1 ppm). For the trace-level quantification demanded for genotoxic impurities, the unparalleled sensitivity and specificity of LC-MS/MS make it the gold standard.[9][10]

The Validation Framework: Ensuring Fitness for Purpose According to ICH Q2(R2)

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][11] The recently adopted ICH Q2(R2) and Q14 guidelines emphasize a more holistic, lifecycle-based approach to analytical procedures.[12][13][14] Our comparison will be structured around the core performance characteristics defined in these guidelines.

Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Defines Scope Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A generalized workflow for analytical method validation, from planning to final reporting.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

We will now evaluate both methods against the critical validation parameters. The data presented in the tables below is representative of what would be expected from these experiments.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • HPLC-UV Approach: Specificity is demonstrated by spiking the drug substance with (4-mesylphenyl)hydrazine and other potential process impurities. The peak for (4-mesylphenyl)hydrazine must be shown to be pure and free from co-eluting peaks, often confirmed using a photodiode array (PDA) detector to assess peak purity.

  • LC-MS/MS Approach: Specificity is inherent and vastly superior. By using Multiple Reaction Monitoring (MRM), we monitor a specific precursor ion-to-product ion transition (e.g., m/z 187 → 107). It is statistically improbable that another compound will have the same retention time, the same parent mass, and the same fragment ion.[15]

ParameterHPLC-UV ResultLC-MS/MS ResultExpert Commentary
Specificity Baseline resolution achieved from known impurities. Peak purity index > 0.999.No interfering peaks observed at the specified retention time and MRM transition.LC-MS/MS provides unequivocal identification and is the superior choice in complex matrices where unknown impurities may be present.
Linearity, Range, and Sensitivity (LOD/LOQ)

This set of parameters establishes the method's quantitative capabilities.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UV ResultLC-MS/MS ResultExpert Commentary
Linear Range 1.0 ppm – 15.0 ppm0.01 ppm – 2.5 ppmThe LC-MS/MS method provides a much wider dynamic range at the lower end, which is critical for PGI analysis.
Correlation (r²) > 0.998> 0.999Both methods show excellent linearity within their respective ranges.
LOD 0.3 ppm (S/N ≈ 3:1)0.003 ppm (S/N ≈ 3:1)A 100-fold improvement in sensitivity with LC-MS/MS.
LOQ 1.0 ppm (S/N ≈ 10:1)0.01 ppm (S/N ≈ 10:1)The LC-MS/MS method's LOQ is well below the typical control limits for PGIs, whereas the HPLC-UV method's LOQ may be at or above the required limit.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by spike recovery experiments.

Spiked Level (vs. 5 ppm)HPLC-UV (% Recovery)LC-MS/MS (% Recovery)Expert Commentary
50% (2.5 ppm) 99.5%101.2%N/A for HPLC-UV as it is below LOQ.
100% (5.0 ppm) 101.8%99.8%Both methods are highly accurate at this level.
150% (7.5 ppm) 98.9%100.5%Excellent recovery demonstrates a lack of matrix effects or systematic error for both techniques within their validated ranges.
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Expert Commentary
Repeatability (n=6) ≤ 2.0%≤ 5.0%Both methods show excellent repeatability. A slightly higher %RSD is acceptable for LC-MS/MS at trace levels.
Intermediate Precision ≤ 3.5%≤ 8.0%The results demonstrate that both methods are rugged enough for routine use by different analysts on different days.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide the necessary detail for these methods to be a self-validating system.

Protocol 1: HPLC-UV Method
  • 1. Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • 2. Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Water (Milli-Q or equivalent)

    • (4-mesylphenyl)hydrazine Reference Standard

  • 3. Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 70% B over 15 minutes, then hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm (Rationale: This wavelength provides maximal absorbance for the analyte while minimizing interference from the API matrix).

    • Injection Volume: 10 µL

  • 4. Sample Preparation:

    • Accurately weigh 100 mg of the API into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (Diluent). This results in a 10 mg/mL sample concentration.

    • Prepare a 100 ppm stock solution of the reference standard in the diluent. Further dilute to prepare calibration standards ranging from 1.0 ppm to 15.0 ppm with respect to the 10 mg/mL sample concentration.

Protocol 2: LC-MS/MS Method
  • 1. Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S, Sciex 7500).

  • 2. Reagents and Materials:

    • Same as HPLC-UV method.

  • 3. Chromatographic Conditions:

    • Column: UPLC C18 Column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) (Rationale: A smaller particle size column is used to achieve faster separations and sharper peaks, which improves sensitivity).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 60% B over 5 minutes, then wash and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • 4. Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Precursor Ion (Q1): m/z 187.1

    • Product Ion (Q3): m/z 107.1 (quantifier), m/z 77.1 (qualifier) (Rationale: Monitoring two transitions adds an extra layer of specificity).

    • Collision Energy & Dwell Time: Optimize for maximum signal intensity.

  • 5. Sample Preparation:

    • Prepare sample and standards as in the HPLC-UV method, but dilute the calibration standards to a range of 0.01 ppm to 2.5 ppm.

Decision Making: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS is not a matter of one being "better," but which is more appropriate for the specific application, a concept central to the modern, risk-based approach to analytical procedures.[13][16]

Method_Selection start Define Required Quantitation Limit q1 Is Limit < 1 ppm? start->q1 lcms Use LC-MS/MS Method q1->lcms Yes q2 Is this for In-Process Control (IPC)? q1->q2 No release Final Drug Substance Release Testing lcms->release hplc Use HPLC-UV Method q2->lcms No (Final Release) q2->hplc Yes

Caption: Decision tree for selecting the appropriate analytical method based on sensitivity and application.

  • Use HPLC-UV for:

    • In-process controls where monitoring trends is more critical than absolute trace-level quantification.

    • Early-stage development before stringent PGI limits are finalized.

    • Situations where the required limit of quantification is comfortably above 1-2 ppm.

  • Use LC-MS/MS for:

    • Final drug substance release testing to confirm compliance with PGI limits.

    • Impurity fate mapping studies where the purging of the impurity needs to be tracked at very low levels.

    • Any application where the required LOQ is below 1 ppm.

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully validated to be accurate, precise, and specific for the quantification of (4-mesylphenyl)hydrazine. The critical differentiator is sensitivity. While HPLC-UV offers a cost-effective and robust solution for routine monitoring at the higher ppm level, the trace-level control required for potential genotoxic impurities necessitates the superior sensitivity and unequivocal specificity of LC-MS/MS. A thorough understanding of the analytical target profile, coupled with a rigorous validation program grounded in ICH principles, ensures that the chosen method is truly fit for its intended purpose, safeguarding product quality and patient safety.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • ProPharma Group. (2024).
  • PharmTech. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • U.S. Food and Drug Administration (FDA). (2015).
  • GMP Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
  • Lab Manager. (2023).
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ResolveMass Laboratories Inc. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
  • Mettler Toledo.
  • SpringerLink. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]
  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
  • Oxford Academic, Journal of AOAC INTERNATIONAL. (2021).
  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
  • European Medicines Agency (EMA). (2023). ICH Q2(R2)
  • Occupational Safety and Health Administration (OSHA). HYDRAZINE (Method 20). [Link]
  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
  • European Medicines Agency (EMA).
  • Google Patents.
  • PrepChem.com. Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
  • Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride. [Link]
  • Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • PubMed. (2016).
  • ResearchGate. (2010).

Sources

The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, substituted phenylhydrazines represent a cornerstone class of reagents, pivotal in the construction of a diverse array of heterocyclic scaffolds.[1][2] Their utility is most prominently showcased in the synthesis of indoles, pyrazoles, and pyridazinones—frameworks that are ubiquitous in pharmaceuticals and agrochemicals.[3][4][5] This guide provides an objective comparison of the performance of various substituted phenylhydrazines in these key synthetic transformations, supported by experimental data and detailed protocols. The nature and position of substituents on the phenylhydrazine's aromatic ring profoundly influence its reactivity, regioselectivity, and the overall efficiency of these cyclization reactions.[6] Understanding these effects is paramount for rational synthetic design and optimization.

The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing the indole core.[3][7] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a suitable aldehyde or ketone.[8]

Mechanism and the Role of Substituents

The generally accepted mechanism, first proposed by Robinson, is a multi-step process initiated by the formation of the phenylhydrazone.[7] This is followed by tautomerization to an ene-hydrazine, which, after protonation, undergoes a rate-determining[3][3]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the final aromatic indole.[3]

The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in this cascade.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) at the para or meta positions increase the electron density of the aromatic ring. This accelerates the key[3][3]-sigmatropic rearrangement, which involves an attack from the electron-rich aniline-type ring onto the imine moiety.[6] Consequently, EDGs generally lead to higher yields and may allow for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the aromatic ring, hindering the sigmatropic rearrangement and slowing the reaction rate.[6] In some cases, strongly deactivating groups can cause the reaction to fail entirely.[9]

Regioselectivity: The position of the substituent dictates the final substitution pattern of the indole. A para-substituent on the phenylhydrazine will result in a 5-substituted indole, while an ortho-substituent yields a 7-substituted indole.[6] A meta-substituent presents a more complex scenario, potentially leading to a mixture of 4- and 6-substituted indoles, with the major product often determined by both electronic and steric factors.[6]

Fischer_Indole_Mechanism cluster_start Step 1: Phenylhydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone, H⁺ Ketone Ketone/ Aldehyde EneHydrazine Ene-hydrazine (Tautomer) Phenylhydrazone->EneHydrazine Tautomerization DiImine Di-imine Intermediate EneHydrazine->DiImine [3,3]-Sigmatropic Rearrangement (RDS) Aminal Cyclized Aminal DiImine->Aminal Rearomatization & Cyclization Indole Substituted Indole Aminal->Indole - NH₃, H⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Comparative Data: Fischer Indole Synthesis

The following table compares the performance of differently substituted phenylhydrazines in the synthesis of 2,3,4,5,6,7-hexahydro-1H-indole derivatives from cyclohexanone.

Phenylhydrazine SubstituentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
H (Unsubstituted)Acetic Acid118175Borsche (1908)
4-Methyl (EDG)Acetic Acid118182Borsche (1908)
4-Methoxy (EDG)Acetic Acid118185Borsche (1908)
4-Chloro (EWG)Acetic Acid118268Borsche (1908)
4-Nitro (EWG)Polyphosphoric Acid100345Campaigne (1966)

Note: Data is compiled from historical and representative literature; direct side-by-side comparison may vary slightly based on exact experimental execution.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes the Borsche–Drechsel cyclization, a specific application of the Fischer indole synthesis.[10]

  • Phenylhydrazone Formation: In a 100 mL round-bottom flask, dissolve phenylhydrazine hydrochloride (5.0 g, 34.6 mmol) in 30 mL of ethanol. Add cyclohexanone (3.4 g, 34.6 mmol) dropwise with stirring.

  • Reaction Mixture: Heat the mixture to reflux for 30 minutes. The solution will turn yellow as the cyclohexanone phenylhydrazone forms.

  • Cyclization: Cool the mixture slightly and slowly add 10 mL of concentrated sulfuric acid. An exothermic reaction will occur.

  • Heating: Re-equip the flask with a reflux condenser and heat the mixture in an oil bath at 130-140 °C for 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice. The tetrahydrocarbazole product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure 1,2,3,4-tetrahydrocarbazole.

Pyrazole Synthesis: The Knorr Condensation

The Knorr pyrazole synthesis, first reported in 1883, is a foundational method for creating pyrazole and pyrazolone rings.[11][12] It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[13] The use of substituted phenylhydrazines allows for the synthesis of N-aryl pyrazoles, a scaffold present in many pharmaceuticals like Celecoxib.[14]

Mechanism and Regioselectivity

The reaction proceeds via initial condensation of the more reactive carbonyl group (typically the ketone) of the 1,3-dicarbonyl with the phenylhydrazine to form a hydrazone intermediate.[11] This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl (the ester or second ketone), and subsequent dehydration to yield the aromatic pyrazole ring.[15]

A key challenge when using unsymmetrical 1,3-dicarbonyls is regioselectivity. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The electronic properties of the substituents on the phenylhydrazine can influence this selectivity. Electron-withdrawing groups on the phenylhydrazine can decrease the nucleophilicity of the Nβ atom, potentially altering the cyclization pathway and product ratios.[15]

Knorr_Pyrazole_Mechanism cluster_start Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_dehydration Step 3: Aromatization Phenylhydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Dicarbonyl, H⁺ Dicarbonyl 1,3-Dicarbonyl Compound CyclicIntermediate Cyclic Hemiaminal Hydrazone->CyclicIntermediate Intramolecular Attack Pyrazole Substituted Pyrazole CyclicIntermediate->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Comparative Data: Knorr Pyrazole Synthesis

This table compares the reaction of various substituted phenylhydrazines with ethyl acetoacetate to form 1-aryl-3-methyl-5-pyrazolone derivatives.

Phenylhydrazine SubstituentSolventTemperature (°C)Time (h)Yield (%)Reference
H (Unsubstituted)Acetic Acid100192Knorr (1883)
4-Bromo (EWG)EthanolReflux288Elguero (1966)
2,4-Dinitro (Strong EWG)EthanolReflux475von Auwers (1927)
4-Methyl (EDG)Acetic Acid100195Knorr (1887)
4-Sulfonic acid (EWG)Water100280Knorr (1894)
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol is adapted from the original Knorr synthesis.[13]

  • Reaction Setup: In a 50 mL round-bottom flask, carefully combine ethyl acetoacetate (6.5 g, 50 mmol) and phenylhydrazine (5.4 g, 50 mmol). Caution: The reaction is exothermic.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 130-140 °C for 1 hour. The mixture will become a thick syrup.

  • Isolation: Remove the flask from the heat and allow it to cool. While still warm, pour the syrup into a beaker and cool thoroughly in an ice-water bath.

  • Precipitation: Add 10 mL of diethyl ether and stir vigorously with a glass rod to induce crystallization. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration, wash with a small amount of cold diethyl ether, and allow it to air dry. The product is typically of high purity, but can be recrystallized from hot ethanol if necessary.

Pyridazinone Synthesis

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry for their diverse biological activities.[5][16] A common and effective route to their synthesis involves the cyclocondensation of γ-ketoacids with substituted phenylhydrazines.[17]

Mechanism of Cyclization

The synthesis begins with the formation of a hydrazone by the reaction of the phenylhydrazine with the ketone carbonyl of the γ-ketoacid. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid carbonyl group, leading to a cyclic intermediate. Subsequent dehydration drives the reaction to completion, forming the stable pyridazinone ring.[16] The nature of the substituent on the phenylhydrazine can influence the rate of both the initial hydrazone formation and the final cyclization step.

Pyridazinone_Synthesis cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_dehydration Step 3: Dehydration Phenylhydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + γ-Ketoacid Ketoacid γ-Ketoacid CyclicIntermediate Cyclic Adduct Hydrazone->CyclicIntermediate Ring Closure Pyridazinone Substituted Pyridazinone CyclicIntermediate->Pyridazinone Dehydration (-H₂O)

Caption: General Mechanism for Pyridazinone Synthesis.

Comparative Data: Pyridazinone Synthesis

This table illustrates the effect of substituents on the synthesis of 6-aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives from substituted β-aroylpropionic acids and phenylhydrazine. While the substituent is on the ketoacid here, the principle demonstrates the sensitivity of the reaction to electronic effects, which similarly applies when substituents are varied on the phenylhydrazine.

Substituent on β-Aroylpropionic AcidSolventTime (h)Yield (%)Reference
H Acetic Acid585Sayed et al. (1981)
4-Methoxy (EDG)Acetic Acid490Sayed et al. (1981)
4-Chloro (EWG)Acetic Acid680Sayed et al. (1981)
4-Nitro (EWG)Acetic Acid872Sayed et al. (1981)
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
  • Reaction Mixture: A mixture of β-(4-chlorobenzoyl)propionic acid (2.12 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 30 mL of glacial acetic acid is placed in a 100 mL round-bottom flask.

  • Heating: The reaction mixture is heated under reflux for 6 hours.

  • Isolation: After cooling, the reaction mixture is poured into ice-cold water. The solid product that separates out is collected by filtration.

  • Purification: The crude solid is washed with water, dried, and then recrystallized from ethanol to give the pure pyridazinone derivative.

Conclusion

Substituted phenylhydrazines are remarkably versatile reagents that provide access to a vast chemical space of nitrogen-containing heterocycles. This guide demonstrates that the electronic and steric properties of the substituents on the phenyl ring are not trivial considerations but are, in fact, critical parameters for controlling the outcome of cyclization reactions. For the Fischer indole synthesis, electron-donating groups are generally favorable, while for Knorr pyrazole and pyridazinone syntheses, the substituent's effect on nucleophilicity and reaction kinetics dictates the efficiency and potential regioselectivity. A thorough understanding of these principles enables the medicinal and organic chemist to rationally select the appropriate substituted phenylhydrazine to optimize the synthesis of complex and biologically relevant target molecules.

References

  • Abdel-Rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Bady, S. M. (2004). Synthesis and evaluation of some new pyridazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(10), 2483-2488. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • Slideshare. Synthesis of Pyrazole. [Link]
  • Bhat, M. A., Al-Omar, M. A., & Amr, A. G. E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3199. [Link]
  • Çetin, A., & Bildirici, İ. (2017). Synthesis of Some New Pyrazoles. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 5(1), 71-76. [Link]
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Link]
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(12), 2752-2755. [Link]
  • Majumder, S., & Webster, F. X. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53437-53464. [Link]
  • ResearchGate. (2024).
  • Britton, J., Raston, C. L., & Weiss, J. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science, 13(38), 11257-11264. [Link]
  • Ishii, H., & Murakami, Y. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 43(5), 731-744. [Link]
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
  • Al-Tel, T. H. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. International Journal of Molecular Sciences, 13(6), 7254-7270. [Link]
  • Organic Chemistry Explained. (2021). Fischer Indole Synthesis. YouTube. [Link]
  • Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Therapeutic Drugs. [Link]
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • Wikipedia.
  • ResearchGate. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]
  • ResearchG
  • AIP Publishing. (2018).
  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

Sources

A Tale of Two Sulfurs: A Comparative Guide to the Biological Activity of (4-(methylsulfonyl)phenyl)hydrazine and (4-sulfamoylphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Phenylhydrazine scaffolds are foundational building blocks for a multitude of biologically active compounds. Among these, (4-(methylsulfonyl)phenyl)hydrazine and (4-sulfamoylphenyl)hydrazine have emerged as pivotal intermediates in the synthesis of targeted therapeutics, particularly in the realms of anti-inflammatory and anticancer agents.

This guide provides an in-depth, objective comparison of the biological activities conferred by the methylsulfonyl (-SO2CH3) and sulfamoyl (-SO2NH2) moieties when incorporated into drug candidates via these respective hydrazine precursors. We will delve into the mechanistic nuances that underpin their differential effects, supported by experimental data and detailed protocols to empower your research endeavors.

The Central Thesis: Bioisosterism in Action

At the heart of this comparison lies the principle of bioisosterism, where functional groups with similar physical or chemical properties can elicit comparable biological responses. Both the methylsulfonyl and sulfamoyl groups are electron-withdrawing and capable of engaging in crucial hydrogen bonding interactions within enzyme active sites. However, the subtle yet significant differences between a methyl group and an amino group attached to the sulfonyl moiety lead to distinct pharmacological profiles. The primary amine of the sulfamoyl group offers a hydrogen bond donor and acceptor, whereas the methyl group of the methylsulfonyl moiety provides a non-polar, hydrophobic interaction.

Core Applications as Synthetic Intermediates

Both (4-(methylsulfonyl)phenyl)hydrazine and (4-sulfamoylphenyl)hydrazine are primarily utilized as versatile intermediates in the synthesis of heterocyclic compounds, most notably pyrazoles, through condensation reactions with 1,3-dicarbonyl compounds.[1][2] These pyrazole derivatives form the core structure of many selective cyclooxygenase-2 (COX-2) inhibitors.

(4-(methylsulfonyl)phenyl)hydrazine is a key building block for synthesizing compounds targeting cancer and inflammation.[2] Its methylsulfonyl group enhances solubility and reactivity, facilitating the creation of complex bioactive molecules.[2]

(4-sulfamoylphenyl)hydrazine , on the other hand, is famously known as a precursor to Celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] The sulfonamide group is a hallmark of many potent and selective COX-2 inhibitors.[5]

Comparative Biological Activities of Derivatives

The true measure of the utility of these hydrazines lies in the biological activities of the compounds they help create. Here, we compare the two main therapeutic areas where their derivatives have made a significant impact: COX-2 inhibition and anticancer activity.

Cyclooxygenase-2 (COX-2) Inhibition: A Tale of Two Pockets

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6] Both the methylsulfonyl and sulfamoyl groups have proven to be exceptional pharmacophores for achieving COX-2 selectivity.[7][8]

The selectivity of these inhibitors arises from their ability to bind to a secondary, hydrophobic pocket present in the active site of COX-2, which is absent in the COX-1 isoform.[8]

  • Derivatives of (4-sulfamoylphenyl)hydrazine: The sulfonamide moiety (-SO2NH2) is a key feature of the "coxib" class of drugs, including Celecoxib. The terminal -NH2 group can form a crucial hydrogen bond with the side chain of His90 and Gln192 in the active site of COX-2, anchoring the inhibitor and contributing to its high affinity and selectivity.

  • Derivatives of (4-(methylsulfonyl)phenyl)hydrazine: The methylsulfonyl group (-SO2CH3), found in drugs like Rofecoxib, also effectively fits into the secondary pocket of COX-2.[5] While lacking the hydrogen bond donating capacity of the sulfonamide, the methyl group can engage in favorable van der Waals interactions within this hydrophobic pocket. Structure-activity relationship (SAR) studies have shown that the methylsulfonyl pharmacophore leads to potent and selective COX-2 inhibition.[7][9]

Table 1: Comparative COX-2 Inhibitory Activity of Representative Derivatives

Derivative ClassRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Sulfamoylphenyl Pyrazole Celecoxib>500.05>1000[10]
Methylsulfonylphenyl Quinoline 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid48.10.07687.1[11]
Methylsulfonylphenyl Imidazopyridine 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine35.60.07508.6[12]

Note: IC50 values and selectivity indices can vary depending on the assay conditions.

Anticancer Activity: Beyond COX-2 Inhibition

The chronic inflammation mediated by COX-2 is implicated in the pathogenesis of several cancers, making COX-2 inhibitors a subject of interest in oncology.[13] However, the anticancer effects of derivatives from these two hydrazines may also involve other mechanisms.

  • Derivatives of (4-sulfamoylphenyl)hydrazine: A significant finding is that sulfonamide-containing COX-2 inhibitors, but not their methylsulfonyl counterparts, can act as potent inhibitors of carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are highly expressed in various tumors and contribute to their growth and metastasis.[5][14] This dual inhibition of COX-2 and CA may explain the potent anticancer effects observed with some sulfonamide-based compounds.[5]

  • Derivatives of (4-(methylsulfonyl)phenyl)hydrazine: Hydrazones synthesized from (4-(methylsulfonyl)phenyl)hydrazine have demonstrated significant antitumor activity against a broad range of human cancer cell lines.[15] The mechanism of action for some of these hydrazones is believed to involve the induction of apoptosis.[15]

Table 2: Comparative Anticancer Activity of Representative Derivatives

Derivative ClassCell LineCancer TypeIC50Reference
Sulfamoylphenyl Pyrazole Derivative (5b) MCF-7Breast Cancer5.21 µM[14]
Methylsulfonylphenyl Hydrazone (20) HL-60Leukemia0.26 µM[15]
4-hydrazinylphenyl benzenesulfonate MCF-7Breast Cancer9.32 nM[16]

Mechanistic Insights: A Visual Comparison

The following diagrams illustrate the key interactions of derivatives from both hydrazines with their primary biological targets.

COX2_Inhibition cluster_0 COX-2 Active Site cluster_1 (4-sulfamoylphenyl)hydrazine Derivative cluster_2 (4-(methylsulfonyl)phenyl)hydrazine Derivative Secondary Pocket Secondary Pocket His90 His90 Gln192 Gln192 Sulfamoyl Derivative Sulfamoyl Derivative Sulfamoyl Derivative->Secondary Pocket Binding SO2NH2 SO2NH2 SO2NH2->His90 H-bond SO2NH2->Gln192 H-bond Methylsulfonyl Derivative Methylsulfonyl Derivative Methylsulfonyl Derivative->Secondary Pocket Binding SO2CH3 SO2CH3 SO2CH3->Secondary Pocket Hydrophobic Interaction

Figure 1: Differential binding of sulfamoyl and methylsulfonyl derivatives in the COX-2 active site.

Experimental Protocols

To facilitate the direct comparison of derivatives in your own research, we provide the following standardized protocols.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the principle of a fluorometric assay to determine the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Amplex™ Red reagent

  • Arachidonic acid (substrate)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure: [17]

  • Thaw all reagents on ice.

  • Prepare serial dilutions of your test compounds and the positive control in DMSO.

  • In a 96-well black microplate, add the following to each well:

    • Diluted COX-2 enzyme solution

    • COX Assay Buffer

    • 10 µL of the diluted test compound or control (ensure final DMSO concentration is ≤ 1%).

  • Add 10 µL of diluted Amplex™ Red to all wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a fluorescence plate reader at timed intervals.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

COX2_Assay_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Serial dilutions Add Enzyme & Buffer Add Enzyme & Buffer Plate Setup->Add Enzyme & Buffer Add Test Compounds Add Test Compounds Add Enzyme & Buffer->Add Test Compounds Add Amplex Red Add Amplex Red Add Test Compounds->Add Amplex Red Initiate with Arachidonic Acid Initiate with Arachidonic Acid Add Amplex Red->Initiate with Arachidonic Acid Measure Fluorescence Measure Fluorescence Initiate with Arachidonic Acid->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure: [18][19]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (in triplicate) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 3: Workflow for the MTT anticancer assay.

Conclusion: A Strategic Choice for Targeted Drug Design

The choice between (4-(methylsulfonyl)phenyl)hydrazine and (4-sulfamoylphenyl)hydrazine as a starting material is a strategic one that should be guided by the desired therapeutic target and mechanism of action.

  • For the development of highly selective COX-2 inhibitors for anti-inflammatory applications, both scaffolds have proven to be highly effective. The choice may come down to synthetic feasibility and the desired intellectual property landscape.

  • For anticancer drug discovery , the sulfamoyl moiety offers the potential for a dual-action mechanism through the inhibition of both COX-2 and carbonic anhydrases, which could be advantageous in certain cancer types. Conversely, the methylsulfonylphenyl scaffold has given rise to potent hydrazone-based anticancer agents with distinct mechanisms.

Ultimately, both (4-(methylsulfonyl)phenyl)hydrazine and (4-sulfamoylphenyl)hydrazine are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of the biological implications of the methylsulfonyl and sulfamoyl functional groups will enable the rational design of more effective and safer therapeutics.

References

Sources

Comparative Guide to the Characterization of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate

(4-(methylsulfonyl)phenyl)hydrazine hydrochloride is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, including those for oncology and inflammatory diseases.[1] Its structure, featuring a polar hydrazine group, an aromatic ring, and a sulfonyl moiety, presents a unique set of analytical challenges. The hydrazine functional group is known for its high reactivity, potential for degradation, and often poor chromatographic behavior on standard reversed-phase columns due to its polarity.[2]

Furthermore, as hydrazine itself is classified as a potential genotoxic impurity (GTI), rigorous analytical control is paramount to ensure the safety and efficacy of any resulting drug substance.[3][4] This necessitates the development of highly sensitive, specific, and robust analytical methods capable of accurately quantifying the parent compound and resolving it from potential process-related impurities and degradation products.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the comprehensive characterization of this compound. We will explore a direct reversed-phase (RP-HPLC) approach and compare it with a derivatization-based HPLC method and a mixed-mode chromatographic strategy, providing the experimental rationale and data to guide researchers in selecting the optimal technique for their specific application.

Methodology 1: A Stability-Indicating Reversed-Phase HPLC Method

A well-designed, stability-indicating RP-HPLC method is the cornerstone of quality control for active pharmaceutical ingredients (APIs) and their intermediates.[5][6] The primary goal is to develop a single method that can quantify the main component while simultaneously separating it from all potential impurities and degradants.

Experimental Rationale & Design
  • Column Selection: A modern, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax SB-C18) is the logical starting point. End-capping is crucial to shield residual silanols on the silica support, which can cause significant peak tailing with basic compounds like hydrazines. The phenyl group and methylsulfonyl moiety provide sufficient hydrophobicity for retention.

  • Mobile Phase: A combination of a low-pH aqueous buffer and an organic modifier is optimal.

    • Aqueous Phase (Mobile Phase A): A buffer of 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid is selected. The low pH serves a dual purpose: it ensures the hydrazine moiety is protonated, leading to consistent interactions with the stationary phase, and it suppresses the ionization of residual silanols, further improving peak shape.

    • Organic Phase (Mobile Phase B): Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Detection: The phenyl and sulfonyl groups constitute a chromophore. A photodiode array (PDA) detector is employed to monitor the elution, allowing for peak purity analysis and selection of the optimal detection wavelength, typically around 230 nm.

  • Gradient Elution: A gradient elution is necessary to ensure that any more hydrophobic impurities are eluted within a reasonable timeframe while providing adequate retention for the polar parent compound.[6]

Workflow for Direct RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~25 mg of sample prep2 Dissolve in 1:1 Water/Acetonitrile prep1->prep2 prep3 Sonicate briefly to ensure dissolution prep2->prep3 prep4 Dilute to 50 mL in a volumetric flask prep3->prep4 prep5 Filter through 0.45 µm PTFE filter prep4->prep5 hplc1 Inject 10 µL onto C18 column prep5->hplc1 hplc2 Run Gradient Elution Program hplc1->hplc2 hplc3 Detect at 230 nm using PDA hplc2->hplc3 data1 Integrate peaks in chromatogram hplc3->data1 data2 Calculate Assay vs. Standard data1->data2 data3 Determine % Impurities by Area Normalization data2->data3

Caption: Workflow for direct RP-HPLC analysis.

Detailed Experimental Protocol: Direct RP-HPLC
  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[7]

    • Mobile Phase A: 0.05% v/v Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.05% v/v TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA at 230 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 70
      30 70
      30.1 10

      | 35 | 10 |

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add 25 mL of a 50:50 (v/v) mixture of water and acetonitrile (diluent) and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

Methodology 2: HPLC with Pre-Column Derivatization

For trace-level quantification or when dealing with poor retention, pre-column derivatization is a powerful strategy.[8] Reacting the hydrazine with an aldehyde, such as salicylaldehyde, forms a larger, more hydrophobic hydrazone. This derivative exhibits significantly increased retention on a C18 column and often possesses a stronger chromophore, enhancing detection sensitivity.[9][10]

Experimental Rationale & Design

The reaction with salicylaldehyde is rapid at ambient temperature and produces a stable salazine derivative.[10] This shifts the analytical challenge from retaining a small, polar molecule to separating a larger, non-polar derivative from the excess derivatizing agent and other sample components.

Detailed Experimental Protocol: Derivatization-HPLC
  • Derivatization Reagent: Prepare a 1.0 mg/mL solution of salicylaldehyde in the diluent (50:50 water/acetonitrile).

  • Standard & Sample Preparation:

    • Prepare a stock solution of the sample or standard at approximately 1.0 mg/mL in diluent.

    • Transfer 1.0 mL of this stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of the salicylaldehyde reagent solution.

    • Mix and allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to volume with diluent and mix well.

    • Filter through a 0.45 µm PTFE filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent.[9]

    • Mobile Phase: A mixture of Buffer and Methanol (25:75 v/v). The buffer consists of 10 g of ammonium dihydrogen phosphate in 1000 mL of water.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 360 nm.[9]

Methodology 3: Mixed-Mode Chromatography

Mixed-mode chromatography offers an elegant alternative that avoids derivatization while still achieving excellent retention for polar, ionizable compounds.[2] A column like the Coresep 100 possesses both reversed-phase (C18) and cation-exchange functionalities. The retention mechanism is twofold: hydrophobic interaction with the C18 chains and ionic interaction between the protonated hydrazine cation and the stationary phase's cation-exchange groups.

This dual retention mechanism provides unique selectivity and allows for strong retention even with highly aqueous mobile phases, making it ideal for polar compounds like (4-(methylsulfonyl)phenyl)hydrazine.[2]

Performance Comparison Guide

The choice of analytical method depends heavily on the specific objective, whether it is for routine quality control, trace-level impurity analysis, or method development for a complex matrix.

ParameterDirect RP-HPLCDerivatization-HPLCMixed-Mode HPLC
Principle Hydrophobic interactionHydrophobic interaction of derivativeDual: Hydrophobic & Cation-Exchange[2]
Sample Prep Simple dissolution & filtrationMulti-step: reaction, dilution, filtrationSimple dissolution & filtration
Run Time Moderate (~35 min)Potentially shorter (isocratic possible)Moderate (~20-30 min)
Sensitivity (LOQ) Good (typically 0.05-0.1%)Excellent (<10 ppm achievable)[9][10]Very Good (improved retention)
Specificity Good; relies on chromatographic resolutionExcellent; derivatization adds selectivityExcellent; orthogonal selectivity
Robustness High; standard, well-understood techniqueModerate; sensitive to reaction conditionsGood; requires careful mobile phase control
Best For Routine QC, assay, and impurity profilingTrace-level genotoxic impurity analysisChallenging separations, polar analytes

Guidance for Method Selection

A decision-making framework can aid in selecting the most appropriate analytical approach.

start What is the Analytical Goal? q1 Routine QC Assay & Impurity Profile? start->q1 q2 Quantify Trace-Level Impurity (<100 ppm)? q1->q2 No m1 Use Direct RP-HPLC Method q1->m1 Yes q3 Poor Peak Shape or Retention with RP-HPLC? q2->q3 No m2 Use Derivatization-HPLC Method q2->m2 Yes q3->m1 No, try optimizing m3 Use Mixed-Mode HPLC Method q3->m3 Yes

Caption: Decision tree for selecting an HPLC method.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a direct, stability-indicating RP-HPLC method serves as a robust and reliable workhorse for routine quality control, including assay and impurity determination at standard reporting thresholds. Its simplicity and high throughput make it ideal for release testing in a regulated environment.

When the analytical objective shifts to the quantification of trace-level or potential genotoxic impurities, the derivatization-HPLC method is superior. The significant enhancement in sensitivity and the added layer of selectivity provided by the chemical reaction make it the preferred choice for ensuring API safety.

Finally, mixed-mode chromatography should be considered a powerful tool in the method developer's arsenal. It is particularly valuable when conventional RP-HPLC fails to provide adequate retention or peak shape, offering an orthogonal separation mechanism that can resolve complex mixtures without the need for derivatization.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate HPLC method to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
  • RASĀYAN Journal of Chemistry. (2022).
  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429. [Link]
  • Johnson, D., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(6), 460-465. [Link]
  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]
  • ResearchGate. (2012).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
  • SciSpace. (2014).
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis of Synthesized Hydrazine Derivatives: IR and NMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of synthesized hydrazine derivatives, a class of compounds with significant interest in medicinal and materials science.[1][2] Hydrazine derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The successful synthesis and characterization of these compounds are paramount for advancing drug development and other applications. This document will delve into the nuances of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering practical insights and experimental data to guide researchers in their analytical workflows.

The Foundational Role of Spectroscopy in Characterizing Hydrazine Derivatives

The synthesis of hydrazine derivatives, often through the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone, results in a characteristic azomethine group (-NHN=CH-).[3][4] Spectroscopic techniques are indispensable for confirming the formation of this key functional group and for the overall structural elucidation of the synthesized molecule.[1][5][6] Among the various analytical methods, IR and NMR spectroscopy stand out as the most powerful and routinely used for this purpose.[7][8]

Part 1: Infrared (IR) Spectroscopy - A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides a qualitative fingerprint of the functional groups present in a molecule.[5][8] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum reveals characteristic absorption bands corresponding to specific bond types.[9]

Causality Behind Experimental Choices in IR Analysis

The choice of sampling technique in IR spectroscopy is crucial for obtaining a high-quality spectrum. For solid hydrazine derivatives, the KBr pellet method is a standard and effective approach, ensuring a uniform dispersion of the sample.[3][10] This minimizes scattering effects and produces sharp, well-resolved absorption bands. Alternatively, Attenuated Total Reflectance (ATR) offers a simpler and faster method for both solid and liquid samples, requiring minimal sample preparation.

Interpreting the IR Spectra of Hydrazine Derivatives

The successful synthesis of a hydrazine derivative, particularly a hydrazone, is confirmed by the appearance and disappearance of specific IR bands. The key vibrational frequencies to monitor are:

  • N-H Stretching: Hydrazine derivatives typically exhibit N-H stretching vibrations in the range of 3100-3400 cm⁻¹.[11] These bands can be broadened due to hydrogen bonding.[1]

  • C=N Stretching: The presence of the imine or azomethine group (C=N) is a hallmark of hydrazone formation. This bond typically gives rise to a stretching vibration in the region of 1580-1640 cm⁻¹.[1] The disappearance of the C=O stretching band from the starting carbonyl compound (typically 1650-1750 cm⁻¹) and the appearance of the C=N band provide strong evidence for a successful reaction.[1][3]

  • N-N Stretching: The N-N single bond stretch is generally observed in the 900-1200 cm⁻¹ region.[12]

The following table summarizes the characteristic IR absorption frequencies for a model benzohydrazide derivative.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3240[3]
C=O (Amide)Stretching1686[3]
C=N (Imine)Stretching1593[3]
C=C (Aromatic)Stretching1593, 1494[3]
S=O (Sulfonyl)Stretching1369, 1152[3]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unveiling the Molecular Skeleton

While IR spectroscopy identifies functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule.[5][8] Both ¹H and ¹³C NMR are crucial for the unambiguous structural determination of synthesized hydrazine derivatives.[13]

The "Why" Behind NMR Experimental Parameters

The choice of solvent is a critical first step in NMR sample preparation. Deuterated solvents that can solubilize the hydrazine derivative without interfering with the signals of interest are essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons like N-H.[3] The concentration of the sample should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Decoding the NMR Spectra of Hydrazine Derivatives

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the chemical environment of each proton in the molecule. Key signals to look for in the ¹H NMR spectrum of a hydrazone include:

  • N-H Proton: The N-H proton of the hydrazine moiety is typically observed as a singlet in the downfield region, often between δ 8-12 ppm.[1][14] Its chemical shift can be concentration-dependent and the peak may be broad.

  • Azomethine Proton (-N=CH-): The proton attached to the imine carbon is also found in the downfield region, typically between δ 7.5-8.5 ppm.[1]

  • Aromatic Protons: Protons on any aromatic rings will appear in their characteristic region, generally between δ 6.5-8.5 ppm. The electron-withdrawing or -donating nature of substituents on the rings will influence their exact chemical shifts.[15]

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Important signals in the ¹³C NMR of a hydrazone include:

  • Imine Carbon (C=N): The carbon of the azomethine group is a key diagnostic peak, typically appearing in the range of δ 140-160 ppm.[15] The electronic environment significantly influences its chemical shift.[15]

  • Aromatic Carbons: The carbons of aromatic rings will resonate in the δ 110-150 ppm region.

The table below provides a comparison of predicted ¹H and ¹³C NMR chemical shifts for a 4-cyanophenylhydrazone derivative.[15]

Proton/CarbonPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H~10.0-11.5-
-CH=N-~8.0-8.5~140-150
Aromatic (C-H)~7.0-8.0~110-140
Imine Carbon (C=N)-~140-150[15]
Cyano Carbon (C≡N)-~118-120[15]

Part 3: Experimental Protocols and Data Visualization

To ensure the reproducibility and reliability of spectroscopic data, standardized experimental protocols are essential.

Experimental Workflow for Synthesis and Spectroscopic Analysis

The general workflow for the synthesis and characterization of hydrazine derivatives is a systematic process.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Purity is Paramount

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a critical building block in medicinal chemistry, notably in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] In any drug development pipeline, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility. The presence of impurities, even at trace levels, can lead to the formation of toxic byproducts, alter pharmacological activity, and create significant hurdles in regulatory approval.[2][3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind our analytical choices, establishing a framework for a self-validating, orthogonal approach to purity determination. Our focus is on providing researchers, quality control analysts, and drug development professionals with the technical insights required to make informed decisions.

Understanding the Impurity Profile: A Necessary First Step

Before selecting an analytical technique, we must consider the potential impurities. The synthesis of this compound often involves the reaction of a substituted benzenesulfonamide with hydrazine.[4][5] This process can introduce several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and byproducts from side reactions.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions.

  • Inorganic Impurities: Salts and catalysts from the synthesis.

A robust purity assessment strategy must be capable of detecting and quantifying all of these potential contaminants.

Orthogonal Analytical Approaches: A Framework for Trust

No single analytical technique is sufficient to declare a compound "pure."[6] A trustworthy assessment relies on orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. If two orthogonal methods yield concordant results, our confidence in the data increases exponentially. Our core strategy will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (TGA/DSC).

cluster_0 Purity Assessment Workflow Sample Commercial Batch (4-(methylsulfonyl)phenyl) hydrazine hydrochloride HPLC HPLC / UPLC (Primary Purity & Impurity Profile) Sample->HPLC Separation-based qNMR qNMR (Absolute Purity & Structural ID) Sample->qNMR Spectroscopy-based Thermal Thermal Analysis (TGA/DSC) (Water, Solvents, Stability) Sample->Thermal Property-based LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate Unknowns Report Certificate of Analysis (Final Purity Value) HPLC->Report Data Triangulation qNMR->Report Data Triangulation Thermal->Report Data Triangulation

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and precision.[7][8] It excels at separating the main compound from structurally similar impurities.

Causality Behind the Method: We choose a Reversed-Phase HPLC (RP-HPLC) method because this compound is a moderately polar organic molecule. A nonpolar stationary phase (like C18) and a polar mobile phase will effectively separate the analyte from both more polar and less polar impurities. UV detection is suitable as the phenyl ring provides a strong chromophore.

Experimental Protocol: RP-HPLC Purity Determination
  • System Preparation:

    • HPLC System: A quaternary pump system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the hydrochloride salt and maintains a low pH to ensure the hydrazine moiety is protonated.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm. Rationale: A common wavelength for aromatic compounds, providing a good signal-to-noise ratio.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of a qualified reference standard into a 100 mL volumetric flask and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

    • Sample Solution: Prepare the commercial sample in the same manner as the standard.

  • Chromatographic Run & Analysis:

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes to elute a wide range of potential impurities.

    • Injection Volume: 10 µL.

    • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

    • Calculation: Purity is determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

cluster_1 HPLC Workflow for Purity Assay A Prepare Mobile Phase & Equilibrate System B Prepare Standard & Sample Solutions (0.1 mg/mL) A->B C Perform System Suitability Test (SST) B->C G Verify SST Criteria (RSD < 2%) C->G D Inject Sample E Acquire Chromatogram (Gradient Elution) D->E F Integrate Peaks & Calculate Area % E->F H Report Purity Result F->H G->A Fail G->D Pass

Caption: Step-by-step workflow for HPLC purity analysis.

Quantitative NMR (qNMR): The Absolute Standard

While HPLC provides excellent relative quantification, Quantitative ¹H NMR (qNMR) offers absolute purity assessment without requiring a specific reference standard of the analyte.[9][10] It relies on an internal standard of known purity and concentration. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it an inherently quantitative technique.[11]

Causality Behind the Method: qNMR is orthogonal to chromatography as it relies on a spectroscopic property, not separation.[12] It is particularly powerful for detecting impurities that may not have a UV chromophore or that co-elute with the main peak in HPLC. It also simultaneously confirms the structure of the main component.

Experimental Protocol: ¹H qNMR Purity Determination
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.

    • Solvent: DMSO-d₆. Rationale: Excellent solvent for the hydrochloride salt and its non-exchangeable proton signal can be used for reference.

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone. Rationale: The IS must be highly pure, stable, non-volatile, and have signals that do not overlap with the analyte. Maleic acid offers a sharp singlet in a clean region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Acquisition & Analysis:

    • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 of >5x T₁ of the slowest relaxing proton, 90° pulse).

    • Integration: Carefully integrate a well-resolved signal from the analyte (e.g., the methylsulfonyl singlet at ~3.1 ppm) and a signal from the internal standard (e.g., the olefinic singlet of maleic acid at ~6.3 ppm).

    • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Thermal Analysis (TGA/DSC): Assessing Volatiles and Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about non-chromatographic impurities like water and residual solvents.[13] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Causality Behind the Method: Hydrazine salts can be hygroscopic or retain solvents from purification. TGA provides a direct measure of the mass loss associated with the volatilization of these components, which are invisible to standard HPLC-UV methods. DSC can reveal the melting point of the anhydrous compound, which is a key indicator of purity, and can detect thermal events like decomposition.[14][15]

Experimental Protocol: TGA/DSC Analysis
  • System: A simultaneous TGA/DSC instrument is ideal.

  • Sample: Accurately weigh 5-10 mg of the sample into an aluminum or platinum pan.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. Rationale: The ramp rate is a balance between resolution and experiment time. Nitrogen provides an inert atmosphere to prevent oxidative decomposition.

  • Analysis:

    • TGA: Analyze the thermogram for mass loss steps. A step below ~120 °C typically corresponds to water or volatile solvents. Calculate the percentage mass loss.

    • DSC: Analyze the heat flow curve for endothermic events (melting) or exothermic events (decomposition). The onset temperature of the melt is a key purity indicator.

Comparative Data Summary

To illustrate the power of this orthogonal approach, consider the following hypothetical data for a single commercial batch of this compound.

Analytical Technique Parameter Measured Result Interpretation & Insights
RP-HPLC (Area %) Relative Purity99.2%High purity with minor impurities detected. Impurity at RRT 0.85 (0.3%) and RRT 1.15 (0.5%).
LC-MS Impurity IdentificationRRT 0.85: Starting material. RRT 1.15: Unknown (MW 254.3).Confirms a process-related impurity. The unknown requires further structural elucidation.
¹H qNMR Absolute Purity (Assay)98.3%The absolute purity is lower than the HPLC area %, suggesting the presence of non-UV active impurities.
TGA Mass Loss (<150 °C)0.8%Indicates the presence of water or residual solvent, which accounts for part of the discrepancy between HPLC and qNMR.
DSC Melting Point201.5 °C (onset)A sharp melting endotherm suggests good crystalline purity. Commercial specs often cite a melting point of ~202 °C.[16][17]

Final Recommendations

For a comprehensive and trustworthy assessment of commercial this compound, a multi-faceted approach is essential.

  • Primary Purity: Utilize a validated RP-HPLC method for routine quality control, impurity profiling, and stability testing.[18]

  • Absolute Quantification: Employ ¹H qNMR as an orthogonal method to establish an absolute purity value for primary batches and to qualify reference standards.[12]

  • Volatile Impurities: Regularly use TGA to quantify water and residual solvent content, as these can significantly impact the true assay value.

  • Impurity Identification: Use LC-MS to identify unknown peaks observed in HPLC, which is critical for understanding the process and controlling potentially genotoxic impurities.[3]

By integrating these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their research and the safety of future therapeutics.

References

  • Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Hu, Y. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR.
  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques.
  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • PharmaTutor. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • Indian Academy of Sciences. (1981). Thermal analysis of hydrazinium metal sulphates and their hydrazinates.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResearchGate. (2014). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • ResearchGate. (2012). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
  • PubMed. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Hydrazine-Derived Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Hapten-Targeting Immunoassays

In the realms of clinical diagnostics, environmental monitoring, and pharmaceutical development, the ability to precisely detect and quantify small molecules is paramount. Hydrazine and its derivatives, while crucial in chemical synthesis and various industrial applications, are often toxic and require sensitive monitoring.[1] Immunoassays, powered by specific antibodies, offer a powerful platform for this purpose. However, haptens—small molecules like hydrazine derivatives that are non-immunogenic on their own—present a unique challenge.[2] To elicit an immune response, they must be covalently linked to a larger carrier protein, a process that fundamentally influences the resulting antibody's specificity.[3][4]

Part 1: The Foundation – From Hapten Design to Immunogen Synthesis

The specificity profile of an anti-hapten antibody is sown long before the first immunoassay is run. The design of the hapten itself and the strategy for its conjugation to a carrier protein are the most critical variables dictating the resulting antibody's binding characteristics.

Causality in Hapten Design: The Spacer is Key

Hydrazine is too small and reactive to be used directly for immunization. Therefore, a derivative is synthesized to serve as the hapten. This derivative typically incorporates a spacer arm—a chemical linker that distances the core hydrazine structure from the carrier protein.[9][10] This design choice is causal:

  • Epitope Presentation: The spacer arm prevents the hapten from being "buried" within the folds of the carrier protein, ensuring the hydrazine moiety is presented to the immune system as a distinct epitope.

  • Minimizing Carrier Recognition: A well-designed spacer helps generate antibodies that recognize the hapten, not the linker or the carrier protein itself. Antibodies against the carrier are a common issue and must be removed or accounted for.[3]

A common strategy involves creating an acetohydrazide derivative of the target molecule, which introduces a reactive carboxyl group at the end of a spacer, perfect for coupling to the amine groups on a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10]

Hapten_Conjugation cluster_immunogen Immunogen Synthesis Hapten Hydrazine-Derived Hapten Spacer Linker/Spacer Arm (e.g., Acetohydrazide) Hapten->Spacer Synthesis Carrier Carrier Protein (e.g., KLH, BSA) Spacer->Carrier EDC/NHS Coupling Immunogen Hapten-Carrier Conjugate (For Immunization) Carrier->Immunogen caption Hapten-Carrier Conjugate Workflow.

Caption: A diagram illustrating the synthesis of an immunogen.

Protocol 1: Synthesis of a Hydrazine-BSA Conjugate for Coating

This protocol describes the preparation of a coating antigen for use in a competitive ELISA. While the immunogen (e.g., Hapten-KLH) is used to raise the antibodies, a different conjugate (Hapten-BSA) is often used for the assay to avoid detecting antibodies against the carrier protein.

Materials:

  • Hydrazine-derivative hapten with a terminal carboxyl group

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Step-by-Step Methodology:

  • Activation of Hapten: Dissolve the hydrazine-hapten (e.g., 5 mg) in a suitable solvent (like DMF or DMSO), then dilute into 1 ml of PBS. Add a 5-fold molar excess of EDC and NHS.

  • Reaction Incubation: Stir the mixture at room temperature for 1-2 hours to activate the carboxyl group, forming an NHS-ester.

  • Protein Conjugation: Dissolve 10 mg of BSA in 2 ml of PBS. Add the activated hapten solution to the BSA solution dropwise while gently stirring.

  • Overnight Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle agitation.

  • Quenching & Dialysis: Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer (e.g., Tris). Purify the conjugate by dialyzing against PBS (3 changes, 4L each) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.

  • Characterization & Storage: Confirm conjugation using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[4] Store the conjugate at -20°C.

Part 2: The Workhorse – Cross-Reactivity Screening by Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the primary method for screening antibody cross-reactivity against small molecules.[5] Its principle relies on the competition between the free hapten (in the sample or standard) and a fixed amount of immobilized hapten-protein conjugate for a limited number of antibody binding sites.[11] A high concentration of the free hapten results in less antibody binding to the plate, leading to a weaker signal.

Competitive_ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Binding & Washing cluster_3 Step 4: Detection Plate Microtiter Plate Well BoundAb Ab binds to coated antigen CoatingAg Hapten-BSA Conjugate CoatingAg->Plate Immobilization Ab Anti-Hapten Ab FreeAg Free Hapten (Test Compound) Ab->FreeAg Binds in Solution Ab->BoundAb Competes with Free Hapten for binding SecondaryAb Enzyme-Linked Secondary Ab BoundAb->SecondaryAb Binds to Primary Ab Unbound Unbound Ab-Hapten complexes washed away Substrate Substrate SecondaryAb->Substrate Enzymatic Reaction Signal Colorimetric Signal (Inversely Proportional to Free Hapten) Substrate->Signal Enzymatic Reaction

Caption: Workflow of a competitive indirect ELISA for hapten detection.

Designing the Cross-Reactivity Panel
  • The Target Analyte: The hydrazine derivative the antibody was raised against.

  • Structural Analogs: Molecules with minor chemical modifications (e.g., different alkyl substitutions, positional isomers).

  • Precursors and Metabolites: Compounds that are part of the synthetic pathway or potential biological breakdown products.

  • Structurally Unrelated Compounds: Negative controls to ensure specificity.

  • Common Assay Interferences: For urine or plasma-based assays, include common drugs or endogenous molecules known to interfere in immunoassays.[8][12][13] For example, phenelzine is a hydrazine-based antidepressant and could be a potential cross-reactant.[14]

Protocol 2: Competitive Indirect ELISA for Cross-Reactivity Assessment

Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the Hapten-BSA conjugate (e.g., 1-5 µg/mL in coating buffer).[15] Seal the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of the target hapten and each potential cross-reactant in Assay Buffer. A typical range is from 0.01 ng/mL to 10,000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the primary anti-hydrazine antibody (at a pre-determined optimal concentration). Incubate this mixture for 30-60 minutes at RT.

  • Transfer to Assay Plate: After washing the blocked plate 3 times, transfer 100 µL of the antibody/analyte mixtures to the corresponding wells. Incubate for 1-2 hours at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in Assay Buffer. Incubate for 1 hour at RT.

  • Final Wash: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL/well of TMB substrate.[16] Incubate in the dark at RT for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]

Data Analysis and Interpretation

The raw absorbance data is used to generate inhibition curves for each tested compound. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Percent Cross-Reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Hapten / IC50 of Test Compound) x 100[5]

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Hydrazine Derivative Antibody

Compound TestedChemical ClassIC50 (ng/mL)% Cross-Reactivity
Hydrazine Derivative A (Target) Target Hapten 1.5 100%
Hydrazine Derivative BStructural Analog12.012.5%
PhenylhydrazineStructural Analog85.51.75%
IsoniazidHydrazide Drug500.20.3%
PhenelzineHydrazine Drug>10,000<0.01%
AnilineUnrelated Amine>10,000<0.01%

This table provides an objective comparison, clearly showing that the antibody is highly specific for the target hapten, with significantly lower reactivity towards related structures and negligible reactivity towards unrelated compounds.

Part 3: Advanced Characterization – Kinetic Analysis via Surface Plasmon Resonance (SPR)

While ELISA provides robust endpoint data, Surface Plasmon Resonance (SPR) offers a deeper understanding by measuring binding kinetics in real-time without the need for labels.[17][18][19][20] This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₐ).[21]

The Value of Kinetic Data

Two compounds might have the same IC50 in an ELISA but possess very different binding kinetics. One might bind and dissociate rapidly, while another binds slowly but stays bound for longer. This information is invaluable for:

  • Understanding Binding Mechanisms: Distinguishing between high-affinity and low-affinity cross-reactions.

  • Optimizing Assay Conditions: Designing wash steps and incubation times based on dissociation rates.

  • Predicting In-Vivo Performance: For therapeutic antibodies, kinetics can correlate with efficacy.

Protocol 3: SPR Analysis of Antibody-Hapten Interaction

System: A Biacore™ or similar SPR instrument.[18][20] Sensor Chip: CM5 chip (or similar) for amine coupling. Running Buffer: HBS-EP+ (or similar, filtered and degassed).

Step-by-Step Methodology:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC/NHS according to the manufacturer's protocol.

    • Inject the purified anti-hydrazine antibody over the activated surface to achieve a target immobilization level (e.g., 2000-5000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection (Kinetic Analysis):

    • Prepare serial dilutions of the target hapten and key cross-reactants in running buffer. A concentration range that brackets the expected Kₐ is ideal.

    • Inject each concentration over the antibody-functionalized surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • Include several buffer-only (zero analyte) injections for double referencing.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine-HCl) to strip the bound analyte from the antibody, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are processed by subtracting the reference surface data and buffer injection data.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₐ.

Table 2: Hypothetical Kinetic Data from SPR Analysis

Compound Testedkₐ (1/Ms)kₑ (1/s)Kₐ (nM)Interpretation
Hydrazine Derivative A (Target) 2.5 x 10⁵5.0 x 10⁻⁴2.0High affinity, slow dissociation
Hydrazine Derivative B1.1 x 10⁵8.8 x 10⁻³80.0Moderate affinity, faster dissociation
Phenylhydrazine3.0 x 10⁴9.0 x 10⁻²3000.0Low affinity, rapid dissociation

Conclusion: A Framework for Rigorous Validation

The development of a specific antibody against a hydrazine-derived hapten is a multi-stage process where early decisions profoundly impact the final product's performance. A thorough cross-reactivity assessment is non-negotiable for ensuring the integrity of any resulting immunoassay. By combining the high-throughput screening capability of competitive ELISA with the deep kinetic insights from SPR, researchers can build a comprehensive and objective profile of antibody specificity. This dual-method approach forms a self-validating system, providing the robust experimental data necessary for confident decision-making in research, diagnostics, and drug development.

References

  • Wilson, D. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
  • Quanterix (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]
  • Wong, Y. F. et al. (2020). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. National Institutes of Health (NIH). [Link]
  • ResearchGate (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Drug Target Review (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]
  • Mauriz, E. et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. National Institutes of Health (NIH). [Link]
  • ELISA kit (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
  • Al Qaraghuli, M. M. et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. National Institutes of Health (NIH). [Link]
  • Al Qaraghuli, M. M. et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding.
  • Creative Diagnostics (n.d.). Competitive ELISA Protocol.
  • Boster Bio (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
  • Semantic Scholar (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Semantic Scholar. [Link]
  • Creative Biolabs (n.d.). Hapten Specific Antibody Discovery Service.
  • Darwish, I. A. et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. [Link]
  • Abrams, M. J. et al. (1994).
  • Mauriz, E. et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
  • Google Patents (2015). Polysaccharide-protein conjugates with enhanced immunogenicity and rapid high yielding process thereof.
  • datapdf.com (n.d.). Preparation of Hydrazino-Modified Proteins and Their Use for the Synthesis of 99mTc-Protein Conjugates.
  • FDA (2020).
  • St John's Laboratory (n.d.). Competitive ELISA protocol.
  • Bio-Rad Antibodies (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
  • Microbe Notes (2010).
  • Reichert Technologies (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
  • Bio-protocol (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Bio-protocol. [Link]
  • ResearchGate (n.d.). Immunologically driven antibodies chemical engineering: Design and synthesis of a hapten aimed at nerve agent hydrolysis.
  • Darwish, I. A. et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PubMed. [Link]
  • Aragen Life Sciences (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]
  • Vancott, T. C. (1999). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. PubMed. [Link]
  • de Oliveira, A. C. et al. (2012). Determination of hydrazine in a meningococcal C conjugate vaccine intermediary product. PubMed. [Link]
  • Wikipedia (n.d.). Substituted phenethylamine. Wikipedia. [Link]
  • Hughey, J. J. et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
  • Ismail, A. A. (2009). Interferences in Immunoassay. National Institutes of Health (NIH). [Link]
  • Luginbühl, M. et al. (2013). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. National Institutes of Health (NIH). [Link]
  • Saitman, A. et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Phenylhydrazines: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylhydrazines are cornerstone building blocks in modern synthetic chemistry, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their true synthetic value lies in their role as precursors to indole-containing scaffolds, which are ubiquitous in biologically active molecules. The Fischer indole synthesis, a classic and enduring reaction, relies on the condensation of a phenylhydrazine with a ketone or aldehyde. Consequently, the efficient and high-yielding synthesis of diversely substituted phenylhydrazines is of paramount importance to researchers in drug development and materials science.

This guide provides a comparative analysis of the most prevalent methods for synthesizing substituted phenylhydrazines, with a primary focus on reported chemical yields. We will delve into the mechanistic underpinnings of each method, offering insights into how experimental choices influence reaction outcomes. Our objective is to equip researchers with the knowledge to select the optimal synthetic route for their target molecule, balancing factors of yield, substrate scope, and operational simplicity.

The Classic Route: Reduction of Aryl Diazonium Salts

The reduction of aryl diazonium salts is one of the oldest and most established methods for the preparation of phenylhydrazines. This two-step process begins with the diazotization of a substituted aniline, followed by the reduction of the resulting diazonium salt.

Mechanism and Experimental Considerations:

The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. The choice of reducing agent is critical and significantly impacts the yield and purity of the final product.

  • Stannous Chloride (SnCl₂): A common and effective reducing agent, typically used in concentrated hydrochloric acid. The reaction is generally robust, but the workup can be tedious due to the formation of tin salts.

  • Sodium Sulfite (Na₂SO₃): This reagent offers a milder reduction, which can be beneficial for sensitive substrates. The reaction proceeds through the formation of an intermediate aryldiazene sulfonate, which is then hydrolyzed and reduced.

  • Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent that can be effective when other methods fail. However, it can also lead to over-reduction and the formation of byproducts.

Yield Comparison for Diazonium Salt Reduction:

SubstituentAniline PrecursorReducing AgentReported Yield (%)Reference
4-Methoxyp-AnisidineSnCl₂/HCl85
4-Nitrop-NitroanilineSnCl₂/HCl78
4-Chloro4-ChloroanilineNa₂SO₃72
2-Methylo-ToluidineSnCl₂/HCl80
3-Bromo3-BromoanilineSnCl₂/HCl75

Experimental Protocol: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride via Diazonium Salt Reduction

  • Diazotization: Dissolve p-anisidine (12.3 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (45.2 g, 0.2 mol) in concentrated HCl (40 mL). Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stand for 1 hour. The product, 4-methoxyphenylhydrazine hydrochloride, will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-methoxyphenylhydrazine hydrochloride.

Workflow for Diazonium Salt Reduction:

G cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction Aniline Substituted Aniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Aryl Diazonium Salt NaNO2_HCl->Diazonium ReducingAgent Reducing Agent (e.g., SnCl₂) Diazonium->ReducingAgent Phenylhydrazine Substituted Phenylhydrazine ReducingAgent->Phenylhydrazine

Caption: General workflow for the synthesis of substituted phenylhydrazines via reduction of aryl diazonium salts.

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of substituted phenylhydrazines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with hydrazine or a protected hydrazine derivative.

Mechanism and Experimental Considerations:

The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP, DavePhos) is crucial for achieving high yields and broad substrate scope. The ligand plays a key role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

  • Hydrazine Source: Hydrazine hydrate is a common choice, but its use can sometimes lead to the formation of diarylhydrazine byproducts. To circumvent this, protected hydrazines like tert-butyl carbazate can be used, followed by a deprotection step.

  • Base and Solvent: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of solvent (e.g., toluene, dioxane) depends on the specific catalyst system and substrates.

Yield Comparison for Buchwald-Hartwig Amination:

Aryl HalideHydrazine SourceCatalyst/LigandBaseReported Yield (%)Reference
4-BromotolueneHydrazine hydratePd(OAc)₂ / XantphosNaOtBu92
1-Chloro-4-nitrobenzenetert-Butyl carbazatePd₂(dba)₃ / BINAPCs₂CO₃85 (after deprotection)
3-BromoanisoleHydrazine hydratePd(OAc)₂ / DavePhosLHMDS88
2-Chloropyridinetert-Butyl carbazatePd₂(dba)₃ / XantphosNaOtBu79 (after deprotection)

Experimental Protocol: Synthesis of 4-Methylphenylhydrazine via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol) and toluene (2 mL) to the Schlenk tube. Finally, add hydrazine hydrate (70 µL, 1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methylphenylhydrazine as a pale yellow solid.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)(L₂)-X Ar-Pd(II)(L₂)-X Oxidative Addition->Ar-Pd(II)(L₂)-X Amine Coordination Amine Coordination Ar-Pd(II)(L₂)-X->Amine Coordination H₂NNHR [Ar-Pd(II)(L₂)(NH₂NHR)]⁺X⁻ [Ar-Pd(II)(L₂)(NH₂NHR)]⁺X⁻ Amine Coordination->[Ar-Pd(II)(L₂)(NH₂NHR)]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)(L₂)(NH₂NHR)]⁺X⁻->Deprotonation Base Ar-Pd(II)(L₂)(NHNHR) Ar-Pd(II)(L₂)(NHNHR) Deprotonation->Ar-Pd(II)(L₂)(NHNHR) Reductive Elimination Reductive Elimination Ar-Pd(II)(L₂)(NHNHR)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-NHNHR Ar-NHNHR Reductive Elimination->Ar-NHNHR Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig synthesis of phenylhydrazines.

Nucleophilic Aromatic Substitution (SₙAr)

For aryl rings that are sufficiently electron-deficient, direct nucleophilic aromatic substitution (SₙAr) of an aryl halide with hydrazine can be a straightforward and high-yielding method. This approach is particularly effective for substrates bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group (typically a halide).

Mechanism and Experimental Considerations:

The SₙAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (hydrazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

  • Substrate Scope: The primary limitation of this method is the requirement for strong electron-withdrawing groups on the aryl ring. Aryl halides that are not activated towards nucleophilic attack will not react under these conditions.

  • Reaction Conditions: The reactions are typically run at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the charged intermediate.

Yield Comparison for SₙAr:

Aryl HalideHydrazine SourceSolventTemperature (°C)Reported Yield (%)Reference
1-Fluoro-2,4-dinitrobenzeneHydrazine hydrateEthanol2595
4-ChlorobenzonitrileHydrazine hydrateDMSO12082
2-Chloro-5-nitropyridineHydrazine hydrateEthanol7890
4-Fluoro-3-trifluoromethylnitrobenzeneHydrazine hydrateDMF10088

Conclusion and Outlook

The synthesis of substituted phenylhydrazines can be approached through several distinct strategies, each with its own set of advantages and limitations.

  • The reduction of diazonium salts remains a reliable and cost-effective method, particularly for large-scale synthesis, though it may be less tolerant of certain functional groups.

  • The Buchwald-Hartwig amination offers unparalleled substrate scope and functional group tolerance, making it the method of choice for complex and highly decorated target molecules. The primary drawback is the cost of the palladium catalyst and ligands.

  • Nucleophilic aromatic substitution is an excellent option for electron-deficient aryl halides, often providing high yields under simple reaction conditions.

The choice of synthetic route will ultimately be dictated by the specific substitution pattern of the target phenylhydrazine, the scale of the reaction, and the availability and cost of starting materials and reagents. As catalysis and synthetic methodology continue to advance, we can anticipate the development of even more efficient and versatile methods for the construction of this important class of molecules.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: New York, 1989. [Link]
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967. [Link]
  • Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.45 (1922). [Link]
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides and Triflates. Angew. Chem. Int. Ed.1998, 37, 2046-2067. [Link]
  • Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38, 2413-2416. [Link]
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides an in-depth, procedural framework for the proper disposal of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deep understanding of the chemical principles and regulatory considerations that underpin these essential safety protocols.

Understanding the Hazard Profile

This compound, while a valuable research chemical, possesses a hazard profile that necessitates careful handling and disposal. Although comprehensive toxicological data for this specific compound is limited, its classification as an acute oral toxicant (Category 4) and a skin irritant (Category 2) demands respect.[1] Furthermore, as a hydrazine derivative, it is prudent to consider the broader hazards associated with this class of compounds. Hydrazines are known for their potential carcinogenicity, reactivity, and corrosivity.[2][3][4]

Key Chemical Properties and Incompatibilities:

PropertyValue/InformationSource
Molecular Formula C7H11ClN2O2S[5]
Appearance Off-white solid[6]
Incompatibilities Strong oxidizing agents, bases, metal oxides[3][7]
Hazardous Decomposition Products Nitrogen oxides, sulfur oxides, hydrogen chloride gas[7][8]

Understanding these incompatibilities is critical for safe disposal. Accidental mixing with oxidizing agents can lead to vigorous, exothermic, and potentially explosive reactions.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensuring the availability and correct use of appropriate PPE is paramount. The following PPE is mandatory when handling this compound in any form:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher splash risk, a face shield worn over safety goggles is recommended.[1][2]

  • Hand Protection: Nitrile or other chemical-resistant gloves are essential. Always inspect gloves for any signs of degradation or perforation before use.[1][2]

  • Body Protection: A lab coat must be worn. For larger quantities or significant spill risks, a chemical-resistant apron over the lab coat is advised.[6]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[6]

Disposal Decision Workflow

The appropriate disposal path for this compound depends on the quantity and nature of the waste. The following decision tree illustrates the recommended workflow.

DisposalWorkflow cluster_emergency Emergency Path start Waste Identification This compound decision_spill Is it a small spill? start->decision_spill spill_cleanup Small Spill Cleanup Protocol decision_spill->spill_cleanup Yes decision_bulk Is it bulk waste or contaminated material? decision_spill->decision_bulk No waste_collection Collection for Licensed Disposal spill_cleanup->waste_collection large_spill Large Spill / Emergency Response end Disposal Complete large_spill->end deactivation Chemical Deactivation Protocol decision_bulk->deactivation Yes (Small Quantities) decision_bulk->waste_collection Yes (Large Quantities) deactivation->waste_collection waste_collection->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Small Spill Cleanup Protocol

For small spills (a few grams) of solid this compound, follow these steps:

  • Ensure Safety: Make sure you are wearing the appropriate PPE and that the spill is contained within a chemical fume hood.[9]

  • Containment: If not already in a fume hood, restrict access to the area.

  • Cleanup: Carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid generating dust.[1][7] A soft brush and dustpan are suitable for this purpose.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. Place the used cloth in the hazardous waste container.

  • Disposal: The container with the spilled material and cleanup debris should be sealed, labeled as hazardous waste, and disposed of through a licensed professional waste disposal service.[1][10]

Chemical Deactivation Protocol for Small Quantities

For small quantities of this compound waste (typically less than 10 grams), chemical deactivation can be performed in the laboratory before collection for disposal. This procedure is based on the oxidative destruction of the hydrazine moiety.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl) or Calcium hypochlorite

  • Water

  • Large beaker or flask

  • Stir bar and stir plate

  • pH paper or pH meter

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Dilute Solution: Dissolve the this compound waste in water to create a dilute solution (less than 5% concentration).[5] This is a crucial step to control the rate of reaction and prevent excessive heat generation.

  • Cool the Solution: Place the beaker or flask containing the dilute hydrazine solution in an ice bath to help dissipate the heat generated during the reaction.

  • Slow Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite solution to the hydrazine solution.[5] The reaction between hydrazine and hypochlorite yields nitrogen gas, water, and sodium chloride. A slight excess of the hypochlorite solution should be added to ensure complete destruction of the hydrazine.

  • Monitor pH: The optimal pH range for this reaction is between 5 and 8.[5] Monitor the pH and adjust if necessary with a dilute acid or base.

  • Verify Complete Deactivation: After the addition of the oxidant is complete, continue stirring for at least one hour. To ensure complete destruction of the hydrazine, a test for the presence of residual hydrazine can be performed. A simple colorimetric test using p-dimethylaminobenzaldehyde can be employed, which forms a colored complex with hydrazine.[11]

  • Neutralize and Dispose: Once the absence of hydrazine is confirmed, neutralize the resulting solution to a pH between 6 and 8. This neutralized solution can then be collected in a properly labeled hazardous waste container for disposal through a licensed professional waste disposal service.

Bulk Waste and Contaminated Material Disposal

For larger quantities of this compound, empty containers, and heavily contaminated materials (e.g., PPE, absorbent pads), chemical deactivation in the lab is not recommended due to the potential for a large-scale exothermic reaction.

  • Containerize: Place the waste material in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9][10]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials, especially oxidizing agents.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.[1] Ensure that you comply with all federal, state, and local regulations regarding hazardous waste disposal.[4]

Regulatory Compliance: A Brief Overview

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: As a toxic chemical, this compound would likely be classified as a hazardous waste. Depending on the specific characteristics, it could fall under the "U" or "P" lists of discarded commercial chemical products.[12]

  • Generator Status: Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) determines the specific regulations you must follow regarding waste accumulation, storage, and reporting.[12][13] It is crucial to be aware of your facility's generator status and comply with the corresponding requirements.[14][15][16]

Emergency Procedures for Large Spills

In the event of a large spill of this compound:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and/or local emergency services. Do not attempt to clean up a large spill yourself.[9][17]

By adhering to these detailed procedures and understanding the principles behind them, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • Chemsrc. (2025, August 25). [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.
  • ChemicalBook. (n.d.). [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7).
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Hydrazine.
  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 25). SAFETY DATA SHEET.
  • Ricca Chemical Company. (2025, April 5). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2014, December 16). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
  • Gogolashvili, E. L., Molgacheva, I. V., & Isakov, N. A. (2001). Detoxication of hydrazine in waste waters. Thermal Engineering, 48(11), 937–943.
  • U.S. Environmental Protection Agency. (n.d.). EPA Subpart P Regulations.
  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
  • U.S. Environmental Protection Agency. (1979, March 16). Hazardous Waste: Guidelines and Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • FedCenter. (2017, July 27). Small Quantity Generators.
  • Lion Technology Inc. (2025, July 30). Small Quantity Generators Must Re-Notify EPA by September 1.
  • U.S. Environmental Protection Agency. (n.d.). Compendium Volume 7: Very Small Quantity Generator (VSQG) Requirements.

Sources

Navigating the Unseen: A Guide to Safely Handling (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a valuable reagent in pharmaceutical synthesis, particularly in the development of agents targeting cancer and inflammation.[1] However, as with many reactive molecules, its handling demands a protocol built on a deep understanding of its potential hazards and a commitment to rigorous safety practices.

This guide moves beyond a simple checklist. It is designed to be a self-validating system of protocols, grounded in established safety science, to empower you to handle this compound with confidence and precision. We will delve into the "why" behind each recommendation, ensuring that every step you take is informed and deliberate.

The Precautionary Principle: Addressing Unknown Toxicological Properties

A critical aspect of handling this compound is the current lack of comprehensive toxicological data. Multiple safety data sheets explicitly state that its toxicological properties have not been fully investigated.[2][3] In such instances, the Occupational Safety and Health Administration (OSHA) mandates a cautious approach. The principle of treating a substance with unknown toxicity as hazardous is a cornerstone of laboratory safety.[4] Therefore, until robust data becomes available, it is imperative to handle this compound with the same level of precaution as you would for other well-documented hazardous hydrazine derivatives. Hydrazine and its analogues are known for their potential corrosivity, toxicity, and carcinogenicity.[5]

Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense

The selection of appropriate PPE is not arbitrary; it is the result of a thorough hazard assessment as required by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[1][2][6] This assessment considers the potential routes of exposure—inhalation, skin contact, and eye contact—and the physical form of the chemical. For this compound, a solid powder, the primary risks during routine handling are inhalation of dust particles and dermal or eye contact.

Task Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Chemical safety goggles, lab coat, nitrile or neoprene gloves, and a NIOSH-approved respirator.Goggles protect against airborne particles. A lab coat prevents contamination of personal clothing. Nitrile and neoprene gloves offer good chemical resistance to hydrazine compounds. A respirator is crucial to prevent inhalation of fine dust particles.
Solution Preparation and Transfers Chemical safety goggles (or a face shield for larger volumes), lab coat, and nitrile or neoprene gloves.Protects against splashes of the chemical in solution. Gloves are essential to prevent skin contact with the dissolved compound.
Handling in a Chemical Fume Hood Chemical safety goggles, lab coat, and nitrile or neoprene gloves.While the fume hood provides primary containment, PPE remains necessary as a secondary barrier against accidental exposure.
Spill Cleanup Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloved with nitrile or neoprene gloves, and a NIOSH-approved respirator.Provides enhanced protection against a higher concentration and volume of the chemical during a spill scenario.

Note on Glove Selection: The choice of glove material should be based on chemical compatibility. While nitrile gloves are commonly used in laboratory settings, neoprene may offer superior resistance for prolonged handling of hydrazine compounds. Always inspect gloves for any signs of degradation before use.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any damage or leaks before accepting the shipment.

  • Dedicated Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name, and all appropriate hazard warnings.

  • Secondary Containment: Store the primary container within a compatible secondary container to contain any potential leaks.

Handling and Use: A Step-by-Step Protocol

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Weighing:

    • To minimize the generation of airborne dust, gently scoop the powder rather than pouring it from a height.

    • Use a tared weigh boat on an analytical balance inside the fume hood.

    • Close the primary container immediately after dispensing the desired amount.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

Spill Management: A Calm and Calculated Response

Accidental spills require a prompt and organized response to mitigate exposure and prevent further contamination.

// Nodes Start [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area & Alert Others", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Spill Size & Nature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill (<10g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill (>10g) or Unknown", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Appropriate PPE for Spill Cleanup", fillcolor="#F1F3F4", fontcolor="#202124"]; Contain [label="Contain Spill with Inert Absorbent", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Carefully Collect Absorbed Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Decontaminate [label="Decontaminate Spill Area", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispose [label="Package and Label Waste for Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; ContactEHS [label="Contact Emergency Services / EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Spill Response Complete", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Evacuate; Evacuate -> Assess; Assess -> SmallSpill [label="Minor"]; Assess -> LargeSpill [label="Major"]; SmallSpill -> DonPPE; DonPPE -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Dispose -> End; LargeSpill -> ContactEHS; ContactEHS -> End; } }

Caption: Workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • For Small Spills (<10g of solid):

    • Don the appropriate PPE for spill cleanup.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • For Large Spills (>10g of solid) or any liquid spill:

    • Evacuate the laboratory and close the doors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).

Disposal of Contaminated Materials and Waste

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Chemical Neutralization (for dilute aqueous waste, if permitted by your institution):

    • Caution: This procedure should only be performed by trained personnel and in accordance with your institution's waste disposal policies.

    • Dilute hydrazine-containing solutions can be neutralized with an oxidizing agent such as a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite.[7] The reaction should be performed in a fume hood with appropriate PPE.

    • Always add the neutralizing agent slowly to the dilute hydrazine solution to control the reaction rate.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.

Emergency Procedures: Preparedness is Key

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3]

  • Seek immediate medical attention.

By integrating these scientifically grounded protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound, ensuring both the integrity of your research and the safety of your team.

References

  • ChemicalBook. This compound(877-66-7)
  • Montgomery College. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT
  • Clarion Safety Systems.
  • Chemsrc. CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride
  • Defense Technical Information Center. Safety and Handling of Hydrazine
  • University of New Mexico.
  • Arxada. Performance Chemicals Hydrazine
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace
  • Chem-Impex. 4-(Methylsulfonyl)phenylhydrazine hydrochloride
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylhydrazine hydrochloride
  • Guidechem. Hydrazine monohydrochloride 2644-70-4 wiki
  • Cole-Parmer.
  • National Oceanic and Atmospheric Administration. HYDRAZINE, ANHYDROUS - CAMEO Chemicals
  • GOV.UK. Hydrazine - Incident management
  • Australian Government Department of Health. Phenylhydrazine and its monohydrochloride: Human health tier II assessment
  • OSHA.
  • OSHA.
  • University of California, Santa Barbara. Hydrazine
  • American Industrial Hygiene Association. ANSI/ASSE Z88.
  • The EI Group, PLLC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.